MA-PEG4-VC-PAB-DMEA-duocarmycin DM
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C68H89ClN12O17 |
|---|---|
分子量 |
1382.0 g/mol |
IUPAC 名称 |
[(1S)-1-(chloromethyl)-3-[5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C68H89ClN12O17/c1-44(2)62(76-58(83)22-29-92-32-34-94-36-37-95-35-33-93-30-24-71-57(82)21-25-80-59(84)19-20-60(80)85)64(87)75-53(12-9-23-72-66(70)89)63(86)73-48-15-13-45(14-16-48)43-97-67(90)78(5)26-27-79(6)68(91)98-56-40-55-61(51-11-8-7-10-50(51)56)47(41-69)42-81(55)65(88)54-39-46-38-49(17-18-52(46)74-54)96-31-28-77(3)4/h7-8,10-11,13-20,38-40,44,47,53,62,74H,9,12,21-37,41-43H2,1-6H3,(H,71,82)(H,73,86)(H,75,87)(H,76,83)(H3,70,72,89)/t47-,53+,62+/m1/s1 |
InChI 键 |
ZIOJHGVQGRMKCA-WWEQPALJSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C([C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to MA-PEG4-VC-PAB-DMEA-duocarmycin DM: A Potent Drug-Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) drug-linker, MA-PEG4-VC-PAB-DMEA-duocarmycin DM. This advanced system for targeted cancer therapy combines a highly potent cytotoxic agent with a sophisticated linker designed for controlled release within tumor cells. This document details the molecular components, mechanism of action, relevant quantitative data from closely related compounds, and detailed experimental protocols to support researchers in the field of oncology and drug development.
Core Components and Their Functions
This compound is a meticulously designed drug-linker conjugate. Each component plays a critical role in the overall efficacy and safety profile of the resulting ADC.
-
MA (Maleimide): This functional group serves as the attachment point to the antibody. It reacts specifically with thiol groups present in cysteine residues of the antibody, forming a stable covalent bond.
-
PEG4 (Four-unit Polyethylene Glycol): The PEG4 spacer enhances the solubility and stability of the ADC in circulation.[1][2] This modification can also improve the pharmacokinetic profile, leading to a longer half-life in the bloodstream.
-
VC (Valine-Citrulline): This dipeptide forms a cleavable linker that is specifically recognized and hydrolyzed by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[1][2]
-
PAB (p-aminobenzyl alcohol): Acting as a self-immolative spacer, the PAB unit ensures the efficient release of the unmodified cytotoxic payload following the cleavage of the VC linker.
-
DMEA (Dimethylethylenediamine): This component is incorporated to further enhance the solubility of the drug-linker conjugate.[1]
-
Duocarmycin DM: A synthetic analogue of the natural product duocarmycin, this is an exceptionally potent DNA alkylating agent.[1][3][4] It binds to the minor groove of DNA and alkylates the N3 position of adenine (B156593), leading to DNA damage and subsequent cell death.[1][3][4] Its high potency makes it an ideal payload for ADCs.
Mechanism of Action: From Systemic Circulation to Cellular Demise
The therapeutic action of an ADC utilizing this compound is a multi-step process designed for maximal tumor cell killing with minimal off-target toxicity.
-
Targeted Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to a specific antigen expressed on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the tumor cell.
-
Lysosomal Trafficking and Linker Cleavage: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the valine-citrulline linker.[1][2]
-
Payload Release and Activation: The cleavage of the VC linker initiates the self-immolation of the PAB spacer, which in turn releases the duocarmycin DM payload in its active form.
-
DNA Alkylation and Apoptosis: The released duocarmycin DM translocates to the nucleus, where it binds to the minor groove of DNA and alkylates adenine bases. This irreversible DNA damage triggers a cascade of cellular events, ultimately leading to programmed cell death (apoptosis).
Quantitative Data
While specific quantitative data for an ADC utilizing the exact this compound linker-payload is not publicly available, data from the clinically evaluated duocarmycin-based ADC, SYD985 (trastuzumab duocarmazine), provides valuable insights. SYD985 employs a similar vc-seco-DUBA (valine-citrulline-seco-duocarmycin-hydroxybenzamide-azaindole) linker-drug.
In Vitro Cytotoxicity of SYD985
The following table summarizes the in vitro potency of SYD985 against a panel of human cancer cell lines with varying levels of HER2 expression.
| Cell Line | Cancer Type | HER2 Expression | SYD985 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) |
| SK-BR-3 | Breast Cancer | High (3+) | 10-20 | 10-20 |
| NCI-N87 | Gastric Cancer | High (3+) | 2-5 | 2-5 |
| KPL-4 | Breast Cancer | High (3+) | ~10 | ~20 |
| HCC1954 | Breast Cancer | High (3+) | ~30 | ~100 |
| JIMT-1 | Breast Cancer | Moderate (2+) | ~30 | >1000 |
| MDA-MB-453 | Breast Cancer | Moderate (2+) | ~100 | >1000 |
| MDA-MB-175 | Breast Cancer | Low (1+) | ~100 | >1000 |
| MCF-7 | Breast Cancer | Low (1+) | ~300 | >1000 |
Data adapted from preclinical studies of SYD985. T-DM1 (ado-trastuzumab emtansine) is another HER2-targeting ADC used as a comparator.
In Vivo Antitumor Activity of SYD985
The table below presents a summary of the in vivo efficacy of SYD985 in patient-derived xenograft (PDX) models of breast cancer with different HER2 expression levels.
| PDX Model | HER2 Status | SYD985 Treatment | Outcome | T-DM1 Treatment | Outcome |
| MAXF 1162 | 3+ | Single dose | Tumor regression | Single dose | Tumor growth inhibition |
| HBCx-34 | 2+ (FISH-) | Single dose | Complete tumor regression | Single dose | No significant activity |
| ST313 | 1+ (FISH-) | Single dose | Potent antitumor activity | Single dose | No significant activity |
Data adapted from preclinical studies of SYD985.
Experimental Protocols
Protocol for Antibody Conjugation with this compound
This protocol outlines the steps for conjugating the maleimide-containing drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction buffers (e.g., phosphate (B84403) buffer with EDTA)
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in a reaction buffer.
-
Add a 2-3 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove the excess TCEP by buffer exchange using a desalting column.
-
-
Drug-Linker Conjugation:
-
Dissolve the this compound in DMSO to prepare a stock solution.
-
Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess.
-
Incubate the reaction mixture at 4°C for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 2-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the drug-linker to cap any unreacted maleimide (B117702) groups.
-
Incubate for an additional 20 minutes.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography.
-
Protocol for In Vitro Cytotoxicity Assay
This protocol describes a method for evaluating the cytotoxic activity of the ADC against cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADC of interest
-
Control antibody
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.
-
Remove the existing medium from the cells and add the diluted ADC or control solutions.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
-
Visualizations
Caption: Molecular structure of this compound conjugated to an antibody.
Caption: Signaling pathway of an ADC utilizing the this compound system.
Caption: Experimental workflow for the synthesis and in vitro evaluation of the ADC.
References
- 1. US10092659B2 - Duocarmycin ADCs for use in treatment of endometrial cancer - Google Patents [patents.google.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. WO2020157662A1 - Duocarmycin analogues - Google Patents [patents.google.com]
- 4. WO2017009255A1 - Compositions comprising antibody-duocarmycin drug conjugates - Google Patents [patents.google.com]
The Strategic Imperative of PEG4 Linkers in Enhancing Antibody-Drug Conjugate Performance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. Central to the success of these complex biotherapeutics is the linker, a critical component that dictates the stability, solubility, pharmacokinetic profile, and ultimately, the therapeutic index of the ADC. Among the diverse array of linker technologies, the discrete polyethylene (B3416737) glycol (PEG) linker, particularly the PEG4 moiety, has emerged as a cornerstone in modern ADC design. This technical guide provides a comprehensive exploration of the multifaceted functions of the PEG4 linker, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes to empower researchers in the rational design of next-generation ADCs.
Core Functions and Physicochemical Impact of the PEG4 Linker
The incorporation of a PEG4 linker into an ADC construct addresses several critical challenges inherent in conjugating hydrophobic payloads to large antibody scaffolds. The primary functions of the PEG4 linker are rooted in its unique physicochemical properties.
1.1. Enhanced Hydrophilicity and Solubility:
Many potent cytotoxic payloads are highly hydrophobic, which can lead to aggregation when conjugated to an antibody, compromising both safety and efficacy. The PEG4 linker, with its four repeating ethylene (B1197577) glycol units, is inherently hydrophilic. This property imparts a "hydrophilic shield" around the payload, increasing the overall solubility of the ADC in aqueous environments and mitigating the propensity for aggregation.[1][2] This enhanced solubility is crucial for manufacturability, formulation stability, and in vivo performance.[3]
1.2. Steric Hindrance and Reduced Aggregation:
The flexible and dynamic nature of the PEG4 chain provides steric hindrance, creating physical separation between adjacent drug molecules on the antibody surface and between different ADC molecules in solution.[1] This steric shield minimizes hydrophobic interactions that drive aggregation, a particularly important consideration when aiming for higher drug-to-antibody ratios (DARs).[4]
1.3. Improved Pharmacokinetics:
By increasing hydrophilicity and reducing aggregation, PEG4 linkers significantly improve the pharmacokinetic (PK) profile of an ADC.[1] Less aggregated ADCs are less susceptible to rapid clearance from circulation by the reticuloendothelial system, leading to a longer plasma half-life and consequently, increased tumor exposure.[4][5] The PEG chain forms a hydration shell around the ADC, which can also shield it from non-specific clearance mechanisms.[3][5]
1.4. Enabling Higher Drug-to-Antibody Ratios (DAR):
A critical parameter in ADC design is the DAR, which directly influences therapeutic efficacy.[4] However, increasing the number of hydrophobic payloads can exacerbate aggregation issues. The solubilizing effect of the PEG4 linker allows for the successful conjugation of a higher number of drug molecules per antibody without inducing significant aggregation, thereby enabling the development of more potent ADCs.[2][3]
Quantitative Impact of PEG Linkers on ADC Properties
While specific quantitative data can be proprietary and dependent on the specific antibody, payload, and conjugation chemistry, general trends highlight the benefits of PEGylation. The following tables summarize the typical effects observed with the incorporation of PEG linkers.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Data adapted from Burke et al., 2017.[5] This data illustrates that increasing PEG length generally decreases systemic clearance, with a significant improvement observed with the inclusion of a PEG4 linker compared to no PEG or a shorter PEG2 linker. |
Table 2: Comparative in vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 | No PEG | ~10 |
| Karpas-299 | PEG2 | ~10 |
| Karpas-299 | PEG4 | ~10 |
| Karpas-299 | PEG8 | ~10 |
| Karpas-299 | PEG12 | ~10 |
| Karpas-299 | PEG24 | ~10 |
| Data adapted from Burke et al., 2017.[5] In this particular study with an anti-CD30 ADC, the inclusion of PEG linkers of varying lengths, including PEG4, did not significantly impact the in vitro potency, demonstrating that the benefits of PEGylation can be achieved without compromising cytotoxicity. However, it is important to note that the effect of PEG length on cytotoxicity can be context-dependent.[5] In some cases, longer PEG chains have been associated with a reduction in in vitro cytotoxicity.[6][7] |
Experimental Protocols for Characterization of PEG4-Linked ADCs
The robust characterization of ADCs is paramount for ensuring their quality, safety, and efficacy. The following are detailed methodologies for key experiments.
3.1. Protocol for ADC Conjugation via Cysteine Residues with a PEG4-Maleimide Linker
This protocol describes a common method for conjugating a maleimide-functionalized PEG4-drug linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
PEG4-maleimide-drug linker solution in a compatible solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction: Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.[5]
-
Conjugation Reaction: Add the PEG4-maleimide-drug linker solution to the reduced antibody solution at a specific molar ratio to achieve the desired DAR. Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.
-
Purification: Purify the resulting ADC from unreacted linker, payload, and reducing agent using SEC.[5]
-
Characterization:
3.2. Protocol for Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[4]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[4]
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).[4]
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period to elute the different DAR species.
-
Data Acquisition: Monitor the eluent at 280 nm using a UV detector.
-
Data Analysis:
-
Integrate the peaks corresponding to each DAR species (e.g., DAR0, DAR2, DAR4).
-
Calculate the weighted average DAR by summing the product of the percentage of each peak area and its corresponding DAR value, then dividing by 100.
-
3.3. Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Target cancer cell line
-
Complete growth medium
-
ADC solution
-
Control articles (unconjugated antibody, free cytotoxic payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in culture medium and add them to the respective wells.
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing Key Pathways and Workflows
4.1. Signaling Pathway: ADC Internalization and Payload Release
Caption: ADC internalization and payload release pathway.
4.2. Experimental Workflow: ADC Development and Characterization
References
- 1. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 2. waters.com [waters.com]
- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to Maleimide Conjugation Chemistry for Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of maleimide (B117702) conjugation chemistry, a cornerstone technique for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. We will delve into the core chemical principles, provide detailed experimental protocols, present quantitative data for critical parameters, and illustrate key processes with clear diagrams.
Core Principles of Maleimide Conjugation Chemistry
Maleimide-based bioconjugation is a widely adopted strategy for covalently linking molecules to proteins, particularly antibodies.[][2] The foundation of this technique lies in the reaction between a maleimide functional group and a thiol (sulfhydryl) group, typically from a cysteine residue on the antibody.[2][3]
The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[2] This results in the formation of a stable, covalent thioether bond.[2][3] This high selectivity for thiols, especially within a specific pH range, makes it an ideal method for the precise modification of biomolecules.[2][]
Several factors influence the efficiency and specificity of the maleimide-thiol reaction:
-
pH: The optimal pH range for this reaction is between 6.5 and 7.5.[3][] Within this range, the thiol group is sufficiently deprotonated to its more reactive thiolate anion form, while minimizing side reactions with other nucleophilic amino acid residues like lysine.[] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][]
-
Stoichiometry: The molar ratio of the maleimide reagent to the antibody's thiol groups is a critical parameter. An excess of the maleimide reagent is typically used to drive the reaction to completion.[5]
-
Temperature and Time: The reaction can be carried out at room temperature for a few hours or at 4°C overnight.[6] The optimal conditions depend on the specific antibody and maleimide reagent used.
-
Presence of Reducing Agents: Thiol-containing reducing agents like dithiothreitol (B142953) (DTT) must be removed before the conjugation step, as they will compete with the antibody's thiols for reaction with the maleimide.[7] Tris(2-carboxyethyl)phosphine (TCEP) is a suitable alternative as it does not contain a thiol group and does not need to be removed.[6][7]
A significant application of this chemistry is in the creation of Antibody-Drug Conjugates (ADCs).[2][3] In this context, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen.[2] This targeted delivery system enhances the therapeutic window of the cytotoxic agent by concentrating it at the tumor site and minimizing systemic toxicity.[3]
Key Chemical Reactions and Potential Side Reactions
The primary reaction in maleimide conjugation is the formation of a stable thiosuccinimide linkage. However, two competing side reactions can occur in a physiological environment: hydrolysis of the maleimide ring and the retro-Michael reaction.[8][9]
Thiol-Maleimide Michael Addition
The desired reaction involves the nucleophilic attack of a thiol group on the maleimide double bond, forming a stable thioether linkage.[3]
Caption: Mechanism of the thiol-maleimide Michael addition reaction.
Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, particularly at neutral to alkaline pH, which opens the ring to form a maleamic acid derivative.[][10] This hydrolyzed form is unreactive towards thiols, meaning that pre-conjugation hydrolysis of the maleimide reagent will reduce conjugation efficiency.[] However, post-conjugation hydrolysis of the thiosuccinimide ring can be beneficial, as the resulting ring-opened structure is more stable and resistant to the retro-Michael reaction.[8][9]
Retro-Michael Reaction
The thioether bond formed can undergo a retro-Michael reaction, which is a reversal of the initial conjugation.[8][11] This leads to deconjugation of the drug-linker from the antibody.[8] The released maleimide-drug can then potentially react with other thiols in circulation, such as albumin, leading to off-target toxicity.[11][12]
Caption: Competing hydrolysis and retro-Michael reactions of the thiosuccinimide linkage.
To address the instability of the thiosuccinimide linkage, "self-hydrolyzing" maleimides have been developed. These incorporate functionalities that promote rapid hydrolysis of the thiosuccinimide ring after conjugation, leading to a more stable final product and improved in vivo performance.[8][9]
Experimental Protocols
This section provides detailed methodologies for the key steps in maleimide conjugation of antibodies.
Antibody Preparation and Disulfide Bond Reduction
Objective: To generate free thiol groups on the antibody for conjugation by reducing interchain disulfide bonds.
Materials:
-
IgG antibody
-
Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed[5]
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride[6]
-
Sephadex G-25 column or ultrafiltration vials for buffer exchange[6]
Procedure:
-
Prepare the antibody solution at a concentration of 7.5-15 mg/mL (50-100 µM for IgG) in degassed PBS.[6]
-
To reduce the disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the antibody solution.[6]
-
Incubate the reaction mixture for 20-30 minutes at room temperature.
-
If a thiol-containing reducing agent like DTT was used, it must be removed by buffer exchange using a Sephadex G-25 column or ultrafiltration.[7] TCEP does not require removal.[6][7]
Preparation of Maleimide Reagent Stock Solution
Objective: To prepare a fresh, active solution of the maleimide-functionalized molecule (e.g., drug-linker, fluorescent dye).
Materials:
-
Maleimide-functionalized reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5]
Procedure:
-
Allow the vial of the maleimide reagent to warm to room temperature.[6]
-
Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[5]
-
Vortex the solution briefly to ensure it is fully dissolved.[5]
-
This stock solution should be prepared fresh and used immediately.[5] Unused solution can be stored at -20°C for up to one month, protected from light.[5]
Antibody-Maleimide Conjugation Reaction
Objective: To covalently link the maleimide reagent to the reduced antibody.
Materials:
-
Reduced antibody solution from section 3.1
-
Maleimide reagent stock solution from section 3.2
Procedure:
-
While gently stirring or vortexing the reduced antibody solution, add the maleimide stock solution to achieve a final molar ratio of 10-20 moles of maleimide reagent per mole of antibody.[5][6]
-
Protect the reaction mixture from light.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[6]
Purification of the Antibody Conjugate
Objective: To remove unreacted maleimide reagent and other small molecules from the conjugated antibody.
Materials:
-
Sephadex G-25 column or appropriate size-exclusion chromatography (SEC) column[6]
-
PBS, pH 7.2-7.4
Procedure:
-
Equilibrate the Sephadex G-25 or SEC column with PBS.
-
Apply the conjugation reaction mixture to the column.
-
Elute the antibody conjugate with PBS. The larger antibody conjugate will elute first, while the smaller, unreacted maleimide reagent will be retained longer.
-
Collect the fractions containing the purified antibody conjugate.
Characterization of the Antibody Conjugate
Objective: To determine the drug-to-antibody ratio (DAR) and assess the purity and stability of the conjugate.
Methods:
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate antibody species with different numbers of conjugated drugs, providing a distribution of the DAR.[13]
-
Mass Spectrometry (MS): MS can be used to determine the precise mass of the conjugate and confirm the DAR.
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the final conjugate product.[14]
Caption: A typical experimental workflow for antibody-maleimide conjugation.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to maleimide conjugation chemistry.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value/Range | Reference(s) |
| pH | 6.5 - 7.5 | [3][] |
| Temperature | Room Temperature or 4°C | [6] |
| Reaction Time | 2 hours (RT) or overnight (4°C) | [6] |
| Maleimide:Antibody Molar Ratio | 10:1 to 20:1 | [5][6] |
| Antibody Concentration | 7.5 - 15 mg/mL (50-100 µM) | [6] |
Table 2: Stability of Maleimide and Thiosuccinimide Linkages
| Condition | Observation | Reference(s) |
| Maleimide in aqueous buffer (pH > 7.5) | Increased rate of hydrolysis to inactive maleamic acid. | [][7] |
| Thiosuccinimide linkage in plasma | Susceptible to retro-Michael reaction, leading to deconjugation. | [8][12] |
| Hydrolyzed thiosuccinimide linkage | Resistant to retro-Michael reaction, more stable conjugate. | [8][9] |
| N-aryl vs. N-alkyl maleimides | N-aryl maleimides react faster with thiols and their thiosuccinimide adducts hydrolyze faster. | [15][16] |
| ADC with maleamic methyl ester linker | Showed significantly improved stability compared to conventional maleimide-based ADCs. | [17] |
Storage and Handling of Conjugated Antibodies
Proper storage is crucial to maintain the stability and activity of the final antibody conjugate.
-
Short-term storage: The purified conjugate can be stored at 2-8°C in the dark for up to one week.[5]
-
Long-term storage: For longer periods, it is recommended to add a stabilizer such as 5-10 mg/mL bovine serum albumin (BSA) and an antimicrobial agent like 0.01-0.03% sodium azide.[5][6] Alternatively, adding glycerol (B35011) to a final concentration of 50% allows for storage at -20°C for a year or more.[6]
Conclusion
Maleimide conjugation chemistry is a powerful and versatile tool for the creation of antibody-drug conjugates and other functionalized antibodies. A thorough understanding of the underlying chemical principles, careful optimization of reaction conditions, and comprehensive characterization of the final product are essential for the successful development of these complex biomolecules. As research in this field continues, novel maleimide-based linkers with enhanced stability are being developed, further improving the therapeutic potential of antibody-based therapies.[8][18]
References
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. biotium.com [biotium.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. technosaurus.co.jp [technosaurus.co.jp]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DNA Alkylation Mechanism of Duocarmycin DM
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Duocarmycin DM, a potent synthetic analogue of the natural product duocarmycin, is a DNA alkylating agent with remarkable cytotoxicity against a broad spectrum of cancer cell lines. Its mechanism of action involves a highly specific, multi-step process initiated by sequence-selective binding to the minor groove of DNA. This binding event catalyzes a conformational change in the duocarmycin DM molecule, activating its spirocyclopropylcyclohexadienone warhead for nucleophilic attack by the N3 atom of adenine (B156593) bases, preferentially within AT-rich sequences. The resulting covalent adduct distorts the DNA helix, leading to the activation of cellular DNA damage response pathways, cell cycle arrest, and ultimately, apoptotic cell death. This guide provides a comprehensive technical overview of the DNA alkylation mechanism of duocarmycin DM, including quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key molecular and cellular events.
The Core Mechanism: DNA Alkylation
The DNA alkylation mechanism of duocarmycin DM is a sophisticated process that can be dissected into three key phases:
-
Minor Groove Binding and Sequence Recognition: Duocarmycin DM possesses a characteristic curved indole (B1671886) structure that allows it to bind snugly within the minor groove of duplex DNA.[1][2] This interaction is highly sequence-selective, with a strong preference for AT-rich regions of DNA.[3][4] The trimethoxyindole portion of the molecule is primarily responsible for this DNA binding specificity.[5]
-
Conformational Activation: Upon binding to the minor groove, the DNA itself acts as a catalyst, inducing a conformational change in the duocarmycin DM molecule. This "shape-dependent catalysis" disrupts the stabilizing vinylogous amide conjugation of the alkylating subunit.[6][7]
-
Nucleophilic Attack and Adduct Formation: The conformational change activates the spirocyclopropylcyclohexadienone "warhead," rendering the least substituted carbon of the cyclopropane (B1198618) ring highly electrophilic. This prompts a nucleophilic attack from the N3 position of an adenine base within the DNA minor groove, leading to the formation of a stable, covalent adduct.[3][7] This alkylation is essentially irreversible under physiological conditions and causes significant distortion of the DNA helix.[3]
Figure 1: The core mechanism of DNA alkylation by Duocarmycin DM.
Quantitative Data on Duocarmycin Activity
The potent cytotoxic activity of duocarmycin DM and its analogues is reflected in their low picomolar to nanomolar IC50 values across a wide range of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (pM) |
| Duocarmycin DM | HT-29 | Colon Carcinoma | 22[2][3] |
| CL1-5 | Lung Adenocarcinoma | 13.8[2][3] | |
| Caski | Cervical Carcinoma | 3.87[2][3] | |
| EJ | Bladder Carcinoma | 15.4[2][3] | |
| LS174T | Colon Carcinoma | 7.31[2][3] | |
| Duocarmycin SA | L1210 | Murine Leukemia | ~8[5] |
| 10a (analogue) | Murine Leukemia | 37[5][8] | |
| 10d (analogue) | Murine Leukemia | 35,000[8] | |
| 10e (analogue) | Murine Leukemia | 370,000[8] |
Note on DNA Binding Affinity (Kd): While the irreversible nature of the covalent bond formation makes precise determination of the equilibrium dissociation constant (Kd) for the initial non-covalent binding challenging, techniques like the fluorescent intercalator displacement (FID) assay have been employed to demonstrate the high affinity of duocarmycins for their target DNA sequences.[5] These studies show a correlation between hydrophobicity and DNA binding, which in turn influences the alkylation efficiency and cytotoxic potency.[8]
Cellular Consequences of DNA Alkylation
The formation of duocarmycin-DNA adducts triggers a cascade of cellular events, culminating in cell death.
DNA Damage Response and Cell Cycle Arrest
The distortion of the DNA helix by duocarmycin adducts is recognized by the cell's DNA damage response (DDR) machinery. This primarily activates the ATR (Ataxia Telangiectasia and Rad3-related) - Chk1 (Checkpoint kinase 1) signaling pathway.[3] ATR, a key sensor of single-stranded DNA and replication stress, phosphorylates and activates Chk1.[9] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their degradation and subsequent G2/M cell cycle arrest, providing the cell with time to repair the DNA damage.[10]
Figure 2: Duocarmycin DM-induced ATR-Chk1 signaling pathway leading to cell cycle arrest.
Apoptosis
If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. Duocarmycin-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of cysteine-aspartic proteases known as caspases. The process is initiated by the activation of initiator caspases, such as caspase-9, which then cleave and activate executioner caspaces, like caspase-3.[11][12] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[10]
Figure 3: Duocarmycin DM-induced intrinsic apoptosis pathway.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the DNA alkylation mechanism and cellular effects of duocarmycin DM.
DNase I Footprinting Assay for DNA Binding Sequence Specificity
This assay identifies the specific DNA sequences where duocarmycin DM binds and protects the DNA from cleavage by DNase I.
Materials:
-
Plasmid DNA containing the sequence of interest.
-
Restriction enzymes.
-
T4 Polynucleotide Kinase (PNK) and [γ-³²P]ATP.
-
DNase I (RNase-free).
-
Duocarmycin DM.
-
2X Footprinting Buffer (100 mM KCl, 20 mM MgCl₂, 40 mM Tris pH 8.0, 0.2 mM EDTA).
-
Stop Solution (0.1 M EDTA, 0.6 M NH₄OAc, 20 µg/ml sonicated salmon sperm DNA).
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
Ethanol (B145695) (100% and 70%).
-
Sequencing Gel (6-8% polyacrylamide, 7M Urea).
-
Formamide Loading Dye.
Procedure:
-
Probe Preparation: a. Digest plasmid DNA with a suitable restriction enzyme to generate a fragment containing the target sequence. b. Dephosphorylate the 5' ends with calf intestinal phosphatase. c. End-label the DNA fragment with [γ-³²P]ATP using T4 PNK. d. Purify the labeled probe using a spin column.
-
Binding Reaction: a. In a microcentrifuge tube, mix the radiolabeled DNA probe (10,000-20,000 cpm) with varying concentrations of duocarmycin DM in 1X Footprinting Buffer. b. Include a no-drug control. c. Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
DNase I Digestion: a. Add a freshly diluted solution of DNase I to each reaction. The optimal concentration of DNase I must be determined empirically to achieve on average one cut per DNA molecule. b. Incubate for a short, precise time (e.g., 1-2 minutes) at room temperature. c. Stop the reaction by adding an excess of Stop Solution.
-
DNA Purification and Analysis: a. Extract the DNA with phenol:chloroform and precipitate with ethanol. b. Wash the DNA pellet with 70% ethanol and air dry. c. Resuspend the pellet in Formamide Loading Dye. d. Denature the samples by heating at 90°C for 5 minutes and then place on ice. e. Load the samples onto a sequencing gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment. f. After electrophoresis, dry the gel and expose it to X-ray film or a phosphorimager screen. g. The "footprint" will appear as a region of protection from DNase I cleavage in the lanes containing duocarmycin DM compared to the control lane.
Figure 4: Experimental workflow for DNase I footprinting.
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Breaks
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Treated and untreated cells.
-
Low melting point agarose (B213101).
-
Normal melting point agarose.
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh).
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13).
-
Neutralization Buffer (0.4 M Tris, pH 7.5).
-
DNA stain (e.g., SYBR Green or propidium (B1200493) iodide).
-
Microscope slides.
Procedure:
-
Cell Preparation and Embedding: a. Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL. b. Mix the cell suspension with molten low melting point agarose (at 37°C) at a 1:10 (v/v) ratio. c. Pipette the cell/agarose mixture onto a microscope slide pre-coated with normal melting point agarose. d. Cover with a coverslip and allow the agarose to solidify on a cold plate.
-
Cell Lysis: a. Gently remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.
-
Alkaline Unwinding and Electrophoresis: a. Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer. b. Allow the DNA to unwind for 20-40 minutes in the dark. c. Apply a voltage (e.g., 25 V, 300 mA) for 20-30 minutes.
-
Neutralization and Staining: a. Gently remove the slides from the electrophoresis tank and immerse them in Neutralization Buffer for 5 minutes. Repeat this step three times. b. Stain the slides with a suitable DNA stain.
-
Visualization and Analysis: a. Visualize the comets using a fluorescence microscope. b. Quantify the extent of DNA damage using specialized software to measure parameters such as tail length, tail intensity, and tail moment.
Western Blot Analysis of Caspase Activation and Chk1 Phosphorylation
Western blotting is used to detect the cleavage of caspases (a hallmark of apoptosis) and the phosphorylation of Chk1 (an indicator of ATR activation).
Materials:
-
Treated and untreated cell lysates.
-
Protein assay reagent (e.g., BCA).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-9, anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Protein Extraction and Quantification: a. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. b. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature protein lysates by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane in Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Detect the signal using an imaging system. c. Analyze the band intensities to determine the levels of cleaved caspases and phosphorylated Chk1 relative to total protein and the loading control.
Conclusion
Duocarmycin DM represents a class of highly potent DNA alkylating agents with a sophisticated mechanism of action that leverages the structure of its DNA target for activation. Its sequence-selective binding to the minor groove, followed by a DNA-catalyzed activation and subsequent alkylation of adenine, leads to significant DNA damage. This damage, in turn, activates robust cellular responses, including cell cycle arrest and apoptosis, which are central to its anticancer activity. The detailed understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of next-generation duocarmycin-based therapeutics, including antibody-drug conjugates, with improved efficacy and tumor selectivity.
References
- 1. DNase I footprinting [gene.mie-u.ac.jp]
- 2. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Are the Duocarmycin and CC-1065 DNA Alkylation Reactions Acid-Catalyzed? Solvolysis pH-Rate Profiles Suggest They Are Not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs: Hydrophobic Binding-Driven-Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to MA-PEG4-VC-PAB-DMEA-duocarmycin DM
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for the antibody-drug conjugate (ADC) linker-payload, MA-PEG4-VC-PAB-DMEA-duocarmycin DM. This advanced therapeutic component is designed for targeted cancer therapy, combining a potent cytotoxic agent with a sophisticated linker system to ensure specific delivery to tumor cells.
Core Chemical Properties
This compound is a complex molecule comprising several key functional units designed to facilitate its role in an antibody-drug conjugate. It is a drug-linker conjugate where the potent DNA minor-groove alkylator, Duocarmycin DM, is attached to a linker system.[1][]
Summary of Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C68H89ClN12O17 | [3][4] |
| Molecular Weight | 1381.96 g/mol | [3][4] |
| Appearance | White to Off-white Solid | [] |
| Storage Conditions | -20°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |
| Alternative Form | TFA Salt: C70H90ClF3N12O19 (MW: 1495.98 g/mol ) | [5][6] |
Component Breakdown:
-
MA (Maleimide): A thiol-reactive group that enables the covalent conjugation of the linker-drug to cysteine residues on a monoclonal antibody.[]
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that enhances the solubility and stability of the ADC, potentially improving its pharmacokinetic properties.[]
-
VC (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[][7]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following the cleavage of the VC linker, spontaneously releases the active payload.[]
-
DMEA (Dimethylethylamine): A component that further enhances the solubility of the drug-linker conjugate.[]
-
Duocarmycin DM: A highly potent synthetic analogue of the natural product duocarmycin, which acts as a DNA alkylating agent, leading to cancer cell death.[4][8]
Mechanism of Action: From ADC to DNA Alkylation
The therapeutic effect of an ADC utilizing this compound is initiated by the targeted delivery of the conjugate to cancer cells, followed by a cascade of intracellular events leading to cell death.
Signaling Pathway of Duocarmycin-induced Apoptosis
The following diagram illustrates the mechanism of action upon internalization of the ADC.
Caption: Intracellular pathway of a duocarmycin-based ADC leading to apoptosis.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell, which triggers receptor-mediated endocytosis.[7][9] The ADC is then trafficked to the lysosome, where the acidic environment and the presence of proteases like cathepsin B lead to the cleavage of the valine-citrulline linker.[][7] This cleavage initiates the self-immolation of the PAB spacer, which in turn releases the highly potent duocarmycin DM payload into the cytoplasm.[]
Duocarmycin DM then translocates to the nucleus, where it binds to the minor groove of DNA.[9][10] It subsequently alkylates the N3 position of adenine, causing a distortion of the DNA helix.[9][10] This DNA damage disrupts critical cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[9]
Experimental Protocols for Characterization
The successful development of an ADC relies on rigorous analytical characterization to ensure its quality, efficacy, and safety. The following sections outline the general experimental workflows and protocols for the analysis of ADCs containing this compound.
Experimental Workflow for ADC Development and Evaluation
The diagram below provides a high-level overview of the typical workflow for the development and evaluation of an antibody-drug conjugate.
Caption: A high-level overview of the ADC development and evaluation process.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC-UV)**
Principle: HIC separates molecules based on their hydrophobicity. In cysteine-linked ADCs, the addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody. This allows for the separation of antibody species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). The average DAR is calculated from the weighted average of the peak areas.[11][12]
General Protocol:
-
Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL in a high-salt mobile phase (e.g., Mobile Phase A).
-
Chromatographic System: Use a biocompatible HPLC system with a UV detector.
-
Column: A HIC column (e.g., Butyl-NPR) is typically used.
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7, with a small percentage of an organic modifier like isopropanol (B130326) (e.g., 20%).
-
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) to elute the different DAR species.
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to each DAR species. Calculate the weighted average DAR using the following formula: DAR = Σ(% Peak Area of species * Number of drugs in species) / 100[13]
Mass Spectrometry-Based Analysis (RPLC-MS and MALDI-TOF-MS)
Principle: Mass spectrometry (MS) is a powerful technique for confirming the identity and determining the molecular weight of the ADC and its subunits. This information can be used to verify successful conjugation and calculate the DAR.
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS):
This technique is often used to analyze the reduced subunits of the ADC (light chain and heavy chain).
General Protocol:
-
Sample Preparation:
-
Reduce the ADC (e.g., with DTT) to separate the light and heavy chains.
-
The sample is then desalted.
-
-
Chromatographic System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase column suitable for proteins (e.g., C4).
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
-
Gradient: Run a gradient from low to high percentage of Mobile Phase B to elute the light and heavy chains with different drug loads.
-
Mass Spectrometry: Acquire mass spectra in a positive ion mode.
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the different light and heavy chain species. The number of conjugated drugs on each chain can be determined from the mass shift compared to the unconjugated chains. The average DAR can then be calculated.[10][14]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS):
MALDI-TOF-MS provides a rapid method for determining the molecular weight of the intact ADC or its subunits.
General Protocol:
-
Sample Preparation:
-
The ADC sample (intact or reduced) is mixed with a suitable matrix solution (e.g., sinapinic acid).
-
-
Spotting: The mixture is spotted onto a MALDI target plate and allowed to dry.
-
Mass Spectrometry: The sample is analyzed using a MALDI-TOF mass spectrometer.
-
Data Analysis: The resulting mass spectrum will show peaks corresponding to the different DAR species. The average DAR can be calculated from the mass shift of the centroid of the ADC peak distribution compared to the unconjugated antibody.[15][16]
In Vitro Linker Cleavage Assay (Cathepsin B)
Principle: This assay evaluates the stability of the VC linker and its susceptibility to cleavage by the lysosomal protease cathepsin B.
General Protocol:
-
Reagents:
-
ADC sample.
-
Recombinant human cathepsin B.
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Assay Procedure:
-
Incubate the ADC with activated cathepsin B at 37°C.
-
At various time points, take aliquots of the reaction and quench the enzymatic reaction.
-
Analyze the samples by LC-MS to quantify the amount of released payload (duocarmycin DM).
-
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics. A control experiment without the enzyme should be performed to assess the linker's stability in the assay buffer.[17][18][19]
Cytotoxicity of the Payload: Duocarmycin DM
While specific IC50 values for the complete this compound conjugate are not publicly available, the cytotoxic potency of the payload, Duocarmycin DM, has been reported against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| HT-29 | Colon Cancer | 22 | [8] |
| CL1-5 | Lung Cancer | 13.8 | [8] |
| Caski | Cervical Cancer | 3.87 | [8] |
| EJ | Bladder Cancer | 15.4 | [8] |
| LS174T | Colon Cancer | 7.31 | [8] |
These picomolar IC50 values highlight the extreme potency of Duocarmycin DM, making it a suitable payload for targeted delivery via an ADC.
Conclusion
This compound is a sophisticated and highly potent component for the development of next-generation antibody-drug conjugates. Its multi-component linker is designed for enhanced solubility, stability, and specific, enzyme-mediated release of the duocarmycin DM payload within the tumor microenvironment. The mechanism of action, involving targeted delivery and subsequent DNA alkylation, offers a powerful strategy for cancer therapy. The analytical methods outlined in this guide provide a framework for the essential characterization of ADCs utilizing this advanced linker-payload system, ensuring the development of safe and effective cancer therapeutics. Further research and public dissemination of quantitative data will be invaluable to the scientific community for the continued advancement of ADC technology.
References
- 1. Native RP-LC-HRMS Method for Antibody-Drug Conjugates | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Duocarmycin DM, 1116745-06-2 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MA-PEG4-VC-PAB-DMEA-Doxorubicin - Immunomart [immunomart.com]
- 12. cenmed.com [cenmed.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. MA-PEG4-VC-PAB-DMAE-PNU159682 - Creative Biolabs [creative-biolabs.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
An In-depth Technical Guide to the Intracellular Cleavage of Valine-Citrulline Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intracellular cleavage of valine-citrulline (Val-Cit) linkers, a critical mechanism for the targeted release of therapeutic payloads from antibody-drug conjugates (ADCs). We will delve into the enzymatic machinery responsible for this cleavage, the chemical intricacies of the process, quantitative data on linker performance, and detailed experimental protocols for assessing linker stability and cleavage.
The Core Mechanism: Lysosomal Proteases and the Val-Cit-PABC System
The Val-Cit linker is a dipeptide-based system designed to be stable in the systemic circulation but susceptible to cleavage by specific enzymes within the lysosomal compartment of target cells. This targeted release is paramount for maximizing the therapeutic window of ADCs, ensuring potent cytotoxicity at the tumor site while minimizing off-target effects.
The most commonly employed configuration is the Val-Cit-PABC linker, which consists of the valine-citrulline dipeptide, a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, and the cytotoxic payload. The cleavage of this linker is a multi-step process that begins after the ADC is internalized by the target cell.
The Role of Cathepsins
While initially attributed solely to Cathepsin B, it is now understood that a broader range of lysosomal cysteine proteases can cleave the Val-Cit linker.[1][2] These include:
-
Cathepsin B: A highly expressed lysosomal protease in many tumor types, making it a primary target for Val-Cit linker cleavage.[2][3]
-
Cathepsin S, L, and F: These cathepsins have also been shown to contribute to the cleavage of Val-Cit linkers, providing a degree of redundancy to the system.[1][2]
The Val-Cit dipeptide sequence is recognized as a substrate by these proteases, with the amide bond between citrulline and the PABC spacer being the primary site of hydrolysis.[3][4]
The PABC Self-Immolative Spacer
The PABC spacer is a critical component of the linker system, serving two main purposes:
-
Facilitating Enzymatic Cleavage: The PABC moiety provides a stable attachment point for the payload and is designed to not sterically hinder the approach of the lysosomal proteases to the Val-Cit dipeptide.[5]
-
Traceless Release of the Payload: Upon cleavage of the amide bond between citrulline and the PABC spacer, the resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a rapid, spontaneous 1,6-elimination reaction.[3][5] This "self-immolation" releases the unmodified, fully active cytotoxic payload, carbon dioxide, and an aromatic remnant.[3]
Quantitative Data on Linker Performance
The efficiency of Val-Cit linker cleavage and the stability of the ADC in circulation are critical parameters that are extensively evaluated during ADC development. The following tables summarize key quantitative data from various studies.
Table 1: Comparative Stability of Val-Cit and Modified Linkers in Plasma
| Linker Variant | Plasma Source | Incubation Time | % Intact ADC Remaining | Reference |
| Val-Cit-PABC | Human | 28 days | No significant degradation | [6] |
| Val-Cit-PABC | Mouse | 14 days | < 5% | [6] |
| Ser-Val-Cit-PABC | Mouse | 14 days | ~30% | [6] |
| Glu-Val-Cit-PABC | Mouse | 14 days | ~100% | [6] |
Note: The instability of the Val-Cit linker in mouse plasma is primarily due to the activity of the carboxylesterase Ces1C, which is not present in human plasma.[7][8]
Table 2: Cathepsin B-Mediated Cleavage of Different Linker Chemistries
| ADC Linker | Half-life (hours) | Reference |
| Val-Cit-PABC | 4.6 | [9] |
| Ser-Val-Cit-PABC | 5.4 | [9] |
| Glu-Val-Cit-PABC | 2.8 | [9] |
Table 3: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Linker | Cell Line | IC50 (pmol/L) | Reference |
| Val-Ala-PABC | HER2+ | 92 | [10] |
| Sulfatase-cleavable | HER2+ | 61 | [10] |
| Non-cleavable | HER2+ | 609 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the intracellular cleavage of Val-Cit linkers.
Lysosomal Isolation from Cultured Cells
This protocol describes the isolation of a crude lysosomal fraction from cultured cells for subsequent in vitro cleavage assays.
Materials:
-
Cultured cells (e.g., 2 x 10^7 cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysosome Isolation Buffer (commercial kits available, or a buffer containing sucrose, EDTA, and a buffering agent like HEPES)
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge
-
Ultracentrifuge (for higher purity)
Procedure:
-
Cell Harvesting: Pellet cultured cells by centrifugation at 600 x g for 10 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again at 600 x g for 10 minutes at 4°C. Repeat this wash step.
-
Homogenization: Resuspend the washed cell pellet in 1 mL of ice-cold Lysosome Isolation Buffer. Homogenize the cells using a pre-cooled Dounce homogenizer with 20-30 strokes on ice.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet a crude lysosomal and mitochondrial fraction.
-
-
Lysosome Enrichment (Optional): For higher purity, the crude lysosomal fraction can be further purified using density gradient centrifugation.[1]
In Vitro ADC Cleavage Assay with Purified Cathepsin B
This protocol outlines a typical experiment to quantify the release of a payload from an ADC in the presence of purified Cathepsin B.
Materials:
-
ADC with a Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 1 mM EDTA and 5 mM DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant Cathepsin B in the Assay Buffer for 15 minutes at 37°C to ensure full activity.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., final concentration of 1 µM) with the pre-warmed Assay Buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B (e.g., final concentration of 20 nM).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
Analysis: Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload.
Fluorogenic Substrate Cleavage Assay for Cathepsin B Activity
This is a high-throughput method to assess the activity of Cathepsin B, often used to screen for inhibitors or to characterize enzyme kinetics.
Materials:
-
Recombinant human Cathepsin B
-
Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 1 mM EDTA and 5 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a working solution of the fluorogenic substrate in the Assay Buffer.
-
Reaction Setup: Add the activated Cathepsin B solution to the wells of the 96-well microplate. Include a blank control with only Assay Buffer.
-
Initiate Reaction: Add the substrate working solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis: The rate of cleavage is determined from the slope of the fluorescence versus time plot.
Visualizations
The following diagrams illustrate the key processes and workflows described in this guide.
Caption: ADC internalization, trafficking, and payload release pathway.
Caption: Enzymatic cleavage of the Val-Cit-PABC linker.
Caption: General experimental workflow for assessing linker cleavage.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Blueprint of a Potent DNA Alkylator: An In-depth Technical Guide to the Biosynthesis and Origin of Duocarmycin Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The duocarmycins are a class of exceptionally potent antineoplastic agents first isolated from strains of the bacterium Streptomyces.[1][2] Renowned for their unique DNA alkylating mechanism, these compounds have garnered significant interest in the field of oncology, particularly as payloads for antibody-drug conjugates (ADCs).[2][3] This technical guide provides a comprehensive overview of the biosynthesis and origin of duocarmycin compounds. It delves into the genetic and enzymatic machinery responsible for constructing their complex architecture, details key experimental methodologies, and presents quantitative data to offer a deeper understanding for researchers in natural product biosynthesis, medicinal chemistry, and drug development.
Introduction: The Duocarmycins - A Profile of Potency
First discovered in the late 1980s, duocarmycins are natural products that exhibit cytotoxicity at picomolar concentrations.[3] Their biological activity stems from a characteristic spirocyclopropylcyclohexadienone moiety, which enables them to bind to the minor groove of DNA and selectively alkylate the N3 position of adenine.[4] This irreversible DNA alkylation disrupts cellular processes, leading to apoptosis.[5] The remarkable potency and unique mode of action of duocarmycins have made them a focal point of research for the development of targeted cancer therapies.
Origin of Duocarmycin Compounds
Duocarmycin compounds are secondary metabolites produced by various species of soil-dwelling bacteria belonging to the genus Streptomyces.[1][2] These filamentous actinomycetes are prolific producers of a wide array of bioactive natural products, including many clinically important antibiotics and anticancer agents. The production of duocarmycins is a testament to the intricate and specialized metabolic capabilities of these microorganisms.
The Duocarmycin Biosynthetic Pathway: A Genetic and Enzymatic Perspective
The biosynthesis of duocarmycins is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). While the complete and fully characterized duocarmycin BGC from a producing Streptomyces strain is not extensively detailed in publicly available literature, the general principles of natural product biosynthesis in Streptomyces and precursor feeding studies allow for a putative pathway to be outlined. The biosynthesis of the duocarmycin core is believed to involve a series of enzymatic reactions that assemble and modify precursor molecules derived from primary metabolism.
The proposed biosynthetic pathway can be conceptually divided into several key stages:
-
Formation of the Tryptophan-derived Moiety: The biosynthesis is thought to initiate from the amino acid L-tryptophan, which serves as a key building block for the indole (B1671886) portion of the duocarmycin structure.
-
Assembly of the Dihydroindole Moiety: A series of enzymatic modifications, likely involving oxidases, reductases, and tailoring enzymes, would construct the dihydroindole portion of the molecule.
-
Formation of the Spirocyclopropylcyclohexadienone Pharmacophore: The construction of the highly reactive spirocyclopropylcyclohexadienone warhead is a critical step. This likely involves a complex series of enzymatic reactions, including cyclization and oxidation steps, to form the strained cyclopropane (B1198618) ring. The precise enzymatic mechanism for the formation of this key structural feature is an area of active research in natural product biosynthesis.
-
Final Tailoring Steps: The final stages of the biosynthesis would involve tailoring enzymes that may add functional groups, such as hydroxyl or methoxy (B1213986) groups, to the duocarmycin scaffold, leading to the diversity of naturally occurring duocarmycin analogs.
Below is a conceptual diagram illustrating the key stages in the proposed duocarmycin biosynthetic pathway.
Quantitative Data on Duocarmycin Production
Quantitative data on the natural biosynthesis of duocarmycins is limited in the available literature. However, studies on the production of duocarmycin analogs through fermentation and synthetic biology approaches provide some insights into achievable yields.
| Parameter | Value | Reference |
| Cytotoxicity (IC50) | ||
| Duocarmycin SA vs. HeLa S3 cells | 10 pM | --INVALID-LINK-- |
| Duocarmycin A vs. L1210 cells | 30 pM | --INVALID-LINK-- |
| Production Titers | ||
| Heterologous expression of other Streptomyces BGCs | up to g/L scale | [General literature] |
Note: The table above provides examples of cytotoxicity data for naturally occurring duocarmycins. Production titers for natural duocarmycins are not widely reported and can vary significantly based on the producing strain and fermentation conditions. The provided titer for heterologous expression is a general reference for what can be achieved for other complex natural products from Streptomyces and is not specific to duocarmycins.
Key Experimental Protocols
The elucidation of the duocarmycin biosynthetic pathway would rely on a combination of genetic, biochemical, and analytical techniques that are standard in the field of natural product biosynthesis.
Identification and Cloning of the Duocarmycin Biosynthetic Gene Cluster
Objective: To isolate the complete BGC responsible for duocarmycin production from the genomic DNA of a producing Streptomyces strain.
Methodology:
-
Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a duocarmycin-producing Streptomyces strain.
-
Genomic Library Construction: The genomic DNA is partially digested with a restriction enzyme and ligated into a suitable vector (e.g., a cosmid or BAC) to generate a genomic library in E. coli.
-
Probe Design and Library Screening: A DNA probe is designed based on conserved sequences of genes known to be involved in similar biosynthetic pathways (e.g., tryptophan halogenases, non-ribosomal peptide synthetases, or polyketide synthases). The probe is labeled and used to screen the genomic library by colony hybridization.
-
Cosmid/BAC Sequencing and Bioinformatic Analysis: Positive clones are isolated, and the inserted DNA is sequenced. The sequence is then analyzed using bioinformatics tools like antiSMASH to identify the boundaries of the BGC and to predict the functions of the open reading frames (ORFs) within the cluster.
Gene Inactivation and Heterologous Expression
Objective: To functionally characterize the genes within the duocarmycin BGC.
Methodology:
-
Gene Knockout: Specific genes within the BGC in the native producer are inactivated using targeted gene replacement techniques (e.g., PCR-targeting with a selectable marker). The resulting mutant is then fermented, and the metabolite profile is analyzed by LC-MS to observe the effect of the gene deletion on duocarmycin production.
-
Heterologous Expression: The entire BGC is cloned into an expression vector and introduced into a genetically tractable, heterologous host, such as Streptomyces coelicolor or Streptomyces albus. Successful production of duocarmycins in the heterologous host confirms the identity of the BGC. Subsequently, individual genes or subsets of genes can be expressed to elucidate their specific roles in the biosynthetic pathway.
In Vitro Enzymatic Assays
Objective: To determine the specific function and catalytic mechanism of individual enzymes in the duocarmycin biosynthetic pathway.
Methodology:
-
Protein Expression and Purification: Individual genes from the BGC are cloned into an expression vector, and the corresponding enzymes are overexpressed in a suitable host (e.g., E. coli). The enzymes are then purified to homogeneity.
-
Enzymatic Reactions: The purified enzyme is incubated with its predicted substrate(s) under optimized reaction conditions.
-
Product Analysis: The reaction mixture is analyzed by techniques such as HPLC, LC-MS, and NMR to identify the product of the enzymatic reaction, thereby confirming the function of the enzyme.
Conclusion and Future Perspectives
The duocarmycins represent a fascinating example of the chemical complexity and therapeutic potential of microbial natural products. While significant progress has been made in understanding their mechanism of action and in the chemical synthesis of potent analogs, a detailed elucidation of their natural biosynthesis at the genetic and enzymatic level remains a key area for future research. The identification and characterization of the complete duocarmycin biosynthetic gene cluster will not only provide fundamental insights into the intricate enzymatic reactions that forge its unique structure but will also open up new avenues for biosynthetic engineering. By manipulating the biosynthetic pathway, it may be possible to generate novel duocarmycin analogs with improved therapeutic properties, such as enhanced tumor selectivity and reduced toxicity. The continued exploration of the duocarmycin biosynthetic machinery promises to yield valuable knowledge for the development of next-generation anticancer agents.
References
Unraveling the Dance of a Potent Antitumor Agent: A Technical Guide to the Theoretical Modeling of Duocarmycin-DNA Interaction
For Researchers, Scientists, and Drug Development Professionals
The duocarmycins, a class of exceptionally potent natural products, have captivated the attention of the scientific community for their unique mechanism of action: the sequence-selective alkylation of DNA. This technical guide delves into the heart of this interaction, providing an in-depth exploration of the theoretical modeling techniques that have been instrumental in elucidating the intricate dance between duocarmycin and its biological target. By combining high-level computational methods with experimental validation, researchers have been able to paint a detailed picture of the binding process, the chemical reaction that ensues, and the structural consequences for the DNA double helix. This understanding is paramount for the rational design of novel anticancer therapeutics with improved efficacy and reduced toxicity.
The Duocarmycin-DNA Interaction: A Tale of Two Steps
The interaction of duocarmycin with DNA is a two-stage process. First, the drug molecule non-covalently binds to the minor groove of the DNA, showing a preference for AT-rich sequences.[1][2] This initial binding is driven by a combination of factors, including van der Waals forces, electrostatic interactions, and a shape complementarity between the curved duocarmycin molecule and the narrow DNA minor groove.[2] Once nestled in the minor groove, the second stage begins: a covalent bond is formed between the drug and the N3 atom of an adenine (B156593) base, a process known as alkylation.[3] This irreversible reaction is what ultimately leads to the potent cytotoxicity of the duocarmycins, as the resulting DNA adduct can interfere with essential cellular processes like replication and transcription.
A key feature of the duocarmycins is their "prodrug" nature. The alkylating moiety, a reactive cyclopropane (B1198618) ring, is relatively stable in solution but becomes activated upon binding to the DNA minor groove.[2] Theoretical models have been crucial in explaining this "binding-induced activation," suggesting that the DNA environment catalyzes the alkylation reaction by polarizing the drug molecule and promoting a conformational change that enhances its reactivity.[3][4]
Theoretical Approaches to Modeling the Interaction
A variety of computational techniques have been employed to model the duocarmycin-DNA interaction at the atomic level. These methods provide insights that are often difficult to obtain through experimental means alone.
Molecular Docking
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of duocarmycin, docking studies are used to predict the initial non-covalent binding pose of the drug in the DNA minor groove. These simulations help to identify the key interactions that govern binding specificity and affinity.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of the duocarmycin-DNA complex over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the conformational changes that occur upon binding, the role of solvent molecules, and the stability of the complex.[3][5] These simulations have been instrumental in understanding the subtle structural rearrangements in both the DNA and the drug that facilitate the alkylation reaction.
Quantum Mechanics/Molecular Mechanics (QM/MM)
To model the chemical reaction of DNA alkylation, a hybrid approach combining quantum mechanics (QM) and molecular mechanics (MM) is often employed.[3][6] In QM/MM simulations, the region of the system where the chemical reaction occurs (the duocarmycin cyclopropane ring and the adenine base) is treated with a high-level of theory (QM), while the rest of the system (the DNA backbone, surrounding water molecules, etc.) is treated with a more computationally efficient method (MM).[7] This approach allows for the accurate modeling of bond breaking and formation during the alkylation process, providing insights into the reaction mechanism and the calculation of activation energies.[3][6]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from both theoretical and experimental studies of the duocarmycin-DNA interaction.
Table 1: Calculated Binding Free Energies of Duocarmycin-DNA Complexes
| Duocarmycin Analog | Computational Method | ΔGbind (kcal/mol) | Reference |
| Duocarmycin A | MD with RESP charge model | -10.05 | [8] |
| Duocarmycin A | MD with QPLD-based charge model | -16.11 | [8] |
Table 2: In Vitro Cytotoxicity (IC50) of Duocarmycin Analogs in Various Cancer Cell Lines
| Duocarmycin Analog | Cell Line | IC50 (nM) | Reference |
| Duocarmycin SA | L1210 | 0.008 - 370 (depending on hydrophilicity) | [1] |
| Seco-duocarmycin SA | L1210 | - | [1] |
Table 3: Structural Data from NMR Spectroscopy of Duocarmycin-DNA Adducts
| PDB ID | Duocarmycin Analog | DNA Sequence | Key Structural Features |
| 1DSM | (-)-Duocarmycin SA | d(GACTAATTGAC)·d(GTCAATTAGTC) | Covalent bond to Adenine |
| 1DSI | Duocarmycin SA-indole | d(GACTAATTGAC)·d(GTCAATTAGTC) | Covalent bond to Adenine |
| 1DSA | (+)-Duocarmycin SA | d(GACTAATTGAC)·d(GTCAATTAGTC) | Covalent bond to Adenine |
Experimental Protocols for Studying Duocarmycin-DNA Interaction
The theoretical models of duocarmycin-DNA interaction are validated and complemented by a range of experimental techniques. Below are detailed methodologies for key experiments.
DNase I Footprinting
DNase I footprinting is used to determine the specific DNA sequence where a ligand binds.[9][10][11]
Protocol:
-
Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of duocarmycin to allow for binding. A control reaction without the drug is also prepared.
-
DNase I Digestion: A limited amount of DNase I is added to each reaction. DNase I will cleave the DNA backbone at random positions, except where the duocarmycin molecule is bound, as it protects the DNA from enzymatic cleavage.
-
Gel Electrophoresis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Autoradiography/Fluorescence Imaging: The gel is visualized to reveal a "ladder" of DNA fragments. In the lane corresponding to the duocarmycin-treated sample, a gap in the ladder, known as the "footprint," will be observed at the binding site of the drug.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a sensitive technique for monitoring conformational changes in DNA upon ligand binding.[12][13][14][15][16]
Protocol:
-
Sample Preparation: Solutions of DNA and duocarmycin are prepared in a suitable buffer.
-
CD Measurements: The CD spectrum of the DNA alone is first recorded. Then, increasing concentrations of duocarmycin are titrated into the DNA solution, and a CD spectrum is recorded after each addition.
-
Data Analysis: Changes in the CD spectrum of the DNA, particularly in the 200-320 nm region, indicate alterations in the DNA secondary structure upon drug binding. An induced CD signal in the region where the drug absorbs light can also provide information about the binding mode.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[17][18][19][20][21]
Protocol:
-
Sample Preparation: The DNA solution is placed in the sample cell of the calorimeter, and the duocarmycin solution is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
Titration: Small aliquots of the duocarmycin solution are injected into the DNA solution at regular intervals.
-
Heat Measurement: The heat released or absorbed during the binding reaction is measured after each injection.
-
Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of ligand to DNA. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Thermal Melting (Tm) Assay
The thermal melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA has dissociated into single strands. Ligand binding can stabilize the DNA duplex, leading to an increase in its Tm.[22][23][24][25]
Protocol:
-
Sample Preparation: DNA is mixed with a fluorescent dye that preferentially binds to double-stranded DNA (e.g., SYBR Green) in the absence and presence of duocarmycin.
-
Thermal Denaturation: The samples are heated gradually in a real-time PCR machine or a spectrophotometer with a temperature controller.
-
Fluorescence/Absorbance Monitoring: The fluorescence or absorbance of the sample is monitored as a function of temperature. As the DNA melts, the fluorescence of the intercalating dye decreases, or the absorbance at 260 nm increases (hyperchromic effect).
-
Data Analysis: The Tm is determined as the midpoint of the melting transition. An increase in the Tm in the presence of duocarmycin indicates that the drug stabilizes the DNA duplex.
Visualizing the Workflow and Concepts
The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the study of duocarmycin-DNA interactions.
References
- 1. A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs: Hydrophobic Binding-Driven-Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Duocarmycins binding to DNA investigated by molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Duocarmycins binding to DNA explored by molecular simulation [infoscience.epfl.ch]
- 5. The use of molecular dynamics simulations to evaluate the DNA sequence-selectivity of G-A cross-linking PBD-duocarmycin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.sissa.it [iris.sissa.it]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Binding free energy calculation for duocarmycin/DNA complex based on the QPLD-derived partial charge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 11. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 12. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Circular and Linear Dichroism of Drug-DNA Systems | Springer Nature Experiments [experiments.springernature.com]
- 16. scispace.com [scispace.com]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 18. zaguan.unizar.es [zaguan.unizar.es]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. researchgate.net [researchgate.net]
- 21. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 22. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 23. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 24. Thermal unfolding methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for MA-PEG4-VC-PAB-DMEA-duocarmycin DM Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] This targeted delivery system enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy at the tumor site.[] The MA-PEG4-VC-PAB-DMEA-duocarmycin DM is a sophisticated drug-linker system designed for the development of next-generation ADCs.
This application note provides a detailed protocol for the conjugation of this compound to a monoclonal antibody, as well as methodologies for the characterization of the resulting ADC.
Components of the Drug-Linker System:
-
MA (Maleimide): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody.[]
-
PEG4 (Polyethylene Glycol): A four-unit polyethylene (B3416737) glycol spacer that enhances the solubility and in vivo stability of the ADC.[]
-
VC (Valine-Citrulline): A dipeptide linker that is specifically cleaved by lysosomal enzymes, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[]
-
PAB (p-aminobenzyl): A self-immolative spacer that, following VC linker cleavage, releases the active drug.
-
DMEA (Dimethylethylenediamine): A component that can improve the solubility and pharmacokinetic properties of the ADC.
-
Duocarmycin DM: A highly potent DNA alkylating agent.[] Duocarmycins bind to the minor groove of DNA and alkylate the N3 position of adenine, leading to DNA damage and subsequent apoptosis.[3][4]
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the characterization of the duocarmycin DM ADC.
Table 1: Conjugation Reaction Parameters and Efficiency
| Parameter | Value |
| Antibody Concentration (mg/mL) | |
| Drug-Linker Molar Excess | |
| Reaction Time (hours) | |
| Reaction Temperature (°C) | |
| Conjugation Efficiency (%) | |
| ADC Recovery (%) |
Table 2: Drug-to-Antibody Ratio (DAR) Analysis
| Analytical Method | Average DAR | DAR Distribution (DAR0, DAR2, etc.) |
| HIC-HPLC | ||
| RP-HPLC | ||
| Intact Mass Spectrometry | ||
| UV-Vis Spectroscopy |
Table 3: In Vitro Cytotoxicity Assay
| Cell Line | IC50 (nM) of ADC | IC50 (nM) of Free Duocarmycin DM |
| Target Antigen-Positive | ||
| Target Antigen-Negative |
Experimental Protocols
Antibody Preparation and Reduction
This protocol is designed for the partial reduction of interchain disulfide bonds in an IgG antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4
-
Desalting columns
Procedure:
-
Prepare the antibody at a concentration of 2-10 mg/mL in the Reaction Buffer.
-
Add a 10 to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time and TCEP concentration should be determined empirically for each antibody.
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
Conjugation of this compound to the Antibody
This protocol describes the conjugation of the maleimide-activated drug-linker to the reduced antibody.
Materials:
-
Reduced monoclonal antibody
-
This compound dissolved in an organic solvent (e.g., DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4
-
Quenching solution: N-acetylcysteine (100 mM)
Procedure:
-
Bring the reduced antibody and the drug-linker solution to room temperature.
-
Add the desired molar excess of the this compound solution to the reduced antibody. A typical starting point is a 5-10 fold molar excess of the drug-linker.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
To quench the reaction, add a 10-fold molar excess of N-acetylcysteine relative to the drug-linker and incubate for 20 minutes at room temperature.
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using a desalting column or size-exclusion chromatography (SEC).
Characterization of the Antibody-Drug Conjugate
Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR and the distribution of different drug-loaded species.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the purified ADC onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used to determine the average DAR, typically after reduction of the ADC.
Materials:
-
RP-HPLC column (e.g., a C4 or C8 column)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reducing agent (e.g., DTT)
-
HPLC system
Procedure:
-
Reduce the ADC sample by incubating with an excess of DTT (e.g., 20 mM) at 37°C for 30 minutes.
-
Equilibrate the RP-HPLC column with the initial gradient conditions.
-
Inject the reduced ADC sample.
-
Elute the light and heavy chains using a gradient of increasing Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
Integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative peak areas and the number of conjugated drugs per chain.
This assay determines the potency of the ADC on cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC and free duocarmycin DM
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the ADC and free duocarmycin DM.
-
Treat the cells with the different concentrations of the compounds and incubate for 72-96 hours.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the IC50 values (the concentration that inhibits 50% of cell growth) using a non-linear regression analysis.
Visualizations
References
Application Notes and Protocols for Antibody Conjugation to MA-PEG4-VC-PAB-DMEA-duocarmycin DM
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the conjugation of monoclonal antibodies (mAbs) with the potent cytotoxic drug-linker, MA-PEG4-VC-PAB-DMEA-duocarmycin DM. This advanced antibody-drug conjugate (ADC) payload combines the DNA alkylating agent duocarmycin DM with a sophisticated linker system designed for enhanced stability, solubility, and targeted drug release.
The drug-linker consists of several key components:
-
MA (Maleimide): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody.
-
PEG4: A four-unit polyethylene (B3416737) glycol spacer that enhances solubility and reduces aggregation.[]
-
VC (Valine-Citrulline): A dipeptide linker that is specifically cleaved by lysosomal proteases, such as cathepsin B, which are highly expressed in the tumor microenvironment.
-
PAB (p-aminobenzyloxycarbonyl): A self-immolative spacer that, upon cleavage of the VC linker, releases the active drug.
-
DMEA-duocarmycin DM: The highly potent cytotoxic payload, a synthetic analog of the natural product duocarmycin, which derives its antitumor activity through sequence-selective alkylation of DNA.
This document offers detailed methodologies for antibody modification, conjugation, purification, and characterization of the resulting ADC, as well as protocols for in vitro and in vivo evaluation.
Data Presentation
The following tables present illustrative quantitative data for a typical ADC generated with this compound. This data is provided for exemplary purposes to guide researchers in their experimental design and data analysis.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Result | Method |
| Antibody Concentration | 10 mg/mL | UV-Vis (A280) |
| Molar Ratio (Drug-Linker:Antibody) | 5:1 | - |
| Conjugation Efficiency | >95% | HIC-HPLC |
| Average DAR | 3.8 | HIC-HPLC / UV-Vis |
| Unconjugated Antibody | <5% | HIC-HPLC |
| Aggregates | <2% | SEC-HPLC |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Antigen Expression | IC50 (ADC) | IC50 (Free Drug) |
| BT-474 | High | 0.1 nM | 10 pM |
| SK-BR-3 | High | 0.5 nM | 10 pM |
| MDA-MB-468 | Medium | 10 nM | 10 pM |
| MCF-7 | Low/Negative | >100 nM | 10 pM |
Table 3: In Vivo Efficacy in Xenograft Model (BT-474)
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Complete Remissions |
| Vehicle Control | - | 0 | 0/8 |
| Unconjugated Antibody | 10 mg/kg | 20 | 0/8 |
| ADC | 1 mg/kg | 75 | 2/8 |
| ADC | 3 mg/kg | 98 | 6/8 |
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation
This protocol describes the reduction of interchain disulfide bonds of a monoclonal antibody and subsequent conjugation to the maleimide-containing drug-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: PBS with 5 mM EDTA, pH 7.2
-
Quenching solution: N-acetylcysteine
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 10 mg/mL.
-
-
Antibody Reduction:
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1 hour with gentle mixing.
-
-
Removal of Reducing Agent:
-
Immediately purify the reduced antibody using a desalting column pre-equilibrated with Conjugation Buffer.
-
-
Drug-Linker Preparation:
-
Dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the dissolved drug-linker to the reduced antibody solution at a 5-fold molar excess.
-
Incubate at room temperature for 2 hours with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide (B117702) groups.
-
Incubate for 20 minutes at room temperature.
-
Protocol 2: ADC Purification and Characterization
This protocol outlines the purification of the ADC and determination of key quality attributes.
Materials:
-
Crude ADC conjugation mixture
-
Purification Buffer: PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
UV-Vis Spectrophotometer
-
LC-MS system
Procedure:
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC or tangential flow filtration with the Purification Buffer.
-
To separate ADC species with different DARs and remove aggregates, perform HIC.
-
-
Characterization:
-
Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer and high molecular weight species.
-
Drug-to-Antibody Ratio (DAR):
-
HIC-HPLC: Analyze the ADC by HIC-HPLC to resolve species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas.
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm and the characteristic absorbance wavelength of the duocarmycin payload. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
-
Confirmation of Conjugation:
-
LC-MS: Analyze the reduced and deglycosylated ADC by LC-MS to confirm the mass of the light and heavy chains with the attached drug-linker.
-
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic activity of the ADC on cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free duocarmycin DM
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium.
-
Remove the old medium from the cells and add the treatment solutions.
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting the cell viability against the logarithm of the concentration and fitting the data to a dose-response curve.
-
Visualizations
References
Application Notes & Protocols: Synthesis of Duocarmycin-Based Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Duocarmycins are a class of highly potent, DNA-alkylating agents first isolated from Streptomyces bacteria.[1][2][3] Their exceptional cytotoxicity, which is active against both dividing and non-dividing cells, makes them attractive payloads for Antibody-Drug Conjugates (ADCs).[2][4] ADCs leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic agent, like a duocarmycin analogue, directly to cancer cells, thereby increasing the therapeutic window and reducing systemic toxicity.[2][5][6]
The design of a duocarmycin-based ADC involves three key components: the antibody, the cytotoxic duocarmycin payload, and a chemical linker that connects them.[7] A critical aspect of the design is the use of a prodrug form of the duocarmycin, typically a seco-duocarmycin, which is an inactive, ring-opened version of the drug.[8][9][10] This prodrug is attached to the antibody via a linker designed to be stable in systemic circulation but cleavable within the tumor microenvironment or inside the target cancer cell, releasing the active drug.[5][11] This document provides an overview of the synthesis, key methodologies, and relevant data for the development of duocarmycin-based ADCs.
Mechanism of Action
The therapeutic effect of a duocarmycin-based ADC is a multi-step process that begins with targeted delivery and culminates in cancer cell death.
-
Targeting & Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen overexpressed on the surface of cancer cells (e.g., HER2).[2]
-
Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex, typically through receptor-mediated endocytosis.[2][7]
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes. The acidic and enzyme-rich environment of the lysosome cleaves the linker, releasing the duocarmycin payload.[2] For linkers like the valine-citrulline (vc) peptide, cleavage is often mediated by lysosomal proteases such as Cathepsin B.[11]
-
Activation & DNA Alkylation: The released seco-duocarmycin prodrug undergoes an intramolecular cyclization to form the active spirocyclopropyl-cyclohexadienone structure.[9] This active form then binds to the minor groove of DNA with a preference for AT-rich sequences.[1][2][12] It subsequently causes irreversible alkylation of the N3 position of adenine.[2][9]
Figure 1. Mechanism of action for a typical duocarmycin-based ADC.
General Synthesis Workflow
The synthesis of a duocarmycin-based ADC is a sequential process that involves the preparation of the drug-linker, modification of the antibody, conjugation, and subsequent purification. The development of SYD985 (trastuzumab duocarmazine), a HER2-targeting ADC, serves as an excellent model for this workflow.[6][8][10]
Figure 2. General experimental workflow for ADC synthesis.
Experimental Protocols
The following protocols are generalized methodologies based on published procedures for the synthesis of duocarmycin ADCs like SYD985.[8][14]
Protocol 1: Synthesis of Drug-Linker (vc-seco-DUBA-PNP)
This protocol describes the synthesis of a maleimide-functionalized, cleavable valine-citrulline (vc) linker attached to a seco-duocarmycin payload, activated with a p-nitrophenyl (PNP) group for subsequent conjugation.
Materials:
-
Fmoc-Val-Cit-PAB-PNP (Fmoc-valine-citrulline-p-aminobenzyl alcohol-p-nitrophenyl carbonate)
-
seco-DUBA (prodrug form of duocarmycin)
-
Piperidine (B6355638) in DMF
-
Anhydrous solvents (DMF, DCM)
-
Reagents for peptide coupling (e.g., HBTU, DIPEA)
-
Maleimide (B117702) caproyl linker
Methodology:
-
Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-PNP in 20% piperidine in DMF. Stir at room temperature for 1-2 hours to remove the Fmoc protecting group. Monitor by TLC or LC-MS.
-
Solvent Removal: Remove the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual piperidine.
-
Coupling Reaction: Dissolve the deprotected linker and seco-DUBA in anhydrous DMF. Add a peptide coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Maleimide Functionalization: To the resulting product, add a maleimide-containing linker (e.g., maleimidocaproyl-PABA-PNP) to introduce the thiol-reactive group.
-
Purification: Purify the final drug-linker construct using column chromatography (e.g., silica (B1680970) gel) or preparative HPLC to yield the activated drug-linker. Characterize by NMR and MS.
Protocol 2: Antibody Reduction and Conjugation
This protocol details the partial reduction of interchain disulfide bonds on the antibody and subsequent conjugation with the activated drug-linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Activated drug-linker (from Protocol 1) in an organic solvent (e.g., DMA or DMSO)
-
Quenching agent (e.g., N-acetylcysteine)
-
Buffers for purification (e.g., histidine-based buffer)
Methodology:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 5-10 mg/mL in a buffered saline solution with EDTA.
-
Partial Reduction: Add a controlled molar excess of TCEP to the antibody solution. The amount of TCEP determines the average number of disulfide bonds reduced, which in turn controls the final Drug-to-Antibody Ratio (DAR). For an average DAR of ~2-3, typically 1-2 disulfide bonds per antibody are targeted.[8] Incubate at 37°C for 1-2 hours.
-
Conjugation: Add a slight molar excess of the activated drug-linker (dissolved in a minimal amount of organic co-solvent) to the reduced antibody solution. Incubate at room temperature for 1-2 hours. The maleimide groups on the linker will react with the free thiols on the antibody.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine. Incubate for 20 minutes.
-
Purification: Remove unconjugated drug-linker and other small molecules by tangential flow filtration (TFF) or size-exclusion chromatography (SEC), exchanging the ADC into its final formulation buffer.
Protocol 3: ADC Characterization - DAR Determination
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for its determination.
Methodology:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in the mobile phase A.
-
HIC-HPLC Analysis:
-
Column: A suitable HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer, pH 7).
-
Gradient: Run a linear gradient from high salt (100% A) to low salt (100% B) over 20-30 minutes.
-
Detection: Monitor UV absorbance at 280 nm.
-
-
Data Analysis: The chromatogram will show multiple peaks. The earliest eluting peak corresponds to unconjugated antibody (DAR 0). Subsequent peaks correspond to ADCs with increasing numbers of conjugated drugs (DAR 2, DAR 4, etc.), as the payload increases the overall hydrophobicity. The average DAR is calculated by integrating the area of each peak and weighting it by its corresponding DAR value.[8]
Quantitative Data
The efficacy and characteristics of duocarmycin-based ADCs are highly dependent on the target, linker, and DAR.
Table 1: In Vitro Cytotoxicity of Trastuzumab-Duocarmycin ADCs
This table summarizes the half-maximal inhibitory concentration (IC50) values for different trastuzumab-duocarmycin conjugates against HER2-expressing and HER2-negative cancer cell lines. Data is based on studies related to the development of SYD985.[8][11]
| ADC | Target Cell Line | HER2 Status | IC50 (ng/mL) | Potency vs. T-DM1 |
| SYD985 (vc-seco-DUBA) | SK-BR-3 | 3+ | ~10-30 | Similar |
| BT-474 | 3+ | ~5-20 | Similar | |
| NCI-N87 | 2+ | ~15-40 | 3-50x more potent | |
| KPL-4 | 1+ | ~20-60 | 3-50x more potent | |
| SW620 | Negative | >10,000 | Inactive | |
| T-DM1 (non-cleavable) | SK-BR-3 | 3+ | ~10-30 | - |
| NCI-N87 | 2+ | ~500-1000 | - | |
| KPL-4 | 1+ | >1,000 | - | |
| SW620 | Negative | >10,000 | Inactive |
Note: SYD985 demonstrates significantly higher potency than T-DM1 in cell lines with low HER2 expression (HER2 1+ and 2+), which is attributed to its cleavable linker and potent DNA-alkylating payload.[11]
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Properties
The average DAR affects the potency, stability, and pharmacokinetic properties of an ADC.[4][10]
| Property | Low DAR (e.g., ~2) | High DAR (e.g., >4) | Rationale |
| In Vitro Potency | High | Higher | More payload delivered per antibody.[8][10] |
| Plasma Stability | Excellent | Good to Moderate | High drug loading can lead to aggregation and faster clearance.[15] |
| Pharmacokinetics | Longer half-life | Shorter half-life | Aggregation and increased hydrophobicity can accelerate clearance.[4] |
| Therapeutic Index | Often Optimal | Potentially Narrower | Increased off-target toxicity may occur with higher DARs.[10] |
Note: For duocarmycin ADCs like SYD985, an average DAR of ~2.8 (achieved by fractionating to enrich DAR2 and DAR4 species) was found to provide an optimal balance of efficacy and favorable physicochemical properties.[4][10]
References
- 1. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Characterization of a duocarmycin-DNA adduct-recognizing protein in cancer cells. | Semantic Scholar [semanticscholar.org]
- 14. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: In Vitro Cytotoxicity Assay for Duocarmycin Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Duocarmycins are a class of highly potent DNA alkylating agents that bind to the minor groove of DNA, leading to irreversible alkylation of adenine (B156593) at the N3 position.[1][2] This action disrupts the DNA architecture, ultimately triggering cell death.[3] When used as payloads in Antibody-Drug Conjugates (ADCs), duocarmycins offer a powerful therapeutic strategy for cancer by combining the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing ability of the payload.[1][4] Duocarmycin-based ADCs have demonstrated efficacy in the low picomolar range, making them effective against even multi-drug resistant cancer cells.[3]
This document provides a detailed protocol for assessing the in vitro cytotoxicity of duocarmycin ADCs using a common colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Mechanism of Action and Signaling Pathway
Duocarmycin ADCs exert their cytotoxic effects through a targeted mechanism. The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, often via endocytosis.[1][7] Inside the cell, the linker connecting the antibody and the duocarmycin payload is cleaved, releasing the active drug.[4] The duocarmycin then translocates to the nucleus, binds to the minor groove of DNA, and alkylates adenine residues.[2][8] This DNA damage leads to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[8]
Figure 1. Duocarmycin ADC mechanism of action.
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a duocarmycin ADC.
Materials
-
Target antigen-positive and negative cancer cell lines (e.g., SK-BR-3 (HER2-positive), MCF7 (low HER2))[9][10]
-
Complete cell culture medium (e.g., McCoy's 5A for SK-BR-3, DMEM for MCF7) with 10% FBS and 1% Penicillin-Streptomycin
-
Duocarmycin ADC
-
Control ADC (non-targeting or unconjugated antibody)
-
Free duocarmycin payload
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Experimental Workflow
Figure 2. Workflow for the in vitro cytotoxicity assay.
Procedure
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the duocarmycin ADC, control ADC, and free payload in complete medium. Due to the high potency of duocarmycins, concentrations should typically range from picomolar to nanomolar.[8]
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells with fresh medium.
-
Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 to 120 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.[11]
-
-
MTT Assay:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[11]
-
Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Incubate for at least 15 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[11]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[6]
-
Data Presentation
The results of the in vitro cytotoxicity assay should be presented in a clear and concise manner. A table summarizing the IC50 values for the duocarmycin ADC, control ADC, and free payload against different cell lines is essential for easy comparison.
| Compound | Target Cell Line (Antigen-Positive) IC50 (pM) | Control Cell Line (Antigen-Negative) IC50 (pM) |
| Duocarmycin ADC | e.g., 15 | e.g., >10,000 |
| Control ADC | >10,000 | >10,000 |
| Free Duocarmycin | e.g., 5 | e.g., 6 |
Table 1. Example of IC50 data presentation for a duocarmycin ADC.
Bystander Effect Assay
Duocarmycin ADCs can also induce a "bystander effect," where the released payload diffuses out of the target cell and kills neighboring antigen-negative cells. This is a crucial property for treating heterogeneous tumors.
Protocol: Co-culture Bystander Assay
-
Cell Preparation:
-
Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
-
Co-culture Seeding:
-
Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. The ratio of the two cell types should be optimized (e.g., 1:1 or 1:3).
-
-
Treatment and Incubation:
-
Treat the co-culture with serial dilutions of the duocarmycin ADC as described in the standard cytotoxicity protocol.
-
Incubate for 72-120 hours.
-
-
Data Acquisition and Analysis:
-
Measure the viability of the antigen-negative cells by quantifying the fluorescence intensity using a plate reader or by imaging cytometry.[5]
-
Calculate the percentage of viability of the antigen-negative cells relative to the untreated co-culture control.
-
An IC50 value for the bystander killing effect can be determined.
-
Conclusion
The described protocols provide a robust framework for the in vitro characterization of duocarmycin ADCs. Accurate determination of cytotoxicity and bystander effects is critical for the preclinical evaluation and selection of promising ADC candidates for further development. The high potency of duocarmycins necessitates careful handling and the use of a broad range of dilutions to accurately capture the dose-response curve.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. adcreview.com [adcreview.com]
- 4. farbefirma.org [farbefirma.org]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. marinbio.com [marinbio.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays: ADC Internalization and Payload Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The efficacy of an ADC is critically dependent on a series of cellular events, beginning with the binding of the ADC to a specific antigen on the cancer cell surface, followed by its internalization and subsequent release of the cytotoxic payload within the cell.[1][2] Therefore, robust and quantitative cell-based assays to meticulously evaluate these processes are paramount in the discovery and development of novel ADCs.[3][4]
This document provides detailed application notes and experimental protocols for key cell-based assays to assess ADC internalization and payload release. It is intended to guide researchers in generating reliable and reproducible data to inform ADC design and candidate selection.
I. ADC Internalization Assays
The internalization of an ADC is a crucial first step for the payload to reach its intracellular target.[5] Various methods can be employed to monitor and quantify this process, each with its own advantages.
pH-Sensitive Dye-Based Assays for Real-Time Internalization Monitoring
Principle: This method utilizes pH-sensitive fluorescent dyes, such as IncuCyte® FabFluor-pH or pHrodo™, which are conjugated to the ADC or a secondary antibody fragment.[6][7] These dyes exhibit minimal fluorescence at the neutral pH of the extracellular environment but become brightly fluorescent in the acidic environment of endosomes and lysosomes upon internalization.[7][8] This allows for real-time kinetic analysis of ADC uptake.
Applications:
-
High-throughput screening of ADC candidates for internalization efficiency.[9]
-
Kinetic analysis of internalization rates.[8]
-
Comparative studies of internalization in different cell lines.[6]
Experimental Protocol: IncuCyte® Live-Cell Analysis for ADC Internalization [6][10]
Materials:
-
Target cells expressing the antigen of interest
-
ADC of interest or primary antibody
-
IncuCyte® FabFluor-pH Antibody Labeling Dye (e.g., Red or Green)
-
96-well flat-bottom tissue culture plates
-
Cell culture medium
-
IncuCyte® Live-Cell Analysis System
Procedure:
-
Cell Seeding:
-
Harvest and count target cells.
-
Seed 5,000–30,000 cells per well in a 96-well plate in 50 µL of culture medium.
-
Allow cells to adhere for 2-24 hours, depending on the cell type.[10]
-
-
Antibody Labeling:
-
Treatment and Imaging:
-
Add 50 µL of the antibody-FabFluor-pH mixture to each well of the cell plate.
-
Place the plate in the IncuCyte® Live-Cell Analysis System.
-
Capture images every 15-30 minutes for 24-48 hours using a 10x or 20x objective.[10]
-
-
Data Analysis:
-
Use the integrated IncuCyte® software to quantify the total red (or green) object integrated intensity per well over time. This represents the amount of internalized ADC.
-
The data can be used to generate time-course curves and calculate internalization rates.
-
Quantitative Data Summary:
| Cell Line | Antibody | Target Antigen | Internalization Profile | Reference |
| Raji | Anti-CD20 | CD20 | Internalized | |
| Jurkat | Anti-CD20 | CD20 | Not Internalized | |
| Raji | Anti-CD3 | CD3 | Not Internalized | |
| Jurkat | Anti-CD3 | CD3 | Internalized | |
| Raji | Anti-CD71 | CD71 | Internalized | [8] |
| Jurkat | Anti-CD71 | CD71 | Internalized | [8] |
| BT-474 | Herceptin | HER2 | Concentration-dependent internalization | [8] |
Table 1: Example of ADC internalization profiles in different cell lines.
Confocal Microscopy for Visualization of ADC Trafficking
Principle: Confocal microscopy provides high-resolution imaging to visualize the subcellular localization of fluorescently labeled ADCs.[11][12] Co-staining with organelle-specific markers (e.g., for lysosomes) can confirm the trafficking of the ADC to the desired intracellular compartment.[13]
Applications:
-
Qualitative and semi-quantitative assessment of ADC internalization.
-
Confirmation of ADC co-localization with specific organelles, such as lysosomes.[13]
-
Investigation of the intracellular fate of ADCs.
Experimental Protocol: Confocal Microscopy for ADC Internalization and Lysosomal Co-localization [13]
Materials:
-
Target cells
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
Lysosomal marker (e.g., LysoTracker™ Red DND-99 or anti-LAMP1 antibody)
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides suitable for confocal microscopy.
-
Allow cells to adhere overnight.
-
-
ADC Incubation:
-
Incubate cells with the fluorescently labeled ADC at a predetermined concentration for various time points (e.g., 0.5, 2, 6, 24 hours) at 37°C. A 4°C control can be included to assess surface binding without internalization.[13]
-
-
Lysosomal Staining (if using a live-cell dye):
-
During the last 30-60 minutes of ADC incubation, add the live-cell lysosomal marker to the medium.
-
-
Fixation and Permeabilization (if using an antibody for lysosomal staining):
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer.
-
Incubate with the primary antibody against the lysosomal marker, followed by a fluorescently labeled secondary antibody.
-
-
Nuclear Staining:
-
Incubate cells with DAPI for 5-10 minutes.
-
-
Imaging:
-
Acquire images using a confocal microscope, ensuring separate channels for the ADC, lysosome, and nucleus.
-
Analyze the images for co-localization of the ADC and lysosomal signals.
-
II. Payload Release Assays
Following internalization, the ADC must efficiently release its cytotoxic payload to exert its therapeutic effect.[14] Assays to measure payload release are critical for understanding the kinetics and mechanism of drug liberation.
In Vitro Payload Release using Subcellular Fractions
Principle: This assay mimics the intracellular environment by incubating the ADC with subcellular fractions, such as lysosomal extracts or S9 fractions, which contain the necessary enzymes for linker cleavage.[15][16][17] The released payload is then quantified, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
Applications:
-
Determination of the rate and extent of payload release from cleavable linkers.[19]
-
Comparison of linker stability and cleavage efficiency.[16]
-
Identification of payload metabolites.[15]
Experimental Protocol: In Vitro Payload Release in Human Liver S9 Fractions [16]
Materials:
-
ADC of interest
-
Human liver S9 fraction
-
Catabolic buffer
-
NADPH regenerating system
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Reaction Quenching:
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).[16]
-
-
Sample Preparation:
-
Precipitate proteins using an organic solvent (e.g., methanol:ethanol mixture).[20]
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the concentration of the released payload over time to determine the release kinetics.
-
Quantitative Data Summary:
| ADC Linker-Payload | Subcellular Fraction | Observation | Reference |
| Vedotin (Val-Cit-MMAE) | Human Liver S9 | Time-dependent cleavage and release of MMAE | [16] |
| Deruxtecan (GGFG-DXd) | Lysosomal Extract | Time-dependent release of DXd | [17] |
| Mafodotin (uncleavable) | Lysosomal Extract | No significant release of free payload | [17] |
Table 2: Example of payload release profiles from different ADCs in subcellular fractions.
Cell-Based Payload Release and Cytotoxicity Assays
Principle: The ultimate measure of successful payload release is the cytotoxic effect on target cells.[22] Cell viability assays are used to determine the concentration of ADC required to inhibit cell growth by 50% (IC50), which is an indirect but crucial indicator of effective payload delivery and action.[23][24]
Applications:
-
Determination of the in vitro potency of ADCs.
-
Correlation of internalization and payload release with cytotoxic activity.
-
Screening and ranking of ADC candidates based on their cell-killing ability.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
Materials:
-
Target cells
-
ADC of interest
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in culture medium.
-
Add the ADC dilutions to the cells and incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
Quantitative Data Summary:
| Cell Line | ADC/Payload | IC50 | Reference |
| HCC1954 (human breast cancer) | T-DM1 | 2.9 pM | [25] |
| 4T1 (mouse breast cancer) | T-DM1 | 86.8 pM | [25] |
| N87 (high HER2) | Thailanstatin ADC (DAR >3.5) | 13-50 ng/mL | [23] |
| MDA-MB-361-DYT2 (moderate HER2) | Thailanstatin ADC (DAR >3.5) | 25-80 ng/mL | [23] |
| Various cancer cell lines | Maytansinoid derivatives | pM range | [22] |
Table 3: Example of IC50 values for various ADCs and payloads in different cancer cell lines.
III. Visualizing ADC Cellular Processing
Diagrams illustrating the key steps in ADC internalization and payload release can aid in understanding these complex processes.
Caption: ADC mechanism of action from cell surface binding to payload release.
Caption: Workflow for a real-time ADC internalization assay.
Caption: Workflow for an in vitro payload release assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 6. sartorius.com [sartorius.com]
- 7. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Antibody Internalization | Sartorius [sartorius.com]
- 9. selectscience.net [selectscience.net]
- 10. uib.no [uib.no]
- 11. researchgate.net [researchgate.net]
- 12. adcreview.com [adcreview.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Duocarmycin ADC Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of duocarmycin-based antibody-drug conjugates (ADCs) using animal models. Duocarmycins are potent DNA-alkylating agents that, when conjugated to a monoclonal antibody, offer a targeted approach to cancer therapy.[1][2] The following sections detail the necessary protocols, present exemplary data, and illustrate key biological pathways and experimental workflows.
Introduction to Duocarmycin ADCs and Animal Models
Duocarmycin ADCs combine the tumor-targeting specificity of a monoclonal antibody with the high cytotoxicity of a duocarmycin payload.[1] The mechanism of action involves the ADC binding to a specific antigen on the cancer cell surface, followed by internalization.[1] Inside the cell, the duocarmycin payload is released and binds to the minor groove of DNA, leading to irreversible alkylation of adenine (B156593) at the N3 position.[1][3][4] This DNA damage disrupts cellular processes, ultimately triggering apoptosis and cell death.[2][4]
Animal models, particularly immunodeficient mice bearing human tumor xenografts, are crucial for the preclinical evaluation of duocarmycin ADC efficacy. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are widely used. PDX models, derived directly from patient tumors, are increasingly favored as they better recapitulate the heterogeneity and microenvironment of human cancers, thus offering potentially higher predictive value for clinical outcomes.[4][5]
Quantitative Data Summary
The following tables summarize quantitative efficacy data from preclinical studies of various duocarmycin ADCs in different animal models.
Table 1: Efficacy of SYD985 (Trastuzumab-vc-seco-DUBA) in Breast Cancer Xenograft Models
| Animal Model | HER2 Status | ADC Dose | Dosing Schedule | Outcome | Reference |
| BT-474 (CDX) | 3+ | 5 mg/kg | Single dose | 7 out of 8 mice showed complete tumor remission | [6] |
| MAXF1162 (PDX) | 3+ | 5 mg/kg | Single dose | Significant tumor growth inhibition | [6] |
| ST313 (PDX) | 2+ | 10 mg/kg | Single dose | Significant antitumor activity | [6] |
| MAXF MX1 (PDX) | 1+ | 10 mg/kg | Single dose | Significant antitumor activity | [6] |
Table 2: Efficacy of Promiximab-DUBA in Small Cell Lung Cancer (SCLC) Xenograft Models
| Animal Model | ADC Dose | Dosing Schedule | Outcome | Reference |
| NCI-H526 (CDX) | 5 mg/kg | Every 3 days, 3 doses | Sustained tumor regression | [7] |
| NCI-H526 (CDX) | 10 mg/kg | Every 3 days, 3 doses | Complete tumor regression, no recurrence up to 65 days | [7] |
| NCI-H69 (CDX) | 5 mg/kg | Not specified | Significant inhibition of tumor growth | [7] |
| NCI-H69 (CDX) | 10 mg/kg | Not specified | Significant inhibition of tumor growth | [7] |
Table 3: Efficacy of MGC018 (Anti-B7-H3-vc-seco-DUBA) in Solid Tumor Xenograft Models
| Animal Model | Tumor Type | ADC Dose | Dosing Schedule | Outcome | Reference |
| MDA-MB-468 (CDX) | Triple-Negative Breast Cancer | 3 mg/kg | Not specified | Significant tumor growth inhibition | [] |
| PA-1 (CDX) | Ovarian Cancer | 3 mg/kg | Not specified | Significant tumor growth inhibition | [] |
| Calu-6 (CDX) | Lung Cancer | 3 mg/kg | QWx4 | Significant tumor growth inhibition | [] |
| Prostate Cancer (PDX) | Prostate Cancer | 3 mg/kg | QW x 3 | 95% reduction in tumor volume | [] |
| Head and Neck Cancer (PDX) | Head and Neck Cancer | 3 mg/kg | Q2W x 2 | 98% reduction in tumor volume | [] |
Experimental Protocols
Protocol for Establishing Subcutaneous Xenograft Models
This protocol outlines the steps for establishing both CDX and PDX models in immunodeficient mice (e.g., nude, SCID, or NSG mice).
Materials:
-
Cancer cell lines or fresh patient tumor tissue
-
Immunodeficient mice (4-6 weeks old)[7]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take-rate)[9]
-
1 cc syringes with 27- or 30-gauge needles[7]
-
Sterile surgical instruments
-
Anesthetic (e.g., isoflurane)
-
70% ethanol (B145695) and iodine solution[7]
Procedure for Cell Line-Derived Xenografts (CDX):
-
Cell Preparation:
-
Culture cancer cells in complete medium until they reach 70-80% confluency.[7]
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer. Assess viability with trypan blue.[7]
-
Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (e.g., 1-5 x 10⁷ cells/mL).[10] For some cell lines, mixing the cell suspension 1:1 with Matrigel on ice can enhance tumor formation.[9][10]
-
-
Animal Preparation and Injection:
-
Allow mice to acclimatize for 3-5 days upon arrival.[7]
-
Anesthetize the mouse if required, although manual restraint is often sufficient for subcutaneous injections.[11]
-
Sterilize the injection site (typically the flank) with 70% ethanol and/or iodine.[7]
-
Draw the cell suspension into a 1 cc syringe. To avoid cell damage, it is recommended to draw the suspension without a needle attached, and then attach the needle for injection.[7]
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.[10]
-
Procedure for Patient-Derived Xenografts (PDX):
-
Tumor Tissue Preparation:
-
Animal Preparation and Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth. Palpate the injection site starting approximately one week post-injection.
-
Once tumors are palpable, begin measuring their dimensions 2-3 times per week using digital calipers.[5]
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2 .[7][13]
-
Randomize mice into treatment groups when tumors reach a predetermined average volume (e.g., 100-200 mm³).
-
Protocol for ADC Administration
Materials:
-
Duocarmycin ADC, formulated in a sterile, biocompatible buffer
-
Appropriate control articles (e.g., vehicle, unconjugated antibody, isotype control ADC)
-
Syringes and needles appropriate for the route of administration
-
Animal restraint device (if necessary)
Procedure:
-
Preparation:
-
Thaw the ADC and control articles on ice and dilute to the final desired concentration with sterile vehicle.
-
Calculate the injection volume for each mouse based on its body weight.
-
-
Administration:
-
The most common route of administration for ADCs is intravenous (IV) injection, typically via the lateral tail vein.[11]
-
Warm the mouse's tail under a heat lamp to dilate the veins.
-
Place the mouse in a restraint device.
-
Clean the tail with an alcohol wipe.
-
Insert a 27- to 30-gauge needle into one of the lateral tail veins and slowly inject the calculated volume.[14]
-
Administer the ADC and control articles according to the predetermined dosing schedule (e.g., single dose, once weekly, etc.).
-
Protocol for Efficacy Assessment
Procedure:
-
Tumor Volume Measurement:
-
Body Weight Monitoring:
-
Weigh the mice at the same frequency as tumor measurements to monitor for signs of toxicity. Significant weight loss (>15-20%) can be an indicator of adverse effects.[5]
-
-
Data Analysis and Endpoints:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Primary efficacy endpoints often include:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in treated groups compared to the control group.
-
Tumor Regression: A decrease in tumor size from baseline.
-
Complete Response (CR): The complete disappearance of a palpable tumor.
-
Partial Response (PR): A significant reduction in tumor volume (e.g., ≥50%).
-
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity.[15][16]
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for a duocarmycin ADC.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Establishment of xenografts [bio-protocol.org]
- 13. m.youtube.com [m.youtube.com]
- 14. research.vt.edu [research.vt.edu]
- 15. Article - Standard on Tumor Productio... [policies.unc.edu]
- 16. researchgate.net [researchgate.net]
Application Note: LC-MS Analysis of MA-PEG4-VC-PAB-DMEA-duocarmycin DM ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule. The targeted delivery of these potent payloads to cancer cells enhances their therapeutic window by minimizing systemic toxicity. The ADC linker, which connects the antibody and the payload, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC.
This application note details the liquid chromatography-mass spectrometry (LC-MS) analysis of an ADC composed of a monoclonal antibody conjugated to the duocarmycin DM payload via a maleimido-caproyl-polyethylene glycol (MA-PEG4), valine-citrulline (VC), p-aminobenzyl carbamate (B1207046) (PAB), and N,N-dimethylethylenediamine (DMEA) linker. Duocarmycins are highly potent DNA alkylating agents that bind to the minor groove of DNA and cause irreversible alkylation, leading to cell death.[1] The linker system is designed for stability in circulation and efficient cleavage within the target cell to release the active payload.
LC-MS is a powerful analytical technique for the comprehensive characterization of ADCs, providing information on drug-to-antibody ratio (DAR), drug load distribution, and the identification of different ADC species.[2][3] This document provides detailed protocols for the analysis of MA-PEG4-VC-PAB-DMEA-duocarmycin DM ADCs using both native size-exclusion chromatography-mass spectrometry (native SEC-MS) for intact mass analysis and a "middle-up" approach for subunit analysis.
Experimental Protocols
Intact Mass Analysis using Native SEC-MS
This method is used to determine the average DAR and the distribution of different drug-loaded species under non-denaturing conditions.
Sample Preparation:
-
If necessary, perform a buffer exchange of the ADC sample into a volatile, MS-compatible buffer such as 100 mM ammonium (B1175870) acetate (B1210297).
-
Adjust the concentration of the ADC to 0.5 - 1.0 mg/mL in the ammonium acetate buffer.
-
For deglycosylation (optional, but recommended to reduce spectral complexity), incubate the ADC with PNGase F at 37°C for 2-4 hours.
LC-MS Conditions:
| Parameter | Condition |
| LC System | UHPLC system with a biocompatible flow path |
| Column | Size-Exclusion Chromatography (SEC) column suitable for native protein analysis (e.g., Waters ACQUITY UPLC BEH200 SEC, 1.7 µm, 4.6 x 150 mm) |
| Mobile Phase | Isocratic elution with 100 mM Ammonium Acetate, pH 7.0 |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 25°C - 30°C |
| Injection Volume | 1 - 5 µL |
| MS System | High-resolution Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Capillary Voltage | 3.0 - 3.5 kV |
| Cone Voltage | 150 - 200 V |
| Source Temperature | 100 - 150°C |
| Desolvation Temperature | 250 - 350°C |
| Mass Range | 2000 - 8000 m/z |
| Data Acquisition | Intact protein mode |
Data Analysis:
-
Deconvolute the raw mass spectra using a suitable algorithm (e.g., MaxEnt1) to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.). The mass of the this compound linker-drug is approximately 1496 Da.
-
Calculate the average DAR using the following formula: Average DAR = Σ(Relative Abundance of each DAR species × DAR value) / Σ(Relative Abundance of all DAR species)
Middle-Up Analysis for Subunit Characterization
This approach involves the enzymatic digestion of the ADC into smaller subunits (e.g., light chain, heavy chain, or Fab and Fc fragments) followed by LC-MS analysis. This can provide more detailed information on the drug distribution on each subunit.
Sample Preparation (IdeS Digestion and Reduction):
-
To 20 µg of the ADC in a suitable buffer (e.g., PBS), add 1 µL of IdeS enzyme (e.g., FabRICATOR®).
-
Incubate the mixture at 37°C for 30 minutes to generate F(ab')2 and Fc/2 fragments.
-
For further fragmentation into light chain (LC) and Fd' fragments, add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM.
-
Incubate at 37°C for 15-30 minutes.
LC-MS Conditions:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | Reversed-Phase column suitable for large proteins (e.g., Waters ACQUITY UPLC Protein BEH C4, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-60% B over 15 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 60°C - 80°C |
| Injection Volume | 1 - 5 µL |
| MS System | High-resolution Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 - 4.0 kV |
| Cone Voltage | 30 - 50 V |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Mass Range | 500 - 4000 m/z |
| Data Acquisition | MS and data-dependent MS/MS (ddMS2) |
Data Analysis:
-
Deconvolute the mass spectra for the light chain and heavy chain (or Fd') fragments.
-
Identify the peaks corresponding to the unconjugated and conjugated forms of each subunit.
-
Determine the drug load on each subunit.
-
Calculate the average DAR based on the subunit analysis.
Data Presentation
Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Distribution from Native SEC-MS Analysis
| DAR Species | Measured Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,000 | 10.5 |
| DAR 2 | 150,992 | 35.2 |
| DAR 4 | 153,984 | 40.8 |
| DAR 6 | 156,976 | 12.1 |
| DAR 8 | 159,968 | 1.4 |
| Average DAR | 3.5 |
Table 2: Illustrative Subunit Analysis Data from Middle-Up LC-MS
| Subunit | Drug Load | Measured Mass (Da) | Relative Abundance (%) |
| Light Chain (LC) | 0 | 23,500 | 100 |
| Heavy Chain (HC) | 0 | 50,250 | 15.3 |
| 1 | 51,746 | 45.1 | |
| 2 | 53,242 | 32.4 | |
| 3 | 54,738 | 6.7 | |
| 4 | 56,234 | 0.5 |
Visualizations
Caption: Experimental workflow for LC-MS analysis of ADCs.
Caption: Structure and potential fragmentation of the linker-drug.
Caption: Duocarmycin DM induced DNA damage signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8541178B2 - Analysis of antibody drug conjugates by bead-based affinity capture and mass spectrometry - Google Patents [patents.google.com]
Determining the Drug-to-Antibody Ratio (DAR) for Duocarmycin ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. Duocarmycins are highly potent DNA-alkylating agents that bind to the minor groove of DNA, making them effective payloads for ADCs.[1][2][3] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both efficacy and safety.[] An optimal DAR ensures sufficient potency while minimizing potential toxicity associated with high drug loading. This document provides detailed application notes and protocols for the determination of DAR for duocarmycin ADCs using four common analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy.
Data Presentation
A summary of the analytical techniques for DAR determination is presented below. The choice of method depends on the specific ADC, the desired level of detail, and available instrumentation.
| Analytical Technique | Principle | Information Obtained | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the ADC species. Higher DAR species are more hydrophobic and elute later.[5][6] | Average DAR, distribution of different DAR species (DAR0, DAR2, DAR4, etc.).[7] | Non-denaturing conditions, robust and reproducible.[6] | Incompatible with MS due to high salt concentrations in the mobile phase.[6] May not be suitable for all linker-drug combinations. |
| Reversed-Phase HPLC (RP-HPLC) | Separation of ADC subunits (light and heavy chains) after reduction, based on their hydrophobicity.[7][8] | Average DAR, drug distribution on light and heavy chains.[7] | Orthogonal to HIC, can be coupled with MS.[9] | Denaturing conditions due to organic solvents and low pH.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of intact ADC or its subunits by LC followed by mass determination by MS.[10][11] | Precise mass of different DAR species, average DAR, and drug load distribution.[11] | High specificity and sensitivity, provides detailed structural information.[10] | Duocarmycin ADCs can present challenges due to potential for in-source fragmentation or poor ionization.[10] |
| UV-Vis Spectroscopy | Calculation of DAR based on the differential UV absorbance of the antibody and the duocarmycin payload at specific wavelengths.[][12] | Average DAR.[12] | Simple, rapid, and requires minimal sample preparation.[] | Only provides average DAR, requires distinct absorbance maxima for antibody and drug, and accurate extinction coefficients.[] |
Experimental Workflows and Signaling Pathways
Experimental Workflow for DAR Determination
The general workflow for determining the DAR of a duocarmycin ADC involves several key steps, from sample preparation to data analysis.
Duocarmycin Mechanism of Action
Duocarmycin-based ADCs exert their cytotoxic effect through a specific mechanism involving internalization, payload release, and subsequent DNA alkylation.
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the DAR of cysteine-linked ADCs under non-denaturing conditions.
a. Sample Preparation:
-
Dilute the duocarmycin ADC sample to a final concentration of 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Filter the sample through a 0.22 µm syringe filter before injection.
b. HIC-HPLC Conditions:
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent) |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol |
| Gradient | 0-100% B over 30 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
c. Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times. Unconjugated antibody (DAR0) elutes first, followed by species with increasing DAR.
-
Integrate the peak area for each DAR species.
-
Calculate the weighted average DAR using the following formula:
Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for DAR determination, often involving the reduction of the ADC to separate its light and heavy chains.
a. Sample Preparation (Reduction):
-
To a 100 µg aliquot of the duocarmycin ADC (at 1 mg/mL), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of the interchain disulfide bonds.
b. RP-HPLC Conditions:
| Parameter | Condition |
| Column | PLRP-S, 2.1 x 50 mm, 5 µm, 1000 Å (or equivalent) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-60% B over 30 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 80°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL of reduced sample |
c. Data Analysis:
-
Identify the peaks for the unconjugated light chain (LC), conjugated light chain (LC-Drug), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-Drug1, HC-Drug2, etc.).
-
Integrate the peak areas for all light and heavy chain species.
-
Calculate the weighted average DAR using the following formula:
Average DAR = [Σ (% Peak Area of conjugated LC species × number of drugs) + Σ (% Peak Area of conjugated HC species × number of drugs)] / (Σ % Peak Area of all LC species + Σ % Peak Area of all HC species)
Liquid Chromatography-Mass Spectrometry (LC-MS)
The "middle-up" approach is often employed for LC-MS analysis of duocarmycin ADCs.[10]
a. Sample Preparation (IdeS Digestion and Reduction):
-
Incubate the duocarmycin ADC with IdeS (e.g., FabRICATOR®) at a 1:1 enzyme-to-substrate ratio (w/w) at 37°C for 30 minutes to generate F(ab')2 and Fc/2 fragments.
-
Reduce the IdeS-digested sample with 10 mM DTT at 37°C for 15 minutes to yield light chain (LC), Fd', and Fc/2 subunits.[10]
b. LC-MS Conditions:
| Parameter | Condition |
| LC Column | Reversed-phase column suitable for proteins (e.g., C4, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| MS Detector | High-resolution mass spectrometer (e.g., Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Data Acquisition | Full scan mode over a mass range of 500-4000 m/z |
c. Data Analysis:
-
Deconvolute the mass spectra of the LC, Fd', and Fc/2 subunits to obtain their zero-charge state masses.
-
Identify the masses corresponding to the unconjugated and conjugated subunits.
-
Calculate the average DAR by determining the relative abundance of each conjugated species and applying the appropriate weighting.
UV-Vis Spectroscopy
This method provides a rapid estimation of the average DAR.
a. Sample Preparation:
-
Prepare solutions of the naked mAb and the free duocarmycin drug at known concentrations in a suitable buffer (e.g., PBS, pH 7.4).
-
Dilute the duocarmycin ADC sample to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
b. Measurement:
-
Determine the molar extinction coefficients (ε) of the mAb and the duocarmycin drug at two wavelengths: 280 nm (protein absorbance maximum) and the absorbance maximum of the duocarmycin derivative (e.g., λmax). This is done by measuring the absorbance of the known concentration solutions and applying the Beer-Lambert law (A = εcl).
-
Measure the absorbance of the duocarmycin ADC sample at both 280 nm and λmax.
c. Data Analysis:
-
Calculate the concentration of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample by solving the following simultaneous equations:
A_280 = ε_Ab,280 × C_Ab + ε_Drug,280 × C_Drug A_λmax = ε_Ab,λmax × C_Ab + ε_Drug,λmax × C_Drug
-
Calculate the average DAR:
Average DAR = C_Drug / C_Ab
Comparative Data
The following table presents a hypothetical comparison of DAR values for a duocarmycin ADC, such as SYD985, which has a known average DAR of approximately 2.8, as determined by multiple analytical techniques.[13][14][15]
| Analytical Technique | Average DAR | DAR Distribution |
| HIC | 2.8 | DAR0: 5%, DAR2: 60%, DAR4: 30%, DAR6: 5% |
| RP-HPLC (reduced) | 2.8 | Calculated from light and heavy chain distribution |
| LC-MS (middle-up) | 2.8 | Confirmed by mass of LC, Fd', and Fc/2 subunits |
| UV-Vis Spectroscopy | 2.7 | Not applicable |
Note: The data presented in this table are illustrative and may vary depending on the specific duocarmycin ADC, conjugation chemistry, and analytical method parameters.
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of duocarmycin ADCs. The choice of analytical method should be based on the specific requirements of the analysis, with HIC and RP-HPLC being robust methods for routine characterization, LC-MS providing detailed structural information, and UV-Vis spectroscopy offering a rapid initial assessment. The protocols provided in this document serve as a comprehensive guide for researchers to accurately and reliably determine the DAR of their duocarmycin ADC candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. adcreview.com [adcreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hpst.cz [hpst.cz]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. criver.com [criver.com]
- 12. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Cancer Therapy using MA-PEG4-VC-PAB-DMEA-duocarmycin DM
For Researchers, Scientists, and Drug Development Professionals
Introduction
MA-PEG4-VC-PAB-DMEA-duocarmycin DM is a highly potent antibody-drug conjugate (ADC) payload system designed for targeted cancer therapy. This system combines a potent cytotoxic agent, duocarmycin DM, with a sophisticated linker designed for controlled release within cancer cells. This document provides detailed application notes and protocols for researchers utilizing this advanced therapeutic platform.
The ADC construct consists of several key components:
-
MA (Maleimide): A reactive group that allows for covalent conjugation to thiol groups present on monoclonal antibodies (mAbs).
-
PEG4: A polyethylene (B3416737) glycol spacer that enhances solubility, stability, and pharmacokinetic properties of the ADC.[]
-
VC (Valine-Citrulline): A dipeptide linker that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of tumor cells.[2]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following cleavage of the VC linker, releases the active drug.
-
DMEA (Dimethylethylenediamine): Part of the linker that further enhances solubility.
-
Duocarmycin DM: A synthetic analog of the duocarmycin class of natural products. It is an exceptionally potent DNA alkylating agent that binds to the minor groove of DNA and causes irreversible alkylation of adenine (B156593), leading to DNA damage and subsequent apoptosis.[3] Duocarmycins are effective against both dividing and non-dividing cells.[4]
Mechanism of Action
The targeted delivery and activation of duocarmycin DM via this ADC system is a multi-step process:
-
Target Binding: The ADC, carrying the this compound, circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized vesicle fuses with lysosomes, acidic organelles rich in proteases.
-
Linker Cleavage: Within the lysosome, proteases such as Cathepsin B recognize and cleave the valine-citrulline linker.[2]
-
Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, leading to the release of the active duocarmycin DM into the cytoplasm.
-
DNA Alkylation and Apoptosis: The released duocarmycin DM translocates to the nucleus, where it binds to the minor groove of DNA and alkylates adenine bases. This leads to DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis.[3]
Data Presentation
In Vitro Cytotoxicity
The in vitro cytotoxicity of duocarmycin-based payloads is typically in the picomolar range, demonstrating their high potency. The following table presents representative IC50 values for duocarmycin derivatives against various cancer cell lines.
| Cell Line | Cancer Type | Duocarmycin Derivative | IC50 (pM) |
| Molm-14 | Acute Myeloid Leukemia | Duocarmycin SA | 11.12[3] |
| HL-60 | Acute Myeloid Leukemia | Duocarmycin SA | 112.7[3] |
| HeLa S₃ | Cervical Carcinoma | Duocarmycin SA | 0.69[5] |
| T98G | Glioblastoma | seco-Duocarmycin SA | <10[6] |
| LN18 | Glioblastoma | seco-Duocarmycin SA | <10[6] |
In Vivo Tumor Growth Inhibition
The following table summarizes representative data from a preclinical study of SYD985 (trastuzumab duocarmazine), a duocarmycin-based ADC with a similar vc-seco-DUBA linker-payload, in breast cancer patient-derived xenograft (PDX) models.[2]
| PDX Model | HER2 Status | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Remission |
| BT-474 | 3+ | SYD985 | 5 | >100 | 7 out of 8 mice[2] |
| MAXF1162 | 3+ | SYD985 | 5 | >100 | Not Reported |
| HBCx-34 | 2+ | SYD985 | 10 | Significant | 4 out of 8 mice[6] |
| MAXF 449 | 1+ | SYD985 | 3 | Significant | Not Reported |
| ST313 | 1+ | SYD985 | 3 | Significant | All mice[6] |
| HBCx-10 | 1+ | SYD985 | 3 | Significant | All mice[6] |
Pharmacokinetic Parameters
The pharmacokinetic (PK) properties of the ADC are critical for its efficacy and safety. The PEG4 linker in the MA-PEG4-VC-PAB-DMEA construct is designed to improve the PK profile. The following table provides representative pharmacokinetic parameters for trastuzumab, the antibody component of the well-studied ADC, trastuzumab duocarmazine (SYD985).
| Parameter | Value | Species | Reference |
| Clearance (CL) | 0.225 L/day | Human | [7] |
| Volume of Distribution (Vc) | 2.95 L | Human | [7] |
| Terminal Half-life (t1/2) | 28.5 days | Human | [7] |
| Clearance (CL) | 1.20 ± 0.286 mL/h/kg | Mouse | [8] |
| Terminal Half-life (t1/2) | 160 ± 30.0 h | Mouse | [8] |
Experimental Protocols
Protocol 1: Synthesis of Antibody-Drug Conjugate
This protocol describes the conjugation of this compound to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
-
Quenching solution (e.g., N-acetylcysteine)
-
Desalting column (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
-
HPLC system
Procedure:
-
Antibody Reduction: a. Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer. b. Add a 2.5 to 3-fold molar excess of TCEP to the mAb solution. c. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds. d. Remove excess TCEP using a desalting column, exchanging the buffer to fresh conjugation buffer.
-
Drug-Linker Preparation: a. Dissolve the this compound in DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: a. To the reduced and purified mAb, add a 5- to 8-fold molar excess of the drug-linker solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation. b. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: a. Add a 2-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide (B117702) groups. b. Incubate for 20 minutes at room temperature.
-
Purification: a. Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column or size-exclusion chromatography (SEC). b. The purified ADC can be concentrated using centrifugal filtration if necessary.
-
Characterization: a. Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or reverse-phase (RP)-HPLC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target cancer cell line and appropriate culture medium
-
ADC and control antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the target cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. b. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and control antibody in culture medium. b. Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody. Include wells with medium only as a blank control. c. Incubate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. c. Incubate for 4 hours at room temperature in the dark with gentle shaking.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. d. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 3: ADC Internalization Assay (Flow Cytometry)
This protocol describes a method to quantify the internalization of an ADC using a pH-sensitive dye.
Materials:
-
Target cancer cell line
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red)
-
Control unlabeled antibody
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
ADC Labeling: a. Label the ADC with a pH-sensitive dye according to the manufacturer's instructions. These dyes are non-fluorescent at neutral pH but become fluorescent in the acidic environment of endosomes and lysosomes.
-
Cell Treatment: a. Harvest and resuspend the target cells in flow cytometry buffer at a concentration of 1 x 10⁶ cells/mL. b. Add the labeled ADC to the cells at a final concentration of 1-10 µg/mL. c. As a negative control, treat cells with an unlabeled isotype control antibody followed by the labeled secondary antibody, or cells treated with the labeled ADC but kept at 4°C to inhibit internalization. d. Incubate the cells at 37°C for various time points (e.g., 1, 4, 24 hours) to allow for internalization.
-
Flow Cytometry Analysis: a. After incubation, wash the cells twice with cold flow cytometry buffer. b. Resuspend the cells in 500 µL of flow cytometry buffer. c. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the pH-sensitive dye.
-
Data Analysis: a. Quantify the mean fluorescence intensity (MFI) of the cell population at each time point. b. An increase in MFI over time at 37°C compared to the 4°C control indicates ADC internalization.
Visualizations
Caption: Mechanism of action of a duocarmycin-based ADC.
Caption: Workflow for ADC synthesis via maleimide chemistry.
Caption: Duocarmycin-induced DNA damage and apoptosis pathway.
References
Application Notes and Protocols for Developing Duocarmycin DM-Based ADCs for Chemoresistant Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy resistance remains a significant hurdle in cancer treatment, driving the need for innovative therapeutic strategies. Antibody-Drug Conjugates (ADCs) represent a promising class of targeted therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. Duocarmycins, a class of DNA-alkylating agents, are particularly well-suited as ADC payloads for treating chemoresistant tumors. Their unique mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation of adenine (B156593) at the N3 position, is effective against both dividing and non-dividing cells and can overcome common resistance mechanisms such as drug efflux pumps.[1][2][3] This document provides detailed application notes and experimental protocols for the development and evaluation of ADCs utilizing the duocarmycin derivative, duocarmycin DM (DM), for the treatment of chemoresistant cancers.
Rationale for Duocarmycin DM as an ADC Payload for Chemoresistant Tumors
Duocarmycin DM offers several advantages for targeting chemoresistant tumors:
-
High Potency: Duocarmycins exhibit cytotoxicity in the picomolar range, making them effective at very low concentrations within the tumor microenvironment.[1]
-
Unique Mechanism of Action: By alkylating DNA, duocarmycins disrupt DNA replication and transcription, leading to cell death.[3][4] This mechanism is distinct from many common chemotherapeutic agents, suggesting a lower likelihood of cross-resistance.
-
Efficacy Against Non-proliferating Cells: Unlike anti-mitotic agents that only target dividing cells, DNA-damaging agents like duocarmycin are effective against both quiescent and actively proliferating cancer cells, which is crucial for targeting dormant or slow-growing chemoresistant cells.[5]
-
Overcoming Multi-Drug Resistance (MDR): Duocarmycin analogs have demonstrated efficacy in MDR models, as they are not typically substrates for common efflux pumps like P-glycoprotein (P-gp).[2]
-
Bystander Effect: Certain duocarmycin ADC designs with cleavable linkers can induce a "bystander effect," where the released payload can diffuse into and kill neighboring antigen-negative tumor cells, which is advantageous in heterogeneous tumors.[6]
Key Experimental Protocols
This section provides detailed protocols for the essential experiments required to develop and evaluate a duocarmycin DM-based ADC for chemoresistant tumors.
Development of Chemoresistant Cancer Cell Lines
Objective: To generate cancer cell lines with acquired resistance to a standard-of-care chemotherapeutic agent to serve as a model for evaluating the efficacy of the duocarmycin DM ADC.
Materials:
-
Parental cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Standard chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Cell culture flasks and plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Determine the IC50 of the Parental Cell Line:
-
Seed parental cells in a 96-well plate at a predetermined optimal density.
-
The following day, treat the cells with a serial dilution of the chemotherapeutic agent.
-
After 72-96 hours of incubation, assess cell viability using an MTT or CellTiter-Glo® assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Induce Resistance through Intermittent Exposure: [2][7][8]
-
Culture the parental cell line in a culture flask.
-
Expose the cells to the chemotherapeutic agent at a concentration equal to the IC50 for 24-48 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Allow the cells to recover and repopulate.
-
Once the cells reach 70-80% confluency, subculture them and repeat the drug exposure cycle.
-
Gradually increase the concentration of the chemotherapeutic agent in subsequent cycles (e.g., by 1.5 to 2-fold) as the cells show signs of developing resistance (i.e., faster recovery and less cell death).
-
This process can take several months (3-18 months) to establish a stable resistant cell line.[2]
-
-
Confirmation of Resistance:
-
Once a resistant cell line is established, perform a dose-response assay with the chemotherapeutic agent on both the parental and resistant cell lines.
-
The resistant cell line should exhibit a significantly higher IC50 value compared to the parental line. A 2- to 8-fold increase in resistance is considered clinically relevant.[2]
-
Periodically re-confirm the resistance phenotype, as it can sometimes revert in the absence of the selective pressure of the drug.
-
ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination
Objective: To determine the average number of duocarmycin DM molecules conjugated to each antibody, a critical quality attribute that influences ADC efficacy and safety.[9][][11]
Materials:
-
Duocarmycin DM ADC sample
-
Agilent 1290 Infinity II UHPLC system (or equivalent)
-
Agilent 6230 Accurate-Mass TOF LC/MS system (or equivalent)
-
Agilent MassHunter BioConfirm software with DAR calculator (or equivalent)
-
Appropriate columns for hydrophobic interaction chromatography (HIC) or reversed-phase (RP) chromatography
-
Mobile phases (e.g., for RP-HPLC: Mobile Phase A - water with 0.1% formic acid; Mobile Phase B - acetonitrile (B52724) with 0.1% formic acid)
Protocol (using RP-HPLC):
-
Sample Preparation:
-
Reconstitute lyophilized ADC in deionized water to a concentration of 5 mg/mL.
-
Dilute the reconstituted ADC to 1 mg/mL with 0.1% formic acid in water.[9]
-
-
LC/MS Analysis:
-
Set up the LC/MS system with the appropriate column and mobile phases.
-
Inject approximately 1-2 µg of the ADC sample.[12]
-
Run a gradient from low to high organic solvent concentration to elute the different ADC species.
-
-
Data Analysis:
-
Use the MassHunter BioConfirm software to deconvolute the mass spectra of the intact ADC.
-
The software will identify peaks corresponding to the antibody conjugated with different numbers of drug molecules (e.g., DAR0, DAR2, DAR4, etc.).
-
The DAR calculator will then determine the average DAR by calculating the weighted average of the different DAR species based on their peak areas.[9][12]
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of the duocarmycin DM ADC in both parental (chemosensitive) and chemoresistant cancer cell lines.
Materials:
-
Parental and chemoresistant cancer cell lines
-
Duocarmycin DM ADC
-
Isotype control ADC (an ADC with the same antibody and linker but a non-toxic payload, or an irrelevant antibody conjugated to duocarmycin DM)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed both parental and chemoresistant cells into separate 96-well plates at their predetermined optimal densities (e.g., 1,000-10,000 cells/well).[13]
-
Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the duocarmycin DM ADC and the isotype control ADC in complete medium.
-
Remove the old medium from the cell plates and add 100 µL of the ADC-containing medium to the respective wells. Include untreated control wells with fresh medium only.
-
-
Incubation and Viability Assessment:
-
Incubate the plates for 96-144 hours. The long incubation time is important for DNA-damaging agents.[13]
-
After the incubation period, assess cell viability using an MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each cell line.
-
Bystander Effect Assay
Objective: To evaluate the ability of the duocarmycin DM ADC to kill neighboring antigen-negative cells, a key feature for efficacy in heterogeneous tumors.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, engineered to express a fluorescent protein (e.g., GFP) for easy identification.[14]
-
Duocarmycin DM ADC
-
Isotype control ADC
-
Complete cell culture medium
-
96-well cell culture plates
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Co-culture Setup:
-
Seed the Ag+ and Ag- (GFP-expressing) cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[14]
-
Include monocultures of both cell lines as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with the duocarmycin DM ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[14]
-
Include an isotype control ADC and untreated controls.
-
-
Imaging and Analysis:
-
After 96-144 hours of incubation, use a fluorescence microscope or high-content imager to count the number of viable GFP-expressing (Ag-) cells in the co-culture wells.
-
Compare the number of viable Ag- cells in the ADC-treated co-cultures to the number in the untreated co-cultures.
-
A significant reduction in the number of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
-
In Vivo Efficacy Study in a Chemoresistant Xenograft Model
Objective: To evaluate the anti-tumor activity of the duocarmycin DM ADC in a clinically relevant animal model of chemoresistant cancer.
Materials:
-
Immunodeficient mice (e.g., SCID or NOD/SCID)
-
Chemoresistant cancer cell line
-
Duocarmycin DM ADC
-
Vehicle control (e.g., sterile PBS)
-
Standard chemotherapeutic agent (to which the cells are resistant)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Subcutaneously implant the chemoresistant cancer cells into the flank of each mouse.[15]
-
Monitor tumor growth regularly.
-
-
Treatment:
-
Monitoring:
-
Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a specific size, or after a predetermined period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot the mean tumor volume over time for each group to visualize the treatment effect.
-
Pharmacokinetic (PK) Analysis
Objective: To determine the in vivo absorption, distribution, metabolism, and excretion (ADME) profile of the duocarmycin DM ADC.
Materials:
-
Mice or rats
-
Duocarmycin DM ADC
-
ELISA kits for total antibody and conjugated ADC quantification
-
LC-MS/MS for free duocarmycin DM quantification
-
Anticoagulant (e.g., EDTA)
-
Microcentrifuge tubes
Protocol:
-
ADC Administration:
-
Administer a single IV dose of the duocarmycin DM ADC to each animal.[16]
-
-
Blood Collection:
-
Bioanalysis:
-
Data Analysis:
-
Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2).
-
Data Presentation
Quantitative data from the above experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity of Duocarmycin DM ADC
| Cell Line | Chemotherapy Resistance | Target Antigen Expression | Duocarmycin DM ADC IC50 (pM) | Standard Chemo IC50 (nM) |
| Parental Line | Sensitive | High | 15 | 5 |
| Resistant Line | Resistant | High | 20 | 500 |
| Parental Line | Sensitive | Low | 150 | 6 |
| Resistant Line | Resistant | Low | 180 | 550 |
| Antigen-Negative | N/A | None | >10,000 | 8 |
Data are representative examples.
Table 2: In Vivo Efficacy of Duocarmycin DM ADC in a Chemoresistant Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Once | 1500 | - | +5 |
| Standard Chemo | 10 | Once | 1350 | 10 | -2 |
| Duocarmycin DM ADC | 3 | Once | 250 | 83 | -5 |
Data are representative examples.
Table 3: Pharmacokinetic Parameters of Duocarmycin DM ADC in Mice
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (hours) | CL (mL/h/kg) | Vd (mL/kg) |
| Total Antibody | 50 | 5000 | 200 | 0.2 | 40 |
| Conjugated ADC | 48 | 4500 | 180 | 0.22 | 45 |
| Free Duocarmycin DM | 0.01 | 0.1 | 2 | 100 | 250 |
Data are representative examples.
Visualization of Pathways and Workflows
Signaling Pathway of Duocarmycin DM Action
Duocarmycin DM exerts its cytotoxic effect through a cascade of events initiated by DNA damage.
Caption: Mechanism of action of a duocarmycin DM-based ADC leading to apoptosis.
Experimental Workflow for ADC Development and Evaluation
The development and evaluation of a duocarmycin DM ADC for chemoresistant tumors follows a logical progression of experiments.
Caption: A streamlined workflow for the preclinical development of a duocarmycin DM ADC.
Logical Relationship for Overcoming Chemoresistance
The rationale for using duocarmycin DM ADCs in chemoresistant tumors is based on overcoming specific resistance mechanisms.
Caption: How duocarmycin DM ADCs circumvent common chemoresistance mechanisms.
Conclusion
The development of ADCs with highly potent payloads like duocarmycin DM offers a promising strategy to address the clinical challenge of chemoresistant tumors. The unique DNA-alkylating mechanism of duocarmycin DM allows for the circumvention of common resistance pathways, and its high potency makes it an ideal candidate for targeted delivery. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug developers to effectively evaluate the potential of duocarmycin DM-based ADCs in preclinical settings, with the ultimate goal of translating these innovative therapies into the clinic for patients with difficult-to-treat cancers.
References
- 1. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry-Based ADC Internalization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] The therapeutic efficacy of an ADC is critically dependent on its ability to bind to a specific antigen on the surface of a cancer cell and subsequently be internalized.[3][4][5][6] This internalization process, typically through receptor-mediated endocytosis, allows for the trafficking of the ADC to intracellular compartments, such as lysosomes, where the cytotoxic payload is released to exert its effect.[1][4][5] Therefore, the accurate quantification of ADC internalization is a crucial step in the preclinical development and selection of optimal ADC candidates.[3][7]
Flow cytometry is a robust and high-throughput technique widely used to measure the internalization of antibodies and ADCs.[3][8][9][10] This method allows for the quantitative analysis of fluorescence intensity on a single-cell basis, enabling the determination of the rate and extent of ADC uptake.[8][9] This document provides detailed protocols for assessing ADC internalization using two primary flow cytometry-based approaches: a pH-sensitive dye-based assay and an antibody-quenching assay.
Principle of the Assays
1. pH-Sensitive Dye-Based Assay: This method utilizes a fluorescent dye that is conjugated to the ADC and exhibits pH-dependent fluorescence.[11][12] The dye is non-fluorescent or weakly fluorescent at the neutral pH of the extracellular environment (pH ~7.4).[12] Upon internalization of the ADC-dye conjugate into the acidic environment of endosomes and lysosomes (pH 4.5-6.5), the dye becomes highly fluorescent.[11][12][13] The increase in intracellular fluorescence, measured by flow cytometry, directly correlates with the amount of internalized ADC.[8]
2. Antibody-Quenching Assay: This technique involves labeling the ADC with a standard fluorophore. After allowing the ADC to internalize, a quenching antibody that specifically recognizes the fluorophore is added to the cells.[9] This quenching antibody binds to any ADC remaining on the cell surface and quenches its fluorescence.[9][14] The remaining fluorescence, detected by flow cytometry, represents the internalized, protected fraction of the ADC.[9]
Experimental Protocols
I. ADC Internalization Assay Using a pH-Sensitive Dye
This protocol is adapted for a generic pH-sensitive dye that conjugates to the antibody. Specific manufacturer's instructions for the dye conjugation should be followed.
A. Materials
-
Target cells expressing the antigen of interest
-
ADC conjugated to a pH-sensitive dye (e.g., pHrodo™ Red or similar)
-
Isotype control antibody conjugated to the same pH-sensitive dye
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 1-2% FBS and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
B. Protocol
-
Cell Preparation:
-
Culture target cells to a sufficient density.
-
Harvest cells using a non-enzymatic cell dissociation solution to maintain cell surface antigen integrity.
-
Wash the cells twice with ice-cold PBS and resuspend in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
ADC Labeling and Incubation:
-
Prepare working solutions of the pH-sensitive dye-conjugated ADC and isotype control in complete culture medium at the desired final concentration (typically in the range of 1-10 µg/mL).
-
Add the ADC or isotype control solution to the cell suspension.
-
Incubate the cells at 37°C in a 5% CO2 incubator for various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to assess internalization kinetics.
-
For the 0-hour time point (surface binding control), incubate the cells with the ADC on ice for 30-60 minutes.
-
-
Sample Processing:
-
Following incubation, wash the cells twice with ice-cold FACS buffer to remove unbound ADC.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Just before analysis, add a viability dye such as Propidium Iodide to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000 live, single cells).
-
Measure the fluorescence intensity of the pH-sensitive dye in the appropriate channel.
-
Analyze the data using flow cytometry analysis software. Gate on the live, single-cell population and determine the Mean Fluorescence Intensity (MFI) of the pH-sensitive dye.
-
C. Data Analysis
-
The MFI of the isotype control is subtracted from the MFI of the ADC at each time point to correct for non-specific uptake.
-
The internalization is often expressed as the fold increase in MFI over the 0-hour time point or as a percentage of the maximum MFI.
II. ADC Internalization Assay Using an Antibody-Quenching Method
A. Materials
-
Target cells expressing the antigen of interest
-
ADC labeled with a fluorophore (e.g., Alexa Fluor™ 488)
-
Unlabeled isotype control antibody
-
Anti-fluorophore quenching antibody (e.g., anti-Alexa Fluor™ 488 antibody)
-
Complete cell culture medium
-
PBS
-
FACS Buffer
-
PI or other viability dye
-
Flow cytometer
B. Protocol
-
Cell Preparation:
-
Follow the same cell preparation steps as in Protocol I.
-
-
ADC Incubation:
-
Prepare working solutions of the fluorescently labeled ADC and unlabeled isotype control in complete culture medium.
-
Add the ADC or isotype control to the cell suspension.
-
Incubate the cells at 37°C for various time points.
-
Include a control incubated on ice to measure total surface binding.
-
-
Quenching Step:
-
After incubation, wash the cells twice with ice-cold FACS buffer.
-
Resuspend the cells in a solution containing the anti-fluorophore quenching antibody at a saturating concentration.
-
Incubate on ice for 30 minutes in the dark to quench the fluorescence of the surface-bound ADC.
-
-
Sample Processing and Analysis:
-
Wash the cells once with ice-cold FACS buffer to remove the excess quenching antibody.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire and analyze the data on a flow cytometer as described in Protocol I.
-
C. Data Analysis
-
The percentage of internalization can be calculated using the following formula: % Internalization = (MFI of quenched sample / MFI of unquenched sample) x 100
Data Presentation
Table 1: Representative Experimental Parameters for ADC Internalization Assays
| Parameter | pH-Sensitive Dye Assay | Antibody-Quenching Assay |
| Cell Density | 1 x 10^6 cells/mL | 1 x 10^6 cells/mL |
| ADC Concentration | 1 - 10 µg/mL | 1 - 10 µg/mL |
| Isotype Control | Conjugated to pH-sensitive dye | Unlabeled |
| Incubation Temperature | 37°C (internalization), 4°C (binding) | 37°C (internalization), 4°C (binding) |
| Incubation Time | Time course (e.g., 0, 1, 4, 24h) | Time course (e.g., 0, 1, 4, 24h) |
| Quenching Antibody | Not Applicable | Saturating concentration |
| Viability Dye | Propidium Iodide, DAPI, etc. | Propidium Iodide, DAPI, etc. |
| Primary Readout | Mean Fluorescence Intensity (MFI) | % Internalization (MFI ratio) |
Visualizations
Caption: Experimental workflow for ADC internalization assay using flow cytometry.
Caption: Signaling pathway of ADC internalization and payload release.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 6. Antibody Internalization | Sartorius [sartorius.com]
- 7. ADC Internalization Detection Antibody – Labeled with pH-Sensitive Fluorescent Dye | ACROBiosystems [jp.acrobiosystems.com]
- 8. news-medical.net [news-medical.net]
- 9. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]
- 10. adcreview.com [adcreview.com]
- 11. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [promega.com]
- 12. pH-sensitive of Antibody Internalization Detection Reagents | Sino Biological [sinobiological.com]
- 13. ADC Internalization Detection Reagent with pH-Sensitive Fluorescence | Lab Manager [labmanager.com]
- 14. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Xenograft Models for Duocarmycin ADC Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Duocarmycins are a class of highly potent DNA alkylating agents that bind to the minor groove of DNA and cause irreversible alkylation of adenine (B156593) at the N3 position.[1][2][3] This action disrupts DNA architecture, leading to a potent antitumor effect.[1][3] Duocarmycin-based ADCs have shown significant promise in preclinical studies, with several advancing to clinical trials.[1] Their high potency makes them ideal candidates for ADCs, but also necessitates careful evaluation of their therapeutic window and potential toxicities.[1][2]
Xenograft models, created by implanting human tumor cells or tissues into immunodeficient mice, are indispensable tools for the preclinical evaluation of ADCs.[4][5] These models allow for the assessment of in vivo efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicity of novel ADC candidates in a living biological system.[5][6][7] This document provides detailed protocols for establishing both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models for the comprehensive evaluation of duocarmycin-based ADCs.
Mechanism of Action of Duocarmycin-Based ADCs
Duocarmycin-based ADCs exert their cytotoxic effects through a targeted delivery mechanism. The monoclonal antibody component of the ADC binds to a specific antigen overexpressed on the surface of cancer cells.[1] Following binding, the ADC-antigen complex is internalized by the cell.[1][8] Inside the cell, the linker connecting the antibody and the duocarmycin payload is cleaved, releasing the active cytotoxic agent.[8] The released duocarmycin then translocates to the nucleus, where it binds to the minor groove of DNA and alkylates adenine bases, ultimately leading to DNA damage and apoptotic cell death.[1][8][9]
Experimental Protocols
Cell Line and Patient Tissue Selection
a. Cell Line-Derived Xenograft (CDX) Models:
-
Cell Line Selection: Choose human cancer cell lines with well-characterized target antigen expression levels.[10] It is advisable to include cell lines with high, medium, and low/negative antigen expression to determine the therapeutic window and potential for off-target effects.
-
Cell Culture: Culture selected cell lines in their recommended media and conditions to ensure optimal growth and viability for implantation.
b. Patient-Derived Xenograft (PDX) Models:
-
Tissue Procurement: Obtain fresh tumor tissue directly from patients under appropriate ethical guidelines.[4]
-
Model Establishment: Implant small fragments of the patient's tumor subcutaneously or orthotopically into immunodeficient mice.[4][11][12] PDX models are known to better recapitulate the heterogeneity and microenvironment of the original tumor.[4][13]
Xenograft Model Establishment Workflow
The general workflow for establishing both CDX and PDX models involves several key steps, from initial cell/tissue preparation to tumor growth monitoring and subsequent therapeutic evaluation.
Detailed Methodologies
a. Subcutaneous Xenograft Model Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude, NOD/SCID).
-
Cell Preparation (CDX): Harvest cultured cells in their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel™ at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.[14]
-
Tissue Preparation (PDX): Cut fresh patient tumor tissue into small fragments (2-3 mm in diameter).[15]
-
Implantation: Anesthetize the mouse. Inject the cell suspension or implant the tumor fragment subcutaneously into the flank of the mouse.[12][16]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[14]
b. Orthotopic Xenograft Model Protocol:
-
Animal Model: Use appropriate immunodeficient mouse strains.
-
Cell/Tissue Preparation: Prepare cells or tissue fragments as described for the subcutaneous model.
-
Implantation: Anesthetize the mouse. Surgically implant the cells or tissue into the organ of origin (e.g., mammary fat pad for breast cancer, pancreas for pancreatic cancer).[15] This method better mimics the tumor microenvironment and metastatic potential.[17]
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cell lines) or ultrasound.[18]
Duocarmycin ADC Evaluation in Xenograft Models
A comprehensive evaluation of a duocarmycin ADC involves assessing its efficacy, pharmacokinetic and pharmacodynamic profiles, biodistribution, and potential toxicity.
In Vivo Efficacy Studies
-
Treatment Protocol: Administer the duocarmycin ADC intravenously at various dose levels and schedules.[19] Include a vehicle control group and potentially a non-binding ADC control group.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Monitor tumor volume over time.
-
Tumor Regression: Observe any reduction in tumor size.
-
Survival: Monitor animal survival as a primary endpoint.
-
-
Data Analysis: Plot mean tumor volume versus time for each treatment group. Calculate TGI percentage.
Pharmacokinetic (PK) Analysis
-
Sample Collection: Collect blood samples at various time points after ADC administration.
-
Analyte Measurement: Measure the concentrations of the total antibody, conjugated ADC, and free duocarmycin payload in plasma using validated analytical methods (e.g., ELISA, LC-MS/MS).
-
PK Parameters: Calculate key PK parameters such as clearance, volume of distribution, and half-life.[20]
Pharmacodynamic (PD) and Biomarker Analysis
-
Tissue Collection: Collect tumor and normal tissues at different time points post-treatment.
-
Biomarker Assessment: Analyze biomarkers related to the ADC's mechanism of action and efficacy.[21][22]
-
Target Antigen Expression: Evaluate changes in target antigen levels using immunohistochemistry (IHC) or flow cytometry.[23]
-
DNA Damage Markers: Assess markers of DNA damage (e.g., γH2AX) in tumor tissues by IHC or western blot to confirm target engagement.[24]
-
Apoptosis Markers: Measure markers of apoptosis (e.g., cleaved caspase-3) to quantify cell death.
-
Biodistribution Studies
-
Radiolabeling: Label the ADC with a radionuclide (e.g., 89Zr, 111In) for imaging and quantitative tissue distribution analysis.[25][26]
-
Imaging: Perform PET or SPECT imaging at various time points to visualize ADC distribution in real-time.[26][27]
-
Ex Vivo Analysis: Harvest tumors and major organs at the end of the study to quantify the amount of ADC accumulated in each tissue.[25][28]
Toxicity Assessment
-
Clinical Observations: Monitor animals daily for any signs of toxicity, such as changes in body weight, behavior, or appearance.[6]
-
Hematology and Clinical Chemistry: Collect blood samples for complete blood counts and serum chemistry analysis to assess organ function.
-
Histopathology: At the end of the study, perform a comprehensive histopathological examination of major organs to identify any treatment-related toxicities.[6]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison and interpretation.
Table 1: In Vivo Efficacy Summary
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day X (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Q7D x 3 | N/A | |
| Duocarmycin ADC | 1 | Q7D x 3 | ||
| Duocarmycin ADC | 3 | Q7D x 3 | ||
| Duocarmycin ADC | 10 | Q7D x 3 | ||
| Non-binding ADC | 10 | Q7D x 3 |
Table 2: Pharmacokinetic Parameters
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (h) | CL (mL/h/kg) |
| Total Antibody | 10 | ||||
| Conjugated ADC | 10 | ||||
| Free Payload | 10 |
Table 3: Biodistribution of Radiolabeled ADC (%ID/g ± SD)
| Organ | 24h | 48h | 72h | 144h |
| Tumor | ||||
| Blood | ||||
| Liver | ||||
| Spleen | ||||
| Kidneys | ||||
| Lungs |
Table 4: Key Biomarker Modulation in Tumors
| Treatment Group | Dose (mg/kg) | γH2AX (% Positive Cells) | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control | - | ||
| Duocarmycin ADC | 10 |
Conclusion
The establishment of robust and well-characterized xenograft models is critical for the preclinical evaluation of duocarmycin-based ADCs. The detailed protocols and evaluation strategies outlined in this document provide a comprehensive framework for assessing the efficacy, safety, and mechanisms of action of these promising therapeutic agents. Careful model selection, meticulous experimental execution, and thorough data analysis are essential for generating reliable preclinical data to inform clinical development decisions.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. books.rsc.org [books.rsc.org]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 7. biocytogen.com [biocytogen.com]
- 8. farbefirma.org [farbefirma.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. championsoncology.com [championsoncology.com]
- 11. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 12. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 13. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promiximab-duocarmycin, a new CD56 antibody-drug conjugates, is highly efficacious in small cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. td2inc.com [td2inc.com]
- 18. crownbio.com [crownbio.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. jnm.snmjournals.org [jnm.snmjournals.org]
- 26. Imaging the distribution of an antibody-drug conjugate constituent targeting mesothelin with 89Zr and IRDye 800CW in mice bearing human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tissue biodistribution and tumor targeting of near-infrared labelled anti-CD38 antibody-drug conjugate in preclinical multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Bystander Effect Assay of Duocarmycin-Based ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. Duocarmycin-based ADCs, in particular, have demonstrated exceptional potency. Duocarmycins are highly potent DNA alkylating agents that bind to the minor groove of DNA and cause irreversible alkylation of adenine (B156593) at the N3 position.[1][2] This action leads to DNA damage and ultimately triggers programmed cell death (apoptosis).[2]
A critical feature of some ADCs, especially those with cleavable linkers and membrane-permeable payloads like duocarmycin, is the "bystander effect." This phenomenon occurs when the cytotoxic payload, released from the targeted antigen-positive cancer cell, diffuses into the tumor microenvironment and kills adjacent antigen-negative tumor cells.[3] This effect is particularly important in treating heterogeneous tumors where not all cells express the target antigen.
These application notes provide detailed protocols for in vitro assays to quantify the bystander effect of duocarmycin-based ADCs, using SYD985 (trastuzumab duocarmazine), a well-characterized HER2-targeting duocarmycin ADC, as a primary example.
Mechanism of Action and Bystander Effect of Duocarmycin-Based ADCs
Duocarmycin-based ADCs, such as SYD985, consist of a monoclonal antibody targeting a tumor-specific antigen (e.g., HER2) connected via a cleavable linker to a duocarmycin payload (e.g., vc-seco-DUBA).[1][4] The ADC binds to the target antigen on the cancer cell surface and is internalized. Inside the cell, the linker is cleaved, releasing the active duocarmycin payload.[5] The payload then translocates to the nucleus, binds to the DNA minor groove, and alkylates adenine residues, leading to DNA damage and apoptosis.[2][6]
The bystander effect is facilitated by the release of the membrane-permeable duocarmycin payload, which can then diffuse out of the target cell and be taken up by neighboring cells, regardless of their antigen expression status.[7]
Below is a diagram illustrating the signaling pathway following DNA alkylation by duocarmycin.
Experimental Protocols
Two primary in vitro methods are commonly used to assess the bystander effect: the co-culture assay and the conditioned medium transfer assay. The co-culture assay is presented here as the principal method.
Co-Culture Bystander Effect Assay
This assay directly measures the cytotoxic effect of a duocarmycin-based ADC on antigen-negative cells when cultured together with antigen-positive cells.
1. Materials and Reagents:
-
Cell Lines:
-
Antigen-positive (Ag+) cells: e.g., SK-BR-3 (HER2 3+)
-
Antigen-negative (Ag-) cells: e.g., NCI-H520 (HER2-negative)
-
-
Cell Labeling (for distinguishing cell populations):
-
Fluorescent dye: e.g., CellTrace™ Violet or Green Fluorescent Protein (GFP) transfection
-
-
Duocarmycin-based ADC: e.g., SYD985
-
Control ADC: Isotype control ADC
-
Cell Culture Medium: e.g., McCoy's 5A with 10% FBS
-
96-well plates (clear bottom, white or black walls for luminescence/fluorescence)
-
Cell Viability Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader (luminescence and/or fluorescence capable)
-
CO2 incubator (37°C, 5% CO2)
2. Experimental Workflow Diagram:
3. Detailed Protocol:
-
Cell Preparation:
-
Culture Ag+ (e.g., SK-BR-3) and Ag- (e.g., NCI-H520) cells to ~80% confluency.
-
For assays requiring distinct quantification of the Ag- population, label the Ag- cells with a fluorescent tracker (B12436777) like CellTrace™ Violet according to the manufacturer's protocol.[1]
-
Harvest both cell lines using standard trypsinization methods and perform cell counts.
-
-
Cell Seeding:
-
Prepare cell suspensions in the appropriate culture medium.
-
Co-culture wells: Mix Ag+ and Ag- cells at the desired ratio. For a 1:1 ratio, seed 5,000 Ag+ cells and 5,000 Ag- cells per well in a 96-well plate in a volume of 90 µL.[1] Other ratios, such as 1:4, 2:3, 3:2, and 4:1 (totaling 10,000 cells/well), can also be tested to evaluate the dependency of the bystander effect on the proportion of Ag+ cells.[8]
-
Monoculture control wells: Seed 5,000 Ag+ cells per well and 5,000 Ag- cells per well in separate wells in a volume of 90 µL.[1] These controls are essential to determine the direct effect of the ADC on each cell type.
-
Include wells with medium only for background measurements.
-
Allow cells to adhere for 4 hours to overnight in a 37°C, 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the duocarmycin-based ADC (e.g., SYD985) and the isotype control ADC in culture medium.
-
Add 10 µL of the diluted ADC solutions to the respective wells. The final concentrations should typically range from picomolar to nanomolar.
-
Include vehicle-treated wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 6 days at 37°C with 5% CO2.[1] The incubation period may be adjusted based on the cell doubling time and the kinetics of the ADC.
-
-
Data Acquisition and Analysis:
-
After the incubation period, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence.
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the ADC concentration and determine the IC50 values for the monocultures and co-cultures.
-
The bystander effect is evident if the viability of the co-culture is significantly lower than what would be expected from the additive effect on the individual monocultures. Specifically, a potent killing effect in co-cultures at concentrations where the ADC has minimal direct effect on the Ag- monoculture indicates bystander killing.
-
-
Data Presentation
The following tables summarize representative quantitative data for duocarmycin-based ADCs from preclinical studies.
Table 1: In Vitro Cytotoxicity of SYD985 in HER2-Expressing and HER2-Negative Cell Lines
| Cell Line | HER2 Status | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Fold Difference (T-DM1/SYD985) |
| HER2 3+ | ||||
| KRCH31 | 3+ | 0.024 (mean) | 0.088 (mean) | 3.7 |
| HER2 2+ | ||||
| EOC Cell Lines | 2+ | 0.054 (mean) | 1.168 (mean) | 21.6 |
| HER2 1+/0 | ||||
| EOC Cell Lines | 1+/0 | 0.072 (mean) | 3.035 (mean) | 42.2 |
Data adapted from a study on epithelial ovarian cancer (EOC) cell lines.[9]
Table 2: Bystander Killing Effect of SYD985 in Co-culture Models
| Co-culture (Ag+ : Ag-) | % Ag+ Cells | ADC (Concentration) | % Total Cell Killing |
| SK-BR-3 : NCI-H520 | 20% | SYD985 (1 µg/mL) | 65% |
| SK-BR-3 : NCI-H520 | 20% | T-DM1 (1 µg/mL) | 9% |
| SARARK-6 : ARK-4 | 50% | SYD985 (1 µg/mL) | 42% increase in killing of ARK-4 |
| SARARK-6 : ARK-4 | 50% | T-DM1 (1 µg/mL) | No significant increase |
Data adapted from preclinical studies on breast cancer and uterine serous carcinoma models.[1][5]
Conclusion
The bystander effect is a crucial attribute of duocarmycin-based ADCs, enhancing their therapeutic potential, particularly in heterogeneous tumors. The provided protocols offer a robust framework for the in vitro quantification of this effect. The data presented underscores the superior potency and bystander activity of duocarmycin-based ADCs like SYD985 compared to other ADCs with non-cleavable linkers, especially in low antigen-expressing settings. These assays are vital tools for the preclinical evaluation and selection of ADC candidates in drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Concerted DNA recognition and novel site-specific alkylation by duocarmycin A with distamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Maleimide-Thiol ADC Linkages
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the development of Antibody-Drug Conjugates (ADCs) utilizing maleimide-thiol conjugation chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving the instability of maleimide-thiol linkages in ADCs?
A1: The instability of the thiosuccinimide linkage, formed from the reaction of a thiol and a maleimide (B117702), is primarily attributed to two competing chemical pathways in vivo:
-
Retro-Michael Reaction: This is a reversible process where the thiosuccinimide adduct reverts to the original thiol on the antibody and the maleimide-containing linker-payload. This deconjugation can lead to premature drug release into circulation. The released linker-payload can then react with other thiol-containing molecules, such as albumin and glutathione (B108866), leading to off-target toxicity and reduced therapeutic efficacy.[1][2]
-
Hydrolysis: The succinimide (B58015) ring of the linker can undergo hydrolysis, which involves the opening of the ring to form a stable maleamic acid thioether.[1] This hydrolyzed form is no longer susceptible to the retro-Michael reaction, thus creating a stable and irreversible linkage.[1][3] However, the rate of hydrolysis for traditional N-alkylmaleimides is often too slow to effectively compete with the rapid retro-Michael reaction in a physiological environment.[1][4]
Q2: My ADC is exhibiting significant payload loss during in vitro plasma stability assays. What is the most likely cause, and how can I mitigate this issue?
A2: Significant payload loss in plasma is a common issue and is most often caused by the retro-Michael reaction, leading to deconjugation and transfer of the payload to plasma proteins like albumin.[5][6]
Here are several strategies to address this problem:
-
Promote Post-Conjugation Hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring after conjugation can create a more stable ADC. This can be achieved by incubating the ADC at a slightly alkaline pH (e.g., pH 8.0-9.0).[7][8] It is crucial to monitor this process carefully to avoid potential antibody aggregation.
-
Switch to a More Stable Linker: Consider using next-generation maleimides that are designed for enhanced stability:
-
Self-Hydrolyzing Maleimides: These linkers possess functionalities that accelerate the hydrolysis of the thiosuccinimide ring. For example, incorporating a basic amino group adjacent to the maleimide can provide intramolecular catalysis of hydrolysis.[9][10] N-aryl substituted maleimides also exhibit accelerated hydrolysis rates due to the electron-withdrawing nature of the aryl group.[4][11]
-
Bridging Maleimides (e.g., Dibromomaleimides): These reagents react with two thiol groups from a reduced interchain disulfide bond on the antibody, effectively "bridging" them. This creates a more stable linkage that is less prone to deconjugation.
-
-
Confirm Thiol Exchange: To verify that the retro-Michael reaction is the cause of payload loss, perform a thiol exchange assay. This involves incubating your ADC with an excess of a small molecule thiol, such as glutathione (GSH), and monitoring the transfer of the payload from the antibody to the small molecule thiol over time using techniques like HPLC or LC-MS.[12]
Q3: What are "self-hydrolyzing" maleimides and how do they enhance ADC stability?
A3: Self-hydrolyzing maleimides are modified maleimide derivatives designed to accelerate the hydrolysis of the thiosuccinimide ring after conjugation to a thiol. This rapid hydrolysis converts the reversible thiosuccinimide linkage into a stable, ring-opened maleamic acid thioether, which is resistant to the retro-Michael reaction.[9][10] This strategy effectively "locks" the payload onto the antibody, preventing premature drug release and exchange with other thiols in vivo. The increased stability can lead to improved antitumor activity and a better safety profile.[9][10]
Q4: Can the specific conjugation site on the antibody influence the stability of the maleimide-thiol linkage?
A4: Yes, the local microenvironment of the conjugation site on the antibody can significantly impact the stability of the maleimide-thiol linkage. Factors such as solvent accessibility and the presence of nearby charged residues can influence the rate of both the retro-Michael reaction and hydrolysis.[4] For instance, a highly solvent-accessible conjugation site may be more prone to deconjugation via exchange with thiols present in plasma.[] Conversely, the presence of certain amino acid residues near the conjugation site can catalyze the hydrolysis of the thiosuccinimide ring, thereby enhancing stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent Drug-to-Antibody Ratio (DAR) between batches | Incomplete conjugation reaction. Side reactions, such as reaction of maleimide with amines at high pH. Incomplete reduction of antibody disulfide bonds. | Optimize Reaction pH: Ensure the conjugation reaction is performed within the optimal pH range of 6.5-7.5 to favor thiol reactivity and minimize reaction with amines.[2][14]Control Molar Ratio: Use a sufficient molar excess of the maleimide-linker-payload to drive the reaction to completion, but avoid large excesses which can lead to purification challenges.Ensure Complete Disulfide Reduction: If conjugating to native cysteines, verify complete reduction of interchain disulfides using an appropriate reducing agent like TCEP or DTT.[15] |
| Premature drug release in plasma stability studies | The maleimide-thiol linkage is undergoing the retro-Michael reaction. | Confirm Payload Loss with LC-MS: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after incubation in plasma. This will allow for the identification and quantification of different DAR species over time, confirming payload loss.[1][16]Implement a Stabilization Strategy: Employ post-conjugation hydrolysis or switch to a next-generation, more stable maleimide linker as described in the FAQs. |
| Low conjugation efficiency | Hydrolysis of the maleimide group on the linker-payload before conjugation. Oxidation of free thiols on the antibody to disulfides. | Proper Storage of Maleimide Reagents: Store maleimide-functionalized compounds in an anhydrous solvent like DMSO or DMF and avoid long-term storage in aqueous solutions.[2]Prevent Thiol Oxidation: Degas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation. |
Data Presentation: Comparative Stability of Maleimide-Thiol Linkages
The following tables summarize quantitative data on the stability of various maleimide-thiol adducts.
Table 1: Hydrolysis Half-life of N-Substituted Thiosuccinimide Adducts
| N-Substituent on Maleimide | Hydrolysis Half-life (hours) at pH 7.4, 37°C | Reference |
| N-alkyl | 27 | [4] |
| N-aryl (phenyl) | 1.5 | [4] |
| N-fluorophenyl | 0.7 | [4] |
| Diaminopropionic acid (DPR) based | 2.0 - 2.6 | [4] |
Table 2: Comparative Stability of ADCs in the Presence of Thiols or in Plasma
| ADC Linker Type | Incubation Conditions | % Payload Remaining | Reference |
| Conventional Maleimide-based | N-acetyl cysteine, pH 8, 37°C, 2 weeks | ~50% | [4] |
| Self-hydrolyzing (DPR-based) | N-acetyl cysteine, pH 8, 37°C, 2 weeks | ~100% | [4] |
| Conventional Maleimide-based | Rat Plasma, in vivo | ~50% deconjugation | [4] |
| Self-hydrolyzing (DPR-based) | Rat Plasma, in vivo | No measurable drug loss | [4] |
| Maleamic methyl ester-based | 25 mg/mL albumin, 37°C, 14 days | ~96.2% | [17] |
| Maleamic methyl ester-based | 100 equiv. GSH, 37°C, 21 days | ~98.2% | [17] |
| Conventional Maleimide-based | 100 equiv. GSH, 37°C, 21 days | ~90% | [17] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Plasma Stability Assessment of ADCs by LC-MS
This protocol outlines a method to evaluate the stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.[1][16]
1. Materials and Reagents:
-
Purified ADC
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity beads (e.g., Protein A or Protein G)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a reverse-phase column suitable for intact protein analysis
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
2. Procedure:
-
Dilute the ADC into plasma to a final concentration of 1 mg/mL. Prepare a control sample by diluting the ADC in PBS to the same concentration.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Add the plasma aliquot to pre-washed immunoaffinity beads and incubate to capture the ADC.
-
Wash the beads several times with wash buffer to remove unbound plasma proteins.
-
Elute the ADC from the beads using the elution buffer and immediately neutralize the eluate with the neutralization buffer.
-
Analyze the purified ADC samples by LC-MS.
-
For analysis of light and heavy chains separately, the ADC can be reduced with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes) prior to LC-MS analysis.
3. Data Analysis:
-
Integrate the peaks corresponding to the different DAR species in the chromatogram.
-
Deconvolute the mass spectra to determine the mass of each species and confirm the identity of the ADC forms.
-
Calculate the average DAR at each time point by averaging the DAR of all species, weighted by their relative abundance.
-
Plot the average DAR versus time to determine the stability profile of the ADC in plasma.
Protocol 2: Thiol Exchange Assay with Glutathione (GSH)
This assay is designed to assess the susceptibility of a maleimide-thiol linkage to exchange with other thiols.
1. Materials and Reagents:
-
Purified ADC
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC or LC-MS system with a suitable column for protein separation
2. Procedure:
-
Prepare a solution of the ADC in PBS at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of GSH in PBS.
-
Add a molar excess of GSH to the ADC solution (e.g., 100-fold molar excess).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Analyze the aliquots by HPLC or LC-MS to monitor the decrease in the average DAR of the ADC and potentially detect the formation of the GSH-linker-payload adduct.
3. Data Analysis:
-
Quantify the relative peak areas of the different DAR species at each time point.
-
Calculate the percentage of payload loss from the ADC over time.
-
Plot the percentage of remaining conjugated payload versus time to evaluate the rate of thiol exchange.
Visualizations
Caption: Competing pathways for a maleimide-thiol conjugate in vivo.
Caption: General workflow for ADC plasma stability assessment.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Aggregation of Hydrophobic Duocarmycin ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with duocarmycin-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions related to the common challenge of aggregation observed with these highly hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q1: Why are duocarmycin ADCs prone to aggregation?
A1: The aggregation of duocarmycin ADCs is primarily driven by the hydrophobic nature of the duocarmycin payload.[1][2] When conjugated to the antibody, these hydrophobic payloads can create patches on the antibody's surface. These patches can interact with each other, leading to self-association and the formation of soluble and insoluble aggregates.[2] This issue is often exacerbated at higher drug-to-antibody ratios (DARs).[3][4]
Q2: What are the consequences of ADC aggregation?
A2: ADC aggregation is a critical quality attribute that can negatively impact the safety and efficacy of the therapeutic. Aggregates can lead to:
-
Reduced Efficacy: Aggregated ADCs may have hindered ability to bind to the target antigen on cancer cells.
-
Altered Pharmacokinetics: Aggregates are often cleared more rapidly from circulation, reducing the ADC's half-life and exposure to the tumor.[4]
-
Immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients.[1]
-
Manufacturing and Stability Issues: Aggregation can lead to difficulties during purification, formulation, and storage, potentially causing precipitation and loss of active product.[3]
Q3: How can I minimize aggregation during the conjugation process?
A3: Preventing aggregation from the outset is the most effective strategy. Consider the following approaches during conjugation:
-
"Lock-Release" Technology: This proprietary technology involves immobilizing the antibody on a solid-phase support during the conjugation of the payload.[1][5] This physical segregation prevents the newly hydrophobic ADCs from interacting and aggregating.[2][5] After conjugation, the purified ADC is released into an optimal formulation.[1]
-
Optimize Conjugation Conditions:
-
pH: Avoid performing the conjugation reaction near the isoelectric point (pI) of the antibody, as this is where the protein is least soluble.
-
Co-solvents: Minimize the concentration of organic co-solvents (e.g., DMSO, DMF) used to dissolve the hydrophobic linker-payload. High concentrations of these solvents can promote protein aggregation.
-
Q4: What formulation strategies can I use to prevent aggregation of my purified duocarmycin ADC?
A4: An optimized formulation is crucial for the long-term stability of duocarmycin ADCs. Key strategies include:
-
Utilize Hydrophilic Linkers and Technologies:
-
PEGylation: Incorporating polyethylene (B3416737) glycol (PEG) chains into the linker can increase the overall hydrophilicity of the ADC, shielding the hydrophobic payload and reducing the propensity for aggregation.[6]
-
ChetoSensar™ Technology: This chito-oligosaccharide-based linker technology dramatically increases the solubility of ADCs.[] It has been shown to enable the preparation of aggregate-free duocarmycin ADCs even at a high DAR of 8.
-
-
Incorporate Stabilizing Excipients:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween® 20) and Polysorbate 80 (Tween® 80) are highly effective at preventing protein aggregation at interfaces (e.g., air-water, container surfaces).[6][8]
-
Sugars: Sugars such as sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing, lyophilization, and long-term storage.[9]
-
Amino Acids: Certain amino acids, like arginine and proline, can also be used as stabilizers to suppress aggregation.
-
Troubleshooting Guide
Problem: I am observing a significant amount of high molecular weight (HMW) species in my duocarmycin ADC preparation immediately after conjugation.
| Possible Cause | Troubleshooting Step |
| High Drug-to-Antibody Ratio (DAR) | Analyze the DAR of your ADC using Hydrophobic Interaction Chromatography (HIC). If the DAR is high (e.g., >4), consider reducing it by adjusting the stoichiometry of the conjugation reaction. |
| Suboptimal Conjugation Conditions | Review your conjugation protocol. Ensure the pH is not near the antibody's pI and that the concentration of any organic co-solvent is minimized. |
| Inherent Hydrophobicity | If possible, re-evaluate the linker design. Consider incorporating hydrophilic moieties like PEG. Alternatively, explore technologies like "Lock-Release" for the conjugation step. |
Problem: My duocarmycin ADC appears to be aggregating over time during storage.
| Possible Cause | Troubleshooting Step |
| Inadequate Formulation | Your current formulation may not be providing sufficient stabilization. Screen a panel of formulations with different excipients. |
| Suboptimal Storage Conditions | Ensure the ADC is stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles. |
| Container Interactions | The ADC may be adsorbing to and denaturing on the surface of the storage vial. Ensure your formulation contains a surfactant like Polysorbate 20 to minimize surface-induced aggregation. |
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Aggregation (Illustrative Data)
| ADC Construct | Average DAR | % Aggregation (by SEC) | Reference |
| Anti-CD30-vc-MMAE | 2 | Low | [10] |
| Anti-CD30-vc-MMAE | 4 | Moderate | [10] |
| Anti-CD30-vc-MMAE | 8 | High | [10] |
| Trastuzumab-Deruxtecan | ~8 | Not specified, but higher DARs are known to increase aggregation propensity | [4] |
| Polatuzumab vedotin | 3.5 | Not specified | [4] |
| Enfortumab vedotin | 3.8 | Not specified | [4] |
Table 2: Effect of Aggregation Mitigation Technologies on Duocarmycin ADCs
| Technology | Observation | Reference |
| ChetoSensar™ | Enabled the preparation of an aggregate-free DAR 8 duocarmycin ADC. | |
| Lock-Release™ | Prevents aggregation at its source by immobilizing the antibody during conjugation. | [2] |
Table 3: Common Excipients for Preventing ADC Aggregation
| Excipient Class | Example | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface tension and prevent adsorption and aggregation at interfaces.[6][8] |
| Sugars | Sucrose, Trehalose | Stabilize the protein structure, particularly during freezing and lyophilization.[9] |
| Amino Acids | Arginine, Proline | Can suppress aggregation by interacting with the protein surface. |
Experimental Protocols
Protocol 1: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate Analysis
This protocol outlines a general method for the analysis of high molecular weight species (aggregates) in duocarmycin ADC samples.
1. Materials:
-
HPLC System: A biocompatible HPLC or UHPLC system with a UV detector.
-
SEC Column: A column suitable for protein separations (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Sample: Duocarmycin ADC at a concentration of 1 mg/mL in a suitable buffer.
2. Method:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: If necessary, dilute the ADC sample to 1 mg/mL with the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Chromatography: Run the analysis isocratically for a sufficient time to allow for the elution of the monomer and any aggregates or fragments.
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas of the monomer and any earlier eluting peaks (aggregates). The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Protocol 2: Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR and Hydrophobicity Analysis
This protocol provides a general method for determining the drug-to-antibody ratio (DAR) and assessing the hydrophobicity profile of a duocarmycin ADC.
1. Materials:
-
HPLC System: A biocompatible HPLC or UHPLC system with a UV detector.
-
HIC Column: A column with a suitable hydrophobic stationary phase (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Sample: Duocarmycin ADC at a concentration of 1-2 mg/mL.
2. Method:
-
Mobile Phase Preparation: Prepare both mobile phases and degas them thoroughly.
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to the desired concentration in Mobile Phase A.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Chromatography: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30-60 minutes) to separate the different drug-loaded species.
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis:
-
Peaks will elute in order of increasing hydrophobicity, corresponding to species with increasing DARs (DAR0, DAR2, DAR4, etc.).
-
Integrate the peak area for each species.
-
The average DAR can be calculated using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)
-
Visualizations
References
- 1. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 8. Polysorbate 20 prevents the precipitation of a monoclonal antibody during shear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of sucrose hydrolysis on the stability of protein therapeutics during accelerated formulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for Duocarmycin Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of the drug-to-antibody ratio (DAR) for duocarmycin-antibody drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the typical target DAR for a duocarmycin ADC and why?
A1: The ideal DAR for a duocarmycin ADC typically falls between 2 and 4.[] This range is a balance between maximizing therapeutic efficacy and minimizing potential safety and stability issues. A low DAR may not deliver a sufficient concentration of the cytotoxic payload to the tumor, compromising efficacy, while a high DAR can lead to ADC aggregation, reduced solubility, increased immunogenicity, and faster clearance from circulation, potentially increasing off-target toxicity.[][2] For instance, trastuzumab duocarmazine (SYD985) has an average DAR of approximately 2.8.[2][3][4]
Q2: What are the main challenges associated with achieving a higher DAR with duocarmycin?
A2: The primary challenges stem from the hydrophobic nature of duocarmycin payloads.[5] As more hydrophobic drug-linker molecules are conjugated to the antibody, the overall hydrophobicity of the ADC increases, which can lead to the formation of high molecular weight (HMW) species or aggregates.[5] Aggregation can negatively impact the ADC's stability, pharmacokinetics, and safety profile.[6] To counteract this, optimization of the linker chemistry to reduce hydrophobicity is a key strategy.[5]
Q3: How does the choice of linker affect the optimal DAR for a duocarmycin ADC?
A3: The linker plays a crucial role in the stability and efficacy of the ADC and can influence the optimal DAR. Duocarmycin ADCs have been developed with both cleavable and non-cleavable linkers.[7] Cleavable linkers, such as the valine-citrulline linker used in SYD985, are designed to release the active drug payload within the tumor microenvironment.[2][8] This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells, potentially allowing for a lower DAR to achieve the desired therapeutic effect.[8] Non-cleavable linkers remain attached to the antibody upon internalization and degradation, which may necessitate a higher DAR to achieve similar potency.
Q4: What are the recommended analytical techniques for characterizing the DAR of duocarmycin ADCs?
A4: A combination of analytical methods is essential for accurate DAR characterization. Common techniques include:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different DAR species.[]
-
Reversed-Phase Liquid Chromatography (RPLC): Another chromatographic method to separate and quantify different drug-loaded antibody species.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the intact ADC and its subunits, enabling precise DAR determination.[][]
-
Ultraviolet-Visible (UV/Vis) Spectroscopy: A straightforward method to estimate the average DAR by measuring the absorbance of the ADC at wavelengths specific to the antibody and the payload.[]
-
Size Exclusion Chromatography (SEC): Used to assess the level of aggregation in the ADC preparation.[][11]
Troubleshooting Guides
Problem 1: High Levels of Aggregation Observed During Conjugation
Possible Causes:
-
High DAR: The hydrophobic nature of duocarmycin can lead to aggregation, especially at higher DARs.[5][6]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or co-solvent concentrations can promote aggregation.
-
Poor Quality of Antibody or Drug-Linker: Impurities or pre-existing aggregates in the starting materials can seed further aggregation.[]
Suggested Solutions:
-
Reduce the Molar Ratio of Drug-Linker: Titrate the drug-linker to antibody ratio downwards to achieve a lower average DAR.
-
Optimize Reaction Buffer: Screen different buffer compositions, pH levels (typically around 7.0-8.0), and the inclusion of excipients that may reduce aggregation.
-
Control Temperature: Perform the conjugation reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.
-
Purify Starting Materials: Ensure the antibody and drug-linker are of high purity and free of aggregates before conjugation using techniques like SEC.
-
Post-conjugation Purification: Employ purification methods like HIC to remove aggregates and isolate the desired DAR species.[2]
Problem 2: Inconsistent DAR Results Between Batches
Possible Causes:
-
Variability in Reagent Quality: Inconsistent purity or activity of the drug-linker or reducing/oxidizing agents.
-
Inprecise Control of Reaction Parameters: Minor variations in reaction time, temperature, or pH can lead to different conjugation efficiencies.[]
-
Inaccurate Protein Concentration Measurement: Errors in determining the initial antibody concentration will affect the molar ratio calculations.
Suggested Solutions:
-
Standardize Reagents: Qualify all reagents before use and establish strict quality control specifications.
-
Implement Strict Process Controls: Precisely control and monitor all reaction parameters (time, temperature, pH, mixing speed).
-
Use Accurate Protein Quantification Methods: Employ reliable methods like UV-Vis spectroscopy at 280 nm with the correct extinction coefficient for the antibody.
-
Implement Robust Analytical Methods: Utilize validated analytical techniques like HIC or LC-MS for consistent DAR determination.
Problem 3: Low Conjugation Efficiency
Possible Causes:
-
Suboptimal Reaction Conditions: Incorrect pH or temperature can reduce the reaction rate.
-
Inactive Drug-Linker: The reactive group on the drug-linker may have degraded.
-
Insufficient Reducing Agent (for cysteine conjugation): Incomplete reduction of interchain disulfide bonds will limit the number of available conjugation sites.
Suggested Solutions:
-
Optimize Reaction Conditions: Perform a design of experiments (DoE) to identify the optimal pH, temperature, and reaction time.
-
Verify Drug-Linker Activity: Use a fresh batch of the drug-linker or verify the activity of the existing stock.
-
Optimize Reduction Step: Titrate the concentration of the reducing agent (e.g., TCEP) and optimize the reduction time and temperature.
Data Presentation
Table 1: Impact of DAR on Duocarmycin ADC Properties
| DAR | Efficacy | Toxicity/Safety | Physicochemical Properties |
| Low (e.g., 1-2) | May be compromised, potentially insufficient payload delivery. | Generally more favorable, lower off-target toxicity. | Higher stability, lower aggregation risk. |
| Optimal (e.g., 2-4) | Balanced, potent antitumor activity.[2] | Acceptable therapeutic window.[4][12] | Manageable hydrophobicity and aggregation.[6] |
| High (e.g., >4) | Increased potency in some cases.[2] | May lead to increased off-target toxicity and altered pharmacokinetics.[2] | Increased risk of aggregation and poor solubility due to hydrophobicity.[5] |
Table 2: Comparison of Analytical Techniques for DAR Characterization
| Technique | Principle | Information Provided | Advantages | Limitations |
| HIC | Separation based on hydrophobicity.[] | Distribution of DAR species, average DAR. | High resolution for different DAR species. | Can be sensitive to method parameters. |
| RPLC | Separation based on polarity.[] | Distribution of DAR species, average DAR. | Good resolution and reproducibility. | May require denaturation of the ADC. |
| LC-MS | Mass-to-charge ratio measurement.[] | Precise molecular weight of ADC species, average DAR. | High accuracy and specificity. | Can be complex to set up and run. |
| UV/Vis | Absorbance of light by antibody and payload.[] | Average DAR. | Simple, rapid, and requires minimal sample preparation. | Does not provide information on DAR distribution.[] |
| SEC | Separation based on size.[] | Detection and quantification of aggregates. | Essential for assessing ADC stability. | Does not provide direct DAR information. |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of Duocarmycin
-
Antibody Preparation: Dialyze the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reduction of Disulfide Bonds: Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution at a specific molar excess. Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to partially reduce the interchain disulfide bonds.
-
Drug-Linker Preparation: Dissolve the duocarmycin-linker construct in an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Reaction: Add the drug-linker solution to the reduced antibody solution. The molar ratio of drug-linker to antibody will determine the final DAR. Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a specific time (e.g., 1-3 hours).[11]
-
Quenching: Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups on the linker.
-
Purification: Remove unconjugated drug-linker and other impurities using techniques like tangential flow filtration (TFF) or size exclusion chromatography (SEC). Further purification to isolate specific DAR species can be performed using HIC.[8]
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Dilute the purified ADC to a suitable concentration in the HIC mobile phase A (e.g., a high salt buffer).
-
Chromatographic System: Use an HPLC system equipped with a HIC column.
-
Mobile Phases:
-
Mobile Phase A: High salt concentration buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer).
-
Mobile Phase B: Low salt concentration buffer (e.g., sodium phosphate buffer).
-
-
Gradient Elution: Inject the sample onto the column and elute with a decreasing salt gradient (from 100% A to 100% B).
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: The different peaks in the chromatogram correspond to ADC species with different DARs (higher DAR species elute later). Calculate the average DAR by integrating the peak areas and weighting them by their respective DAR values.
Visualizations
Caption: Workflow for cysteine-based duocarmycin ADC conjugation.
Caption: Logical flow for optimizing the drug-to-antibody ratio.
Caption: Mechanism of action for a duocarmycin ADC.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 11. Promiximab-duocarmycin, a new CD56 antibody-drug conjugates, is highly efficacious in small cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Drug-to-Antibody Ratio (DAR) in ADC Production
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for overcoming inconsistent Drug-to-Antibody Ratio (DAR) during the production of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing a lower than expected average DAR in my ADC product?
A lower than expected average DAR can significantly reduce the therapeutic efficacy of an ADC.[1][2] Several factors during the conjugation process can contribute to this issue.
Potential Causes and Troubleshooting Steps:
-
Incomplete Antibody Reduction: For cysteine-linked ADCs, insufficient reduction of interchain disulfide bonds will result in fewer available thiol groups for conjugation.
-
Troubleshooting:
-
Optimize Reducing Agent Concentration: Tightly control the molar excess of the reducing agent (e.g., TCEP, DTT). Perform titration experiments to determine the optimal concentration for consistent partial reduction.[3]
-
Control Reaction Time and Temperature: Monitor the reduction reaction over time to establish the optimal duration. Most reductions are performed at room temperature or 4°C.[3]
-
Ensure Optimal pH: Maintain the pH of the reduction buffer within the optimal range for your chosen reducing agent (e.g., pH 7.0-7.5 for TCEP).[3]
-
-
-
Poor Solubility of Drug-Linker: Hydrophobic payloads or linkers may have poor solubility in aqueous conjugation buffers, reducing their availability for reaction with the antibody.[3]
-
Troubleshooting:
-
Use of Co-solvents: Dissolve the drug-linker in a small amount of a compatible organic co-solvent like DMSO or DMF before adding it to the reaction mixture. Ensure the final concentration of the organic solvent is low (typically <10%) to prevent antibody denaturation.[3]
-
Linker Engineering: Consider incorporating hydrophilic moieties, such as PEG, into the linker design to improve aqueous solubility.[3]
-
-
-
Suboptimal Conjugation Reaction Conditions: The efficiency of the conjugation reaction itself is critical.
-
Troubleshooting:
-
Optimize Reaction Time and Temperature: While longer reaction times can increase conjugation, they may also lead to ADC degradation or aggregation.[3] Monitor the reaction progress to find the ideal balance.
-
Control pH: The reaction pH can influence the reactivity of both the antibody and the drug-linker. Ensure the pH is maintained at the optimal level for the specific conjugation chemistry being used.[4]
-
-
2. My ADC preparation shows a high degree of heterogeneity with a wide range of DAR species. How can I achieve a more homogeneous product?
ADC heterogeneity, characterized by a broad distribution of DAR values, can impact the product's therapeutic profile and consistency.[2] Traditional conjugation methods often result in varied attachment patterns.[2]
Strategies to Improve Homogeneity:
-
Site-Specific Conjugation: This is the most effective strategy to produce homogeneous ADCs. By conjugating the drug to specific, predetermined sites on the antibody, you can achieve a precise DAR. This can be accomplished through:
-
Engineered Cysteines: Introducing cysteine residues at specific locations on the antibody sequence.
-
Enzymatic Conjugation: Using enzymes to attach the drug-linker to specific amino acid residues.
-
-
Precise Control of Reaction Conditions (for random conjugation):
-
Antibody Reduction: As mentioned previously, tightly controlling the reduction step is crucial for managing the number of available conjugation sites.[3]
-
Drug-Linker Stoichiometry: Carefully control the molar ratio of the drug-linker to the antibody.
-
-
Post-Conjugation Purification:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs based on their hydrophobicity.[3] ADCs with higher DARs are more hydrophobic and will have longer retention times.[3][]
-
Size Exclusion Chromatography (SEC): While primarily used for removing aggregates, SEC can provide some separation of different DAR species, though with lower resolution than HIC.[3]
-
3. What is the impact of a high DAR on my ADC, and what are the associated challenges?
While a higher DAR can enhance the potency of an ADC, it can also introduce several challenges that may negatively impact its overall therapeutic profile.[2]
Potential Issues with High DAR:
-
Increased Aggregation: Many cytotoxic payloads are hydrophobic. A high DAR increases the overall hydrophobicity of the ADC, which can lead to aggregation.[6][7] Aggregation can reduce potency, shorten shelf life, and increase the risk of an immunogenic response.[6]
-
Poor Pharmacokinetics (PK): Aggregated or highly hydrophobic ADCs tend to be cleared more rapidly from circulation, reducing their half-life and the amount of drug that reaches the tumor.[7]
-
Reduced Target Binding: High drug loading, especially with hydrophobic payloads, can sometimes interfere with the antibody's ability to bind to its target antigen.[8]
-
Increased Toxicity: A higher DAR can lead to increased off-target toxicity.[2]
Troubleshooting High DAR-Related Issues:
-
Formulation Development:
-
Linker and Payload Selection:
-
Lyophilization: This process can improve the long-term stability of ADCs that are prone to aggregation in solution.[6][9]
Key Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is the most widely used method for detailed DAR analysis and evaluating drug load distribution, particularly for cysteine-linked ADCs.[1] It separates ADC species based on differences in hydrophobicity.[]
Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1-2 mg/mL) in a buffer containing a high concentration of salt (e.g., 1M ammonium (B1175870) sulfate) to promote hydrophobic interactions.[10]
-
Chromatographic System: Use an HPLC system equipped with a HIC column (e.g., Protein-Pak Hi-Res HIC).
-
Mobile Phases:
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.
-
-
Gradient Elution: Start with a high percentage of Mobile Phase A. Gradually decrease the salt concentration by increasing the percentage of Mobile Phase B. This will cause the ADC species to elute in order of increasing hydrophobicity (and thus, increasing DAR).
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for the antibody) and at a wavelength corresponding to the maximum absorbance of the payload.
-
Data Analysis: Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.[]
Protocol 2: DAR Determination by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is suitable for detailed DAR analysis and can be used to evaluate drug load distribution, including at the light and heavy chain levels after reduction.[1]
Methodology:
-
Sample Preparation (for reduced ADC): Reduce the ADC sample by adding a reducing agent (e.g., DTT or TCEP) and incubating at 37°C for 30 minutes to separate the light and heavy chains.
-
Chromatographic System: Use an HPLC system with a reversed-phase column suitable for proteins (e.g., a C4 or C8 column).
-
Mobile Phases:
-
Mobile Phase A: e.g., 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: e.g., 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Elute the sample with a gradient of increasing organic solvent (Mobile Phase B). The more hydrophobic, drug-conjugated chains will elute later.
-
Detection: Monitor at 280 nm and the payload's maximum absorbance wavelength.
-
Data Analysis: Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains. The average DAR is calculated based on the weighted average of the peak areas.
Data Summary Tables
Table 1: Comparison of Common Analytical Techniques for DAR Measurement
| Technique | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures absorbance at two wavelengths (antibody and drug) to calculate an average DAR.[] | Quick, simple, and requires basic equipment.[1] | Provides only an average DAR, not distribution. Less accurate than other methods.[1] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity.[] | Gold standard for DAR distribution. Nondenaturing conditions.[11] | Low resolution for high DAR species. Some ADCs may not elute properly.[11] |
| Reversed-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity under denaturing conditions.[1] | High resolution. Can analyze reduced antibody fragments.[11] | Denaturing conditions may alter the ADC. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio to identify different DAR species. | Provides detailed molecular weight information and can confirm conjugation sites.[1] | Ionization efficiencies can vary between DAR species, potentially skewing results.[11] |
Table 2: Typical Process Parameters Influencing DAR in Cysteine-Linked ADCs
| Parameter | Typical Range | Impact on DAR | Troubleshooting Consideration |
| Reducing Agent Molar Excess | 2-10 fold | Higher excess leads to more reduced disulfides and potentially higher DAR. | Titrate to find the optimal ratio for the target DAR. |
| Reduction Temperature | 4°C - 37°C | Higher temperatures can increase the rate of reduction. | Lower temperatures (e.g., 4°C) may increase the abundance of specific DAR species.[4] |
| Reduction pH | 6.5 - 8.0 | Affects the efficiency of the reducing agent. | Maintain a consistent and optimal pH for the chosen reducing agent. |
| Drug-Linker Molar Excess | 1.1 - 5 fold over available thiols | Higher excess can drive the conjugation reaction towards higher DAR species. | Optimize to achieve the target DAR without excessive side reactions or aggregation. |
| Conjugation Temperature | 4°C - 25°C | Affects reaction rate and potential for side reactions or degradation. | Lower temperatures may improve homogeneity.[4] |
Visual Guides
Caption: A typical experimental workflow for ADC production and analysis.
Caption: A logical diagram for troubleshooting inconsistent DAR.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. Impact of Drug Conjugation and Loading on Target Antigen Binding and Cytotoxicity in Cysteine Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
reducing off-target toxicity of duocarmycin payloads
Welcome to the technical support center for researchers, scientists, and drug development professionals working with duocarmycin-based antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to off-target toxicity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the development and evaluation of duocarmycin ADCs.
Category 1: In Vitro Assay Issues
Question: Why am I observing high cytotoxicity in my antigen-negative control cell line?
Answer: High cytotoxicity in antigen-negative cells can be attributed to several factors related to the ADC's design and stability.
-
Premature Payload Release: The linker connecting the duocarmycin payload to the antibody may be unstable in the culture medium, leading to the release of the free, highly potent drug.[1][2] Duocarmycins are exceptionally potent, with cytotoxic activity in the low picomolar range, so even minor linker instability can lead to significant off-target effects.[3]
-
"Bystander Effect": If you are running co-culture experiments, the observed toxicity could be a result of the bystander killing effect.[4][5] Duocarmycin ADCs with cleavable linkers, like the valine-citrulline (vc) linker, are designed to release a membrane-permeable payload after internalization into a target cell.[6][7] This payload can then diffuse out and kill adjacent antigen-negative cells.[6][8] This is a desired effect in a heterogeneous tumor environment but can complicate in vitro control experiments.
-
Non-specific Uptake: While less common, some level of non-specific uptake of the ADC by antigen-negative cells can occur, leading to cytotoxicity, especially at high ADC concentrations.
Troubleshooting Steps:
-
Assess Linker Stability: Incubate the ADC in culture medium for the duration of your experiment, then test the supernatant on the antigen-negative cells to see if it's cytotoxic.
-
Run a Monoculture Control: Ensure you are testing the ADC on a pure culture of the antigen-negative cell line, not in a co-culture system, to rule out bystander effects.[5]
-
Use a Non-binding Control ADC: An ADC with the same linker and payload but conjugated to an antibody that does not bind to any target on your cells (e.g., an isotype control) can help differentiate between target-mediated and non-specific toxicity.[6]
Category 2: In Vivo & Preclinical Issues
Question: My mouse model shows significant toxicity (e.g., weight loss) at doses below the optimal therapeutic level. What are the likely causes and solutions?
Answer: Excessive in vivo toxicity is a primary challenge in ADC development and often stems from the off-target release of the duocarmycin payload.[9][10][11]
-
Linker Instability in Plasma: The linker may be prematurely cleaved in the bloodstream, releasing the duocarmycin payload systemically.[1][2] This leads to widespread toxicity in healthy, rapidly dividing tissues like bone marrow and the gastrointestinal tract.[12]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in those organs.[10][13]
-
High Drug-to-Antibody Ratio (DAR): ADCs with a high DAR can have faster clearance and increased non-specific toxicity.[1] While a higher DAR can increase potency, it often narrows the therapeutic window.
-
Metabolite-Induced Toxicity: The metabolites of the linker-payload complex can sometimes be toxic themselves.[1]
Troubleshooting & Mitigation Strategies:
-
Optimize the Linker: Employ linkers with enhanced plasma stability. For duocarmycins, cleavable linkers like valine-citrulline are common, but their stability can be fine-tuned to balance payload release at the tumor site with stability in circulation.[6][14]
-
Select a Better Target: Ideal targets for ADCs are highly and homogenously expressed on tumor cells with minimal to no expression on vital healthy tissues.[13][14]
-
Lower the DAR: Synthesize and test ADCs with a lower average DAR (e.g., 2 instead of 4). Site-specific conjugation methods can produce more homogenous ADCs with a defined DAR, which often have better safety profiles.[1]
-
Modify the Payload: In some cases, modifying the duocarmycin payload itself can reduce its intrinsic toxicity or alter its properties to be less toxic when released off-target.[15]
-
Implement Inverse Targeting: This novel strategy involves co-administering a payload-binding antibody fragment that can "mop up" any prematurely released payload from the plasma, neutralizing it and reducing systemic exposure.[9][16]
Category 3: ADC Characterization
Question: How can I ensure my ADC is consistent from batch to batch to get reproducible toxicity results?
Answer: ADC heterogeneity is a significant challenge.[17] Ensuring batch-to-batch consistency requires rigorous analytical characterization.
-
Drug-to-Antibody Ratio (DAR) Distribution: The average DAR and the distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4) can impact both efficacy and toxicity. This must be measured for each batch.
-
Conjugation Site: The location of payload conjugation on the antibody can affect stability and biological activity.
-
Purity and Aggregation: The presence of unconjugated antibody, free payload, or ADC aggregates can significantly alter the in vivo performance and toxicity profile.
Recommended Analytical Methods:
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution and calculate the average DAR.
-
Mass Spectrometry (MS): Used at different levels (intact, subunit, or peptide mapping) to confirm the identity, conjugation sites, and average DAR of the ADC.[17][18]
-
Size Exclusion Chromatography (SEC): To quantify the level of aggregation in the ADC preparation.[17]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To measure the amount of free payload in the ADC preparation.
Quantitative Data Summary
Table 1: Comparison of Linker Strategies on Duocarmycin ADC Performance
| Linker Type | Primary Release Mechanism | Bystander Effect | Plasma Stability | Common Off-Target Toxicity Profile | Reference |
| Cleavable (e.g., vc-seco-DUBA) | Enzymatic cleavage (e.g., by Cathepsin B) in lysosomes | High (payload is membrane-permeable) | Moderate to High (can be engineered) | Potential for systemic toxicity if prematurely cleaved; bystander effect can also harm adjacent healthy tissue. | [4][6][7] |
| Non-cleavable | Full antibody degradation in lysosomes | Low to None (payload-linker-amino acid complex is charged and not membrane-permeable) | High | Generally lower systemic toxicity from free payload, but on-target, off-tumor toxicity can be more pronounced. | [1][6][10] |
Table 2: General Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR Value | Efficacy | Pharmacokinetics (PK) | Toxicity | Therapeutic Window | Reference |
| Low (e.g., ~2) | Potentially lower potency per molecule | Slower clearance, longer half-life | Generally lower, improved tolerability | Often wider | [1] |
| High (e.g., >4) | Higher potency per molecule | Faster clearance, potential for aggregation | Often higher, especially off-target toxicity (e.g., hepatotoxicity) | Often narrower | [1] |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a duocarmycin ADC.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)[19]
-
96-well plates
-
Duocarmycin ADC and control ADC
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS[20]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[19][20]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂.[20]
-
ADC Treatment: Prepare serial dilutions of your ADC in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADC solutions. Include untreated cells as a viability control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism (typically 72-120 hours for DNA-alkylating agents like duocarmycin).[20]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into purple formazan (B1609692) crystals.[19][20]
-
Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution to each well and mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.[19]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the ADC concentration and fit the data using a four-parameter logistic (4PL) curve to determine the IC₅₀ value.[19]
Protocol 2: Bystander Killing Co-culture Assay
This assay evaluates the ability of an ADC's payload to kill adjacent antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably transfected with a fluorescent protein (e.g., GFP or RFP) for identification.[5][7]
-
Complete growth medium
-
Duocarmycin ADC
-
Fluorescence plate reader or imaging system (e.g., IncuCyte)
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and fluorescent Ag- cells in a 96-well plate at a defined ratio (e.g., 1:4 or 1:1). The total cell density should be similar to that used in standard cytotoxicity assays.[6][7]
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC. Include an untreated co-culture as a control.
-
Incubation: Incubate for 5-7 days to allow for the bystander effect to manifest.
-
Quantify Bystander Killing: Measure the viability of the fluorescent Ag- population. This can be done by:
-
Imaging: Using an automated imager to count the number of remaining fluorescent cells.[7]
-
Flow Cytometry: Staining with a viability dye (e.g., Propidium Iodide) and gating on the fluorescent population to determine the percentage of dead Ag- cells.
-
-
Data Analysis: Plot the viability of the Ag- cells against the ADC concentration to quantify the bystander killing effect.
Protocol 3: In Vivo Toxicity Assessment in Mice
This protocol outlines a basic study to determine the maximum tolerated dose (MTD) and observe signs of toxicity.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG)
-
Duocarmycin ADC and vehicle control
-
Appropriate housing and monitoring equipment
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the study begins.
-
Dose Groups: Establish several dose groups (e.g., 1, 3, and 10 mg/kg) and a vehicle control group, with at least 5 mice per group.[6]
-
ADC Administration: Administer the ADC via the intended clinical route, typically intravenously (IV).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including:
-
Body Weight: Weigh animals at least twice a week. A body weight loss of >15-20% is often a sign of significant toxicity and may require euthanasia.[6]
-
Clinical Observations: Note any changes in posture, activity, fur texture, or behavior.
-
Mortality: Record any deaths.
-
-
Study Duration: The observation period is typically 14-21 days for an acute toxicity study.
-
Endpoint Analysis: At the end of the study, perform a complete necropsy. Collect blood for hematology and clinical chemistry analysis. Collect major organs (liver, spleen, bone marrow, kidneys, etc.) for histopathological examination to identify tissue-level damage.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe clinical signs of toxicity.
Visualizations
Diagrams of Pathways and Workflows
Caption: Mechanism of action for a duocarmycin ADC and pathways to off-target toxicity.
Caption: Troubleshooting workflow for excessive in vivo toxicity of duocarmycin ADCs.
Caption: Relationship of ADC components and properties to the overall therapeutic index.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. adcreview.com [adcreview.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. prisysbiotech.com [prisysbiotech.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. genemedi.net [genemedi.net]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Addressing Premature Payload Release from VC-PAB Linkers in Plasma
Welcome to the technical support center for Valine-Citrulline-p-aminobenzyloxycarbonyl (VC-PAB) linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving antibody-drug conjugates (ADCs) utilizing VC-PAB linkers, with a specific focus on mitigating premature payload release in plasma.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to the stability of VC-PAB linkers in plasma.
Q1: What is the intended mechanism of cleavage for a VC-PAB linker, and why is premature release in plasma a concern?
A1: The VC-PAB linker is a cathepsin B-cleavable linker designed to be stable in systemic circulation and release its cytotoxic payload only after the ADC is internalized into target tumor cells, where cathepsin B is highly expressed in the lysosomal compartment.[1][2] Premature payload release in the plasma is a significant concern because it can lead to off-target toxicity, reducing the therapeutic window of the ADC.[3][4] It also diminishes the concentration of the active ADC reaching the tumor, thereby reducing its efficacy.[5]
Q2: My ADC with a VC-PAB linker shows significant payload release in mouse plasma but appears stable in human plasma. What could be the cause?
A2: This is a well-documented phenomenon primarily attributed to the presence of carboxylesterase 1c (CES1c) in rodent plasma, which is not present in human plasma.[2][6][7] This enzyme can recognize and cleave the VC-PAB linker, leading to premature payload release in mouse models.[8][9] This discrepancy is a critical consideration for the preclinical evaluation of ADCs.[7]
Q3: I am observing high levels of free payload in my in vitro plasma stability assay. What are the potential causes and how can I troubleshoot this?
A3: High levels of free payload in a plasma stability assay can stem from several factors:
-
Linker Instability: The VC-PAB linker itself may be inherently susceptible to cleavage by plasma enzymes other than the intended lysosomal proteases.[10]
-
Non-specific Esterase Activity: Plasma esterases can cleave ester bonds within the linker structure, leading to payload release.[10]
-
Hydrolysis: The payload itself or the linker may be susceptible to hydrolysis at physiological pH.[10]
To troubleshoot this, consider the following steps:
-
Confirm Species-Specific Enzyme Activity: As discussed in Q2, if using mouse plasma, the instability is likely due to CES1c.[11]
-
Run Control Experiments: Incubate the ADC in buffer at the same temperature to assess the contribution of hydrolysis versus enzymatic degradation.[12]
-
Analyze Released Species: Use LC-MS/MS to identify the exact cleavage site and the nature of the released species. This can help pinpoint the unstable bond.[13][14]
-
Consider Linker Modification: If instability is confirmed, linker modification strategies may be necessary. This could involve introducing hydrophilic moieties or altering the peptide sequence to enhance stability.[5][15]
Below is a troubleshooting workflow to address premature payload release:
References
- 1. researchgate.net [researchgate.net]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ADC Plasma Stability Assay [iqbiosciences.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cathepsin B Cleavage of Val-Cit Linkers in Antibody-Drug Conjugates
Welcome to the technical support center for enhancing the cleavage efficiency of Valine-Citrulline (VC) linkers by Cathepsin B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with VC linkers.
Issue 1: Low or No Cleavage of the VC Linker in an In Vitro Assay
| Potential Cause | Troubleshooting Step |
| Inactive Cathepsin B Enzyme | Verify enzyme activity using a known substrate. Ensure proper storage and handling of the enzyme as per the manufacturer's protocol. |
| Suboptimal Reaction Conditions | Confirm the reaction buffer is at the optimal pH for Cathepsin B activity (typically acidic, pH 4.5-5.5)[1]. Ensure the incubation temperature is optimal, usually 37°C[1]. |
| Steric Hindrance | If the payload is directly attached to the Val-Cit dipeptide, it may sterically hinder enzyme binding[2][3]. The use of a self-immolative spacer like para-aminobenzyl carbamate (B1207046) (PABC) can improve cathepsin binding[2][3]. |
| Incorrect Linker Stereochemistry | Ensure that the L-isomers of valine and citrulline are used. The stereochemistry is critical for proper recognition by the enzyme's active site. |
| Presence of Inhibitors | Ensure no protease inhibitors are present in your reaction buffer or ADC preparation. |
Issue 2: Premature Cleavage of the VC Linker in Plasma Stability Assays (Especially Mouse Plasma)
| Potential Cause | Troubleshooting Step |
| Susceptibility to Carboxylesterase 1C (Ces1C) | The VC linker is known to be susceptible to cleavage by Ces1C in mouse and rat plasma, which can hinder preclinical evaluation[2][3][4][5]. |
| Consider using plasma from a different species (e.g., human, primate) where the linker is more stable[2][3][4][5]. | |
| Modify the linker to enhance stability. Adding a glutamic acid residue at the P3 position to create an EVCit linker has been shown to increase stability in mouse plasma[6]. | |
| Cleavage by Other Proteases | Neutrophil elastase, a serine protease, can also cleave the VC linker[4][7]. |
| Consider linker modifications that reduce susceptibility to these off-target proteases. For example, "exolinkers" have been developed to resist undesired cleavage[7][8]. |
Issue 3: Inconsistent or Unreliable Cleavage Efficiency Results
| Potential Cause | Troubleshooting Step |
| Variable Enzyme Activity | Aliquot the Cathepsin B enzyme to avoid multiple freeze-thaw cycles. |
| Inaccurate Quantification | Ensure that the method used for quantifying the released payload (e.g., LC-MS/MS, HPLC) is properly calibrated and validated[9]. |
| ADC Aggregation | The hydrophobic nature of the VC-PABC linker can contribute to ADC aggregation, which may affect cleavage efficiency[7]. Characterize the aggregation state of your ADC. |
| Modifications to increase linker hydrophilicity, such as PEGylation, can improve solubility and stability[2]. |
Frequently Asked Questions (FAQs)
Q1: Is Cathepsin B the only enzyme that cleaves the VC linker?
A1: While the VC linker was initially designed for specific cleavage by Cathepsin B, subsequent studies have shown that other lysosomal cysteine proteases, such as Cathepsin S, Cathepsin L, and Cathepsin F, are also involved in its cleavage[2][3][5][10]. This redundancy means that the absence of Cathepsin B alone may not completely prevent linker cleavage[10].
Q2: How can I improve the specificity of my linker for Cathepsin B?
A2: To enhance specificity, you can modify the dipeptide sequence. For instance, replacing valine at the P2 position with a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) has been shown to create a linker (cBuCit) with higher specificity for Cathepsin B[2][5][11]. In one study, a Cathepsin B inhibitor reduced the cleavage of a cBuCit linker by 90%, compared to only a 50% reduction for the Val-Cit linker[2].
Q3: What is the role of the PABC spacer?
A3: The para-aminobenzyl carbamate (PABC) spacer serves two main functions. First, it reduces steric hindrance from the payload, thereby improving the binding of Cathepsin B to the Val-Cit dipeptide[2][3]. Second, after the cleavage of the amide bond between citrulline and PABC, it undergoes a spontaneous 1,6-elimination (self-immolation) to release the unmodified payload[2][3][12].
Q4: Can I modify the PABC spacer to improve linker performance?
A4: Yes, modifications to the PABC ring can enhance stability and cleavage efficiency. For example, introducing substitutions on the PABC benzene (B151609) ring or replacing it with heterocyclic structures like thiazole (B1198619) has been explored to improve stability in mouse serum[2][4].
Q5: What are some alternative dipeptide sequences to Val-Cit?
A5: Besides the previously mentioned cBuCit, other dipeptide sequences have been investigated. For instance, replacing citrulline with other polar basic residues at the P1 position can improve lysosomal cleavage activity[2]. Additionally, sequences like Phe-Gln, Leu-Gln, and Val-Gln have shown higher cleavage rates by cell lysates and cathepsins compared to Val-Ala or Ala-Ala[13].
Quantitative Data Summary
Table 1: Comparison of Cleavage Efficiency for Different Linker Modifications
| Linker Modification | Target Enzyme(s) | Key Findings | Reference(s) |
| cBuCit | Cathepsin B | Vmax/Km similar to Val-Cit. Cleavage activity reduced by 90% with a Cathepsin B inhibitor, versus 50% for Val-Cit, indicating higher specificity. | [2][11] |
| EVCit (P3 modification) | Cathepsins | Addition of a glutamic acid residue enhances stability in mouse plasma while maintaining efficient cleavage by lysosomal enzymes. | [6] |
| EGCit (P2 and P3 modification) | Cathepsins | Incorporating glycine (B1666218) at P2 and glutamic acid at P3 increases resistance to undesired degradation by human neutrophil elastase. | [14] |
| Thiazole Amide (PABC replacement) | Cathepsin B | Decreased cleavage in mouse serum compared to PABC, but some cleavage was observed in human serum. | [2][4] |
| PEGylation of PABC | Cathepsin B | Increased hydrophilicity and provided excellent mouse and human serum stability without compromising Cathepsin B-mediated cleavage. | [2][5] |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Cleavage Assay
This protocol outlines a general method to evaluate the cleavage of a VC linker by purified Cathepsin B.
Objective: To determine the rate of payload release from an ADC in the presence of purified Cathepsin B.
Materials:
-
Antibody-Drug Conjugate (ADC) with a VC linker
-
Purified, active human Cathepsin B
-
Assay Buffer: Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0) containing a reducing agent like DTT (e.g., 5 mM)
-
Quenching Solution: e.g., cold acetonitrile (B52724) with an internal standard
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Activate Cathepsin B: Pre-incubate the Cathepsin B enzyme in the assay buffer at 37°C for a short period (e.g., 15 minutes) to ensure activation.
-
Prepare Reaction Mixture: In a microcentrifuge tube, add the ADC to the assay buffer to a final concentration typically in the micromolar range (e.g., 1 µM).
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM)[1].
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture[1].
-
Quench Reaction: Immediately stop the reaction by adding the aliquot to the cold quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage rate.
Visualizations
Caption: ADC intracellular trafficking and payload release pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Bystander Killing Effect of Permeable Duocarmycin Payloads
This technical support center provides guidance for researchers, scientists, and drug development professionals working with permeable duocarmycin payloads in antibody-drug conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: No or Lower-Than-Expected Bystander Killing Effect Observed in Co-culture Assays
Question: We are not observing a significant bystander killing effect in our co-culture of antigen-positive (Ag+) and antigen-negative (Ag-) cells with our duocarmycin ADC. What are the potential causes and how can we troubleshoot this?
Answer: A lack of a bystander effect can be attributed to several factors, ranging from the experimental setup to the intrinsic properties of the ADC and the cell lines used.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Payload Release | Verify that the linker is cleavable under the experimental conditions. For enzyme-cleavable linkers (e.g., valine-citrulline), ensure the target cells have sufficient lysosomal protease activity.[2] You can assess linker cleavage by analyzing the conditioned medium for the released payload. |
| Low Payload Permeability | Although duocarmycins are generally permeable, specific derivatives may have reduced membrane permeability. Confirm the physicochemical properties of your specific duocarmycin payload.[3] |
| Bystander Cells Resistant to Payload | Confirm the sensitivity of the antigen-negative (Ag-) bystander cells to the free duocarmycin payload in a separate cytotoxicity assay.[1] If the cells are resistant, select a different bystander cell line. |
| Insufficient Co-culture Time | The bystander effect is time-dependent and a notable lag time may occur before significant killing of bystander cells is observed.[4] Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal co-culture duration.[1][5] |
| Low Antigen Expression on Target Cells | The extent of the bystander effect can correlate with the antigen expression level on the Ag+ cells.[4] Quantify the antigen expression on your target cell line and consider using a cell line with higher expression if the effect is still not observed. |
| Low Ratio of Antigen-Positive to Antigen-Negative Cells | The bystander effect is dependent on the fraction of Ag+ cells in the co-culture.[6] Increase the ratio of Ag+ to Ag- cells (e.g., from 1:1 to 3:1 or higher) to increase the local concentration of the released payload.[6] |
| ADC Aggregation | Aggregation can reduce the effective concentration of the ADC and hinder its ability to bind to target cells.[7][8] Assess the aggregation state of your ADC using techniques like size-exclusion chromatography. If aggregation is an issue, consider optimizing the formulation with different buffers or excipients.[] |
Issue 2: High Variability in Bystander Killing Assays
Question: We are observing high variability between replicate wells in our co-culture bystander effect assays. How can we improve the consistency of our results?
Answer: High variability in co-culture assays can often be traced back to inconsistencies in cell handling and plating.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before seeding. Regularly calibrate pipettes and use a consistent pipetting technique for all wells.[1] |
| Cell Clumping | Cell clumping can lead to uneven distribution of Ag+ and Ag- cells, affecting the localized bystander effect. Ensure gentle cell handling and consider using cell-detaching agents that are less likely to cause clumping. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and ADC concentration. Avoid using the outermost wells for your experimental conditions and instead fill them with sterile PBS or media. |
| Inconsistent ADC Concentration | Ensure accurate and consistent dilution of your ADC stock for all replicate wells. Prepare a master mix of the final ADC concentration to be added to the wells. |
Issue 3: Unexpected or Excessive Toxicity in In Vivo Models
Question: Our duocarmycin ADC is showing excessive toxicity in our animal models, even at low doses, and we are observing off-target effects. What could be the cause and how can we manage this?
Answer: Duocarmycins are extremely potent, and their clinical development has been challenged by a narrow therapeutic window and significant toxicity.[10] Off-target toxicity is a common issue with ADCs.[11]
Potential Causes and Solutions:
| Potential Cause | Mitigation Strategies |
| Premature Payload Release | The linker may be unstable in circulation, leading to premature release of the highly potent duocarmycin payload and systemic toxicity.[12] Evaluate the stability of your ADC in plasma.[13] If the linker is unstable, consider re-engineering the linker for improved stability.[14] |
| Hydrophobicity Leading to Aggregation and Off-Target Uptake | The hydrophobic nature of duocarmycin can lead to ADC aggregation, which can be taken up by the reticuloendothelial system, causing off-target toxicity.[7] Characterize the aggregation state of your ADC. Optimize the formulation to minimize aggregation.[] |
| On-Target, Off-Tumor Toxicity | The target antigen may be expressed at low levels on healthy tissues, leading to toxicity.[11] Evaluate the expression profile of the target antigen in normal tissues. Consider using an antibody with optimized affinity to reduce binding to low-antigen-expressing healthy cells.[14] |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase hydrophobicity and lead to faster clearance and off-target toxicity.[8] Synthesize ADCs with a lower, more controlled DAR and evaluate their therapeutic index. |
| Bystander Effect in Normal Tissues | The same mechanism that kills antigen-negative tumor cells can also harm healthy cells adjacent to on-target, off-tumor cells.[11] This is an inherent challenge with permeable payloads. Strategies to mitigate this include optimizing the dose and schedule to maximize the therapeutic window. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the bystander killing effect of permeable duocarmycin payloads?
A1: The bystander effect occurs when a duocarmycin-based ADC binds to an antigen-positive (Ag+) cancer cell and is internalized.[10] Inside the cell, the linker is cleaved, releasing the permeable duocarmycin payload.[2] This payload can then diffuse out of the target cell and into neighboring antigen-negative (Ag-) cells, where it exerts its cytotoxic effect by alkylating DNA in the minor groove, leading to cell death.[10][15]
Q2: What are the key factors that influence the bystander effect of a duocarmycin ADC?
A2: The key factors include:
-
Linker Chemistry: A cleavable linker is essential for the release of the payload.[2]
-
Payload Permeability: The released duocarmycin must be able to cross cell membranes to affect neighboring cells.[3]
-
Payload Potency: Duocarmycins are extremely potent, which is a prerequisite for killing cells at the low concentrations that may be achieved through bystander diffusion.[10]
-
Antigen Expression Level: Higher antigen expression on target cells can lead to a greater bystander effect.[4]
-
Ratio of Antigen-Positive to Antigen-Negative Cells: A higher proportion of Ag+ cells increases the local concentration of the released payload, enhancing the bystander effect.[6]
Q3: How can I experimentally measure the bystander killing effect?
A3: The two most common in vitro methods are:
-
Co-culture Bystander Assay: Antigen-positive (Ag+) and antigen-negative (Ag-) cells are cultured together and treated with the ADC. The viability of the Ag- cells is then measured, often by flow cytometry or fluorescence microscopy if the Ag- cells are fluorescently labeled.[5][16]
-
Conditioned Medium Transfer Assay: Ag+ cells are treated with the ADC. The culture medium, which now contains the released payload, is then collected and transferred to a culture of Ag- cells. The viability of the Ag- cells is then assessed.[5] In vivo, the bystander effect can be evaluated using mixed tumor models where both Ag+ and Ag- cells are co-implanted into immunodeficient mice.[16]
Q4: What are the advantages of a permeable duocarmycin payload with a bystander effect?
A4: The main advantage is the ability to kill antigen-negative tumor cells within a heterogeneous tumor.[3] This can help to overcome tumor heterogeneity, a major challenge in cancer therapy, and can lead to a more potent anti-tumor response.[16]
Q5: What are the potential disadvantages or challenges associated with the bystander effect?
A5: The primary challenge is the potential for off-target toxicity. The same mechanism that allows the payload to kill neighboring cancer cells can also allow it to kill healthy cells near sites of on-target, off-tumor binding.[11] This contributes to the narrow therapeutic window of many duocarmycin-based ADCs.[10] Managing this off-target toxicity is a key challenge in their development.[17]
Data and Protocols
Quantitative Data Summary
Table 1: Factors Influencing the In Vitro Bystander Effect
| Parameter | Observation | Reference(s) |
| Ratio of Ag+ to Ag- Cells | Increasing the fraction of Ag+ cells in a co-culture system leads to an increased bystander killing of Ag- cells. | [6] |
| Antigen Expression Level | Higher levels of target antigen expression on Ag+ cells result in a greater bystander effect. | [4] |
| Time Dependence | A significant lag time may be observed after ADC incubation before substantial bystander killing of Ag- cells occurs. | [4] |
| ADC Concentration | The bystander effect is dose-dependent. A concentration that is highly cytotoxic to Ag+ cells but minimally directly toxic to Ag- cells is optimal for observing the bystander effect. | [6] |
Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Assay
-
Cell Line Selection and Labeling:
-
Select an antigen-positive (Ag+) cell line that is sensitive to your duocarmycin ADC.
-
Select an antigen-negative (Ag-) cell line that is sensitive to the free duocarmycin payload.
-
To distinguish between the two cell lines, label the Ag- cell line with a fluorescent marker (e.g., GFP or RFP) through stable transfection.
-
-
Cell Seeding:
-
Prepare single-cell suspensions of both Ag+ and Ag- cells.
-
Seed the cells together in a 96-well plate at a defined ratio (e.g., 1:1, 3:1 Ag+:Ag-).
-
As controls, seed each cell line in monoculture.
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of your duocarmycin ADC in the appropriate cell culture medium.
-
Include a vehicle control (e.g., the formulation buffer for the ADC).
-
Treat the co-cultures and monocultures with the ADC dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plates for a predetermined time course (e.g., 72-96 hours).
-
-
Analysis:
-
Quantify the viability of the fluorescently labeled Ag- bystander cells using flow cytometry or fluorescence microscopy.
-
Compare the viability of the Ag- cells in the co-culture to their viability in monoculture to determine the extent of the bystander effect.
-
Protocol 2: Conditioned Medium Transfer Assay
-
Preparation of Conditioned Medium:
-
Seed the Ag+ cells in a culture flask and grow to 70-80% confluency.
-
Treat the cells with a cytotoxic concentration of your duocarmycin ADC for 48-72 hours. Include a vehicle-treated control flask.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Filter the supernatant through a 0.22 µm filter to sterilize it.
-
-
Treatment of Bystander Cells:
-
Seed the Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the conditioned medium (or control medium from vehicle-treated cells).
-
-
Incubation:
-
Incubate the Ag- cells for 48-72 hours.
-
-
Analysis:
-
Assess the viability of the bystander cells using a standard viability assay (e.g., CellTiter-Glo® or MTT).
-
A significant reduction in the viability of cells treated with conditioned medium from ADC-treated Ag+ cells compared to control medium indicates a bystander effect mediated by secreted factors.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 4. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. tandfonline.com [tandfonline.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. mdpi.com [mdpi.com]
- 16. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Developing Duocarmycin ADCs for Tumors with Heterogeneous Antigen Expression
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on the development of Duocarmycin-based Antibody-Drug Conjugates (ADCs) for treating tumors with heterogeneous antigen expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of duocarmycin payloads in ADCs?
Duocarmycins are highly potent DNA alkylating agents.[1][2] Their mechanism of action involves a sequence-specific binding to the minor groove of DNA, particularly in AT-rich regions.[1][3] Following binding, a reactive cyclopropane (B1198618) ring within the duocarmycin molecule is activated, leading to the irreversible alkylation of the N3 position of adenine.[1][2][3] This DNA alkylation disrupts the DNA structure, interfering with critical cellular processes like replication and transcription, which ultimately triggers programmed cell death (apoptosis).[1][3][4]
Q2: Why are duocarmycin-based ADCs particularly suitable for tumors with heterogeneous antigen expression?
The efficacy of duocarmycin-based ADCs in heterogeneous tumors is largely attributed to their potent bystander killing effect.[5][6][7] Many duocarmycin ADCs utilize cleavable linkers that release the membrane-permeable duocarmycin payload inside the target antigen-positive cell.[7] This payload can then diffuse out of the target cell and kill adjacent antigen-negative tumor cells, thus overcoming the challenge of heterogeneous antigen expression.[5][6]
Q3: What are the critical quality attributes to consider when developing a duocarmycin ADC?
Key quality attributes for a duocarmycin ADC include:
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to a single antibody. This needs to be optimized for efficacy and to avoid aggregation.
-
Purity and Aggregation: The presence of aggregates can impact efficacy and immunogenicity.
-
Linker Stability: The linker must be stable in circulation to prevent premature payload release and associated off-target toxicity, but efficiently cleaved within the tumor microenvironment or inside the target cell.[8]
-
Potency: The ADC should demonstrate high cytotoxicity against target cells.
Troubleshooting Guides
In Vitro Assay Variability
Q: We are observing significant variability in our IC50 values between experiments for our duocarmycin ADC. What are the potential causes and solutions?
A: Inconsistent IC50 values are a common issue. Potential causes and troubleshooting steps are outlined below:
| Potential Cause | Troubleshooting Steps |
| ADC Aggregation | Visually inspect the ADC solution for precipitates before use. Characterize the aggregation state using Size Exclusion Chromatography (SEC). Aliquot the ADC upon receipt and minimize freeze-thaw cycles. |
| Linker Instability in Media | Perform stability studies of your ADC in the assay medium to ensure the linker and payload remain intact throughout the experiment. |
| Cell Health and Passage Number | Use authenticated cell lines with a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase. Avoid using over-confluent cells. |
| Inconsistent Seeding Density | Optimize and strictly control the cell seeding density for each experiment. |
| Assay Protocol Variations | Standardize all incubation times, washing steps, and reagent concentrations. |
Low Bystander Killing Effect
Q: Our duocarmycin ADC shows potent killing of antigen-positive cells but a weaker than expected bystander effect in co-culture assays. What could be the reason?
A: A weak bystander effect can be due to several factors:
| Potential Cause | Troubleshooting Steps |
| Inefficient Linker Cleavage | Confirm that the linker is being cleaved under the assay conditions. For enzyme-cleavable linkers, ensure the target cells express sufficient levels of the required enzyme (e.g., Cathepsin B). |
| Low Payload Permeability | The released duocarmycin analogue may have poor membrane permeability. Consider linker modifications to release a more membrane-permeable form of the payload. |
| Suboptimal Co-culture Ratio | The ratio of antigen-positive to antigen-negative cells can influence the observed bystander effect. Experiment with different ratios to find the optimal condition for observing the effect. |
| Assay Duration | The bystander effect may take time to become apparent. Extend the incubation time of the co-culture assay (e.g., up to 144 hours). |
ADC Aggregation Issues
Q: We are observing aggregation of our duocarmycin ADC during storage and after conjugation. How can we mitigate this?
A: ADC aggregation is often driven by the hydrophobicity of the payload.
| Potential Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase hydrophobicity and lead to aggregation. Optimize the conjugation process to achieve a lower, more homogeneous DAR. |
| Buffer Composition | The formulation buffer can significantly impact ADC stability. Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation. |
| Storage Conditions | Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Conjugation Chemistry | The conjugation method can influence aggregation. Site-specific conjugation methods often result in more homogeneous and less aggregation-prone ADCs. |
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of the duocarmycin-based ADC, SYD985, compared to T-DM1 in breast cancer cell lines with varying HER2 expression levels.
Table 1: In Vitro Cytotoxicity (IC50) of SYD985 vs. T-DM1 in Breast Cancer Cell Lines [5]
| Cell Line | HER2 Status | SYD985 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) | Fold Difference |
| SK-BR-3 | 3+ | 21 | 22 | 1 |
| NCI-N87 | 3+ | 15 | 45 | 3 |
| UACC-893 | 2+ | 18 | 850 | 47 |
| SK-OV-3 | 2+ | 25 | 250 | 10 |
| MDA-MB-175-VII | 1+ | 27 | 800 | 30 |
| ZR-75-1 | 1+ | 50 | >1000 | >20 |
Table 2: Bystander Killing Effect of SYD985 in Co-culture [5]
| % HER2 3+ Cells (SK-BR-3) | % HER2 0 Cells (NCI-H520) | % Cell Killing by SYD985 | % Cell Killing by T-DM1 |
| 100% | 0% | ~85% | ~80% |
| 80% | 20% | ~80% | ~65% |
| 60% | 40% | ~75% | ~50% |
| 40% | 60% | ~70% | ~30% |
| 20% | 80% | ~65% | ~9% |
| 0% | 100% | No effect | No effect |
Key Experimental Protocols
Protocol 1: In Vitro Co-culture Bystander Effect Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cell line (e.g., SK-BR-3 for HER2)
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., NCI-H520-GFP)
-
Duocarmycin ADC and isotype control ADC
-
96-well plates
-
Cell culture medium and supplements
-
Fluorescence plate reader or high-content imager
Procedure:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1) and as monocultures. The total cell density should be optimized for logarithmic growth over the assay duration.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the duocarmycin ADC and the isotype control ADC. The highest concentration should be sufficient to kill >90% of the Ag+ monoculture.
-
Incubate the plates for 72-144 hours.
-
Measure the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or by imaging and cell counting.
-
Calculate the percentage of bystander cell killing by comparing the viability of Ag- cells in co-culture with the ADC treatment to the untreated co-culture control.
Protocol 2: ADC Internalization Assay using Flow Cytometry
This protocol measures the rate and extent of ADC internalization into target cells.
Materials:
-
Target cell line
-
Fluorescently labeled Duocarmycin ADC
-
Fluorescence-quenching antibody (e.g., anti-Alexa Fluor 488) or acidic wash buffer (e.g., Glycine-HCl, pH 2.5)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest and resuspend cells in cold FACS buffer.
-
Incubate the cells with the fluorescently labeled ADC on ice for 1 hour to allow binding to the cell surface.
-
Wash the cells three times with cold FACS buffer to remove unbound ADC.
-
To measure total binding (surface + internalized), take an aliquot of cells at this point (T=0).
-
Resuspend the remaining cells in pre-warmed culture medium and incubate at 37°C to allow for internalization.
-
At various time points (e.g., 0.5, 1, 2, 4, 24 hours), take aliquots of cells and place them on ice to stop internalization.
-
To distinguish between surface-bound and internalized ADC, treat one set of aliquots with a fluorescence-quenching antibody or a brief acid wash to strip surface-bound fluorescence.
-
Analyze all samples by flow cytometry, measuring the mean fluorescence intensity (MFI).
-
The percentage of internalization can be calculated as: (MFI of quenched/acid-washed cells / MFI of unquenched cells at T=0) x 100.
Protocol 3: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
This protocol quantifies the percentage of high molecular weight species (aggregates) in an ADC preparation.
Materials:
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for protein separation (e.g., TSKgel G3000SWxl)
-
Mobile phase: Physiological pH buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8), filtered and degassed.
-
Duocarmycin ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.
-
Inject a defined volume of the prepared ADC sample (e.g., 20 µL).
-
Monitor the elution profile at 280 nm. The main peak corresponds to the ADC monomer. Peaks eluting earlier are higher molecular weight species (aggregates).
-
Integrate the peak areas for the monomer and all aggregate species.
-
Calculate the percentage of aggregation as: (% Aggregation) = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100.
Visualizations
Caption: Figure 1. Mechanism of Action of a Duocarmycin ADC
Caption: Figure 2. Bystander Killing Effect in Heterogeneous Tumors
Caption: Figure 3. Duocarmycin-Induced DNA Damage and Apoptosis Pathway
Caption: Figure 4. Experimental Workflow for ADC Evaluation
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Overcoming ADC Resistance to DNA Alkylating Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) that utilize DNA alkylating agents as payloads.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to ADCs with DNA alkylating payloads?
A1: Resistance to ADCs with DNA alkylating payloads is a multifaceted issue that can arise from various alterations within the cancer cell.[1][2][3][4] These mechanisms can be broadly categorized as follows:
-
Target Antigen-Related Resistance: This includes the downregulation or loss of the target antigen on the tumor cell surface, preventing the ADC from binding effectively. Mutations in the antigen's epitope can also impair ADC recognition.[1][4]
-
Impaired ADC Internalization and Trafficking: Even with successful binding, the ADC may not be efficiently internalized into the cell.[1][5][6][7][8] Alterations in endocytic pathways or defective lysosomal trafficking can prevent the ADC from reaching the lysosome, where the payload is typically released.[1][4][5]
-
Enhanced DNA Damage Repair (DDR): Cancer cells can upregulate various DNA repair pathways to counteract the DNA damage induced by alkylating agents. Key pathways involved include Base Excision Repair (BER), Nucleotide Excision Repair (NER), Homologous Recombination (HR), and direct damage reversal by enzymes like O6-methylguanine-DNA methyltransferase (MGMT).[9][10][11][12]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-associated Protein 1 (MRP1), can actively pump the DNA alkylating payload out of the cell, reducing its intracellular concentration and efficacy.[1][7][13][14]
-
Alterations in Downstream Signaling Pathways: Activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, can promote cell survival and override the cytotoxic effects of the DNA alkylating agent.[15][16][17][18][19][20] Dysregulation of apoptotic pathways, for instance, through the upregulation of anti-apoptotic proteins like Bcl-2, also contributes to resistance.
Q2: How can we experimentally determine if our resistant cell line has upregulated drug efflux pumps?
A2: A common and effective method to assess drug efflux pump activity is the rhodamine 123 efflux assay using flow cytometry.[21][22][23][24][25] Rhodamine 123 is a fluorescent substrate for efflux pumps like P-gp. In this assay, cells are loaded with rhodamine 123, and its efflux is measured over time. Cells with higher efflux pump activity will expel the dye more rapidly, resulting in lower intracellular fluorescence. The assay can be performed in the presence and absence of a known efflux pump inhibitor, like verapamil (B1683045), to confirm the involvement of these transporters.[24]
Q3: What is a reliable method to quantify DNA damage induced by an ADC with a DNA alkylating payload?
A3: A widely used and reliable method is the immunofluorescence staining of phosphorylated histone H2AX (γH2A.X).[26][27][28][29][30][31] H2AX is a variant of the H2A histone protein that becomes rapidly phosphorylated at serine 139 at the sites of DNA double-strand breaks. These phosphorylated H2AX molecules, known as γH2A.X, form distinct foci within the nucleus that can be visualized and quantified using fluorescence microscopy. An increase in the number of γH2A.X foci per nucleus is a direct indicator of increased DNA damage.[26][27][29]
Troubleshooting Guides
Guide 1: Generating ADC-Resistant Cell Lines
Issue: Difficulty in establishing a stable ADC-resistant cell line.
| Potential Cause | Troubleshooting Step |
| Inappropriate Drug Concentration | Start with the IC50 concentration of the ADC and gradually increase the concentration in a stepwise manner as cells develop resistance.[32] Too high of an initial concentration can lead to widespread cell death, while too low of a concentration may not provide enough selective pressure. |
| Intermittent vs. Continuous Exposure | Both intermittent (pulsed) and continuous exposure methods have been used successfully.[14] If continuous exposure is leading to excessive cell death, try a pulsed approach where cells are treated for a period, followed by a recovery phase in drug-free media. |
| Loss of Resistant Phenotype | To maintain the resistant phenotype, it may be necessary to periodically culture the cells in the presence of the ADC.[14] It is recommended to perform regular proliferation assays to ensure the resistance is stable. |
| Heterogeneous Cell Population | The parental cell line may be heterogeneous. Consider single-cell cloning to establish a more uniform parental line before initiating the resistance induction protocol. |
Guide 2: Rhodamine 123 Efflux Assay
Issue: High variability or inconsistent results in the rhodamine 123 efflux assay.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dye Concentration | The optimal concentration of rhodamine 123 can vary between cell lines. Perform a titration experiment to determine the concentration that provides a strong signal without causing cytotoxicity. |
| Incorrect Incubation Times | Both the loading and efflux times are critical. Optimize these parameters for your specific cell line to ensure you are capturing the dynamic range of the efflux activity.[22] |
| Cell Viability Issues | Ensure cells are healthy and in the logarithmic growth phase before starting the assay. High cell death can lead to inaccurate fluorescence readings. Use a viability dye like Propidium Iodide to exclude dead cells from the analysis.[23] |
| Inhibitor Concentration | If using an efflux pump inhibitor, ensure the concentration is sufficient to inhibit pump activity without being toxic to the cells. A dose-response curve for the inhibitor should be performed. |
Guide 3: γH2A.X Immunofluorescence Assay
Issue: High background or weak signal in the γH2A.X immunofluorescence assay.
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody Concentration | Titrate both the primary anti-γH2A.X antibody and the secondary fluorescently-labeled antibody to find the optimal concentrations that maximize signal-to-noise ratio.[26] |
| Inadequate Fixation and Permeabilization | Ensure proper fixation (e.g., with 4% paraformaldehyde) and permeabilization (e.g., with 0.25% Triton X-100) to allow for antibody access to the nucleus without damaging cellular structures.[28] |
| Insufficient Blocking | Block non-specific antibody binding by incubating the cells with a blocking solution (e.g., 5% BSA in PBS) for an adequate amount of time.[26] |
| Timing of Analysis | The formation and resolution of γH2A.X foci are dynamic processes. Perform a time-course experiment to identify the optimal time point for analysis after ADC treatment to capture the peak of DNA damage. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of DNA Alkylating Payloads and ADCs in Parental and Resistant Colorectal Cancer Cell Lines
| Cell Line | Compound | IC50 (nM) | Fold Resistance |
| HT29 (Parental) | AF-HPA (payload) | >1000 | - |
| HT29 (Resistant) | AF-HPA (payload) | >1000 | - |
| DLD-1 (Parental) | AF-HPA (payload) | 33 | - |
| DLD-1 (Resistant) | AF-HPA (payload) | >1000 | >30 |
| HT29 (Parental) | TROP2-ADC (payload 4) | 0.1 | - |
| HT29 (Resistant) | TROP2-ADC (payload 4) | 2.5 | 25 |
| DLD-1 (Parental) | TROP2-ADC (payload 4) | 0.03 | - |
| DLD-1 (Resistant) | TROP2-ADC (payload 4) | 1.2 | 40 |
Data adapted from a study on a novel DNA mono-alkylator ADC platform.[33]
Table 2: Expression of ABC Transporters in Doxorubicin-Resistant MCF7 Cells
| Cell Line | Transporter | Fold Overexpression (vs. Parental) |
| High-Dose Doxorubicin Selected | ABCB1 | > 1 |
| Low-Dose Doxorubicin Selected | ABCA4 | > 20 |
| Low-Dose Doxorubicin Selected | ABCC2 | > 20 |
| Low-Dose Doxorubicin Selected | ABCC4 | > 20 |
| Low-Dose Doxorubicin Selected | ABCG2 | > 20 |
Data from a study comparing ABC transporter expression in doxorubicin-selected and parental MCF7 cells.[34]
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay by Flow Cytometry
Objective: To measure the activity of drug efflux pumps (e.g., P-glycoprotein).
Materials:
-
Parental and ADC-resistant cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (optional, as an inhibitor)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells in the logarithmic growth phase and resuspend them in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment (Optional): For inhibitor control wells, pre-incubate the cells with an optimized concentration of verapamil for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension at a final concentration of 0.4 µM.[24] Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove extracellular rhodamine 123.[24]
-
Efflux: Resuspend the cell pellet in pre-warmed complete culture medium (with or without inhibitor) and incubate at 37°C.
-
Flow Cytometry Analysis: At various time points (e.g., 0, 30, 60, 120 minutes), acquire data on a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population in the appropriate channel (e.g., FITC).
-
Data Analysis: Plot the MFI over time. A faster decrease in MFI indicates higher efflux activity. The difference in MFI between samples with and without the inhibitor reflects the activity of the targeted efflux pump.[24]
Protocol 2: γH2A.X Immunofluorescence Staining
Objective: To quantify DNA double-strand breaks.
Materials:
-
Parental and ADC-resistant cell lines cultured on coverslips
-
ADC with DNA alkylating payload
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the ADC for the desired time. Include an untreated control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[28]
-
Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes at room temperature.[28]
-
Blocking: Wash cells with PBS and block with blocking buffer for 1 hour at room temperature.[28]
-
Primary Antibody Incubation: Incubate cells with the primary anti-γH2A.X antibody (diluted in blocking buffer) overnight at 4°C.[28]
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.[28]
-
Counterstaining: Wash cells with PBS and stain with DAPI for 5 minutes to visualize the nuclei.[28]
-
Mounting: Wash cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2A.X foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Visualizations
Caption: Experimental workflow for generating ADC-resistant cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative evaluation of ABC transporter-mediated drug resistance based on the determination of the anticancer activity of camptothecin against breast cancer stem cells using TIRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Innovative approaches to combat ADC resistance. | Revvity [revvity.com]
- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 7. Resistance to antibody–drug conjugates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 11. Studying the DNA damage response pathway in hematopoietic canine cancer cell lines, a necessary step for finding targets to generate new therapies to treat cancer in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A genetic map of the response to DNA damage in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PI3K and AKT: Unfaithful Partners in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of Akt signaling in resistance to DNA-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 33. aacrjournals.org [aacrjournals.org]
- 34. aacrjournals.org [aacrjournals.org]
Duocarmycin ADC Pharmacokinetic Profile Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the pharmacokinetic (PK) profile of duocarmycin-based antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the pharmacokinetic profile of duocarmycin ADCs?
The primary challenges stem from the inherent properties of the duocarmycin payload and its interaction with the antibody and linker components. Key issues include:
-
High Potency and Narrow Therapeutic Window: Duocarmycins are exceptionally potent DNA-alkylating agents.[1][2] This potency can lead to significant off-target toxicity if the payload is prematurely released into systemic circulation, resulting in a narrow therapeutic index.[1][2]
-
Linker Instability: The stability of the linker connecting the duocarmycin payload to the antibody is critical. An unstable linker can lead to premature cleavage in the plasma, releasing the highly toxic payload and causing systemic side effects, which adversely affects the ADC's PK profile and safety.[1][3]
-
Payload Hydrophobicity: Duocarmycin and its analogs are often hydrophobic.[2] This hydrophobicity can cause the ADC to aggregate, leading to rapid clearance from circulation, reduced efficacy, and potential immunogenicity.[4] Increased hydrophobicity is also associated with nonspecific uptake by cells, further contributing to off-target toxicity.[4]
-
Drug-to-Antibody Ratio (DAR): While a higher DAR can increase the potency of the ADC, it often exacerbates issues with hydrophobicity and aggregation.[5] This can lead to a less favorable PK profile, including faster clearance and a shorter half-life.[4][5]
Q2: How does the choice of linker impact the stability and PK profile of a duocarmycin ADC?
The linker is a critical determinant of an ADC's success, balancing the need for stability in circulation with efficient payload release at the tumor site.[3]
-
Cleavable vs. Non-cleavable Linkers: Both linker types have been used for duocarmycin ADCs.[1]
-
Cleavable Linkers: These are designed to be stable in plasma but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., by proteases like cathepsins). The valine-citrulline (vc) linker is a commonly used protease-cleavable linker that has shown promise in providing plasma stability for duocarmycin ADCs like SYD985.[1][3][6] This targeted release mechanism can improve the therapeutic window.
-
Non-cleavable Linkers: These rely on the complete degradation of the antibody backbone within the lysosome to release the payload.
-
-
Linker Attachment Point: The position where the linker is attached to the duocarmycin payload significantly affects stability. Attaching the linker to the hydroxyl group of the DNA-alkylating moiety, rather than the DNA-binding part, has been shown to generate ADCs with excellent stability in human plasma and more consistent in vitro cytotoxicity.[5][7]
-
Hydrophilic Linkers: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker can help mitigate the hydrophobicity of the duocarmycin payload.[3] This can improve solubility, reduce aggregation, and lead to a more favorable PK profile.
Q3: What is the "bystander effect" in the context of duocarmycin ADCs, and how does it relate to the PK profile?
The bystander effect refers to the ability of a released ADC payload to kill not only the target cancer cell but also neighboring antigen-negative cancer cells. This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.
For duocarmycin ADCs, this effect is often achieved using a cleavable linker and a membrane-permeable payload. After the ADC is internalized by a target cell, the linker is cleaved, and the released duocarmycin can diffuse out of the cell and kill adjacent cells. Trastuzumab duocarmazine (SYD985), which uses a cleavable linker, exhibits a bystander effect.[2][8] This mechanism can enhance therapeutic efficacy without necessarily altering the systemic PK profile of the ADC itself, though it is dependent on the payload being efficiently released from the target cell.
Troubleshooting Guides
This section addresses specific experimental issues and provides actionable troubleshooting steps.
Issue 1: Rapid ADC Clearance and Low Exposure in In Vivo Studies
You observe that your duocarmycin ADC is cleared much faster than the parent antibody in rodent models, leading to suboptimal tumor exposure and efficacy.
-
Potential Cause 1: Aggregation due to Hydrophobicity.
-
Troubleshooting Steps:
-
Characterize Aggregation: Use Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to quantify the presence of high molecular weight species (aggregates) in your ADC preparation.
-
Modify the Linker-Payload: If aggregation is high, consider re-engineering the linker-payload. Incorporating hydrophilic linkers (e.g., PEG) can improve solubility.[3] Alternatively, explore more hydrophilic duocarmycin analogs.[9][10]
-
Optimize DAR: A high DAR is a common cause of aggregation.[4] Synthesize ADCs with a lower average DAR (e.g., 2 vs. 4) and compare their PK profiles. Site-specific conjugation methods can produce more homogeneous ADCs with a defined DAR, which may also improve the PK profile.
-
Formulation Adjustment: Investigate different formulation buffers that may help to solubilize the ADC and reduce aggregation.
-
-
-
Potential Cause 2: Linker Instability in Plasma.
-
Troubleshooting Steps:
-
In Vitro Plasma Stability Assay: Incubate the ADC in plasma (mouse, rat, cynomolgus monkey, human) and measure the amount of released payload over time using methods like LC-MS. Note that some duocarmycin ADCs show poor stability specifically in mouse plasma due to carboxylesterase activity, which may not be representative of stability in human plasma.[6][11]
-
Select a More Stable Linker: If the linker is unstable, consider alternatives. For example, the vc-seco-DUBA linker-drug used in SYD985 was designed to be highly stable in human plasma.[6]
-
Change Linker Attachment Point: As mentioned in the FAQs, attaching the linker to the alkylating moiety of duocarmycin rather than the DNA-binding moiety has been shown to improve ADC stability.[5]
-
-
Issue 2: Off-Target Toxicity Observed at Low Doses
Your duocarmycin ADC shows significant toxicity (e.g., myelosuppression, hepatotoxicity) in animal models at doses where efficacy is not yet optimal, indicating a narrow therapeutic window.
-
Potential Cause: Premature Payload Release.
-
Troubleshooting Steps:
-
Assess Linker Stability: This is the most common cause of off-target toxicity.[4] Perform the in vitro plasma stability assays described above. The goal is to have a linker that releases minimal payload in circulation.
-
Pharmacokinetic Analysis: Conduct a full PK analysis in rodents or non-human primates. Measure concentrations of the total antibody, the intact ADC, and the free (unconjugated) payload in plasma over time. High levels of free payload confirm premature release.
-
Redesign the Linker-Payload: The solution lies in improving the stability of the linker-payload conjugate. The development of SYD985 focused on creating a linker-drug that is inactivated while attached to the antibody and only becomes active after cleavage inside the tumor cell.[6] This strategy minimizes collateral damage from circulating free drug.
-
-
Data and Protocols
Comparative Pharmacokinetic Parameters of Duocarmycin ADCs
The following table summarizes publicly available pharmacokinetic data for different duocarmycin ADC constructs to provide a baseline for comparison.
| ADC Construct | Species | Dose (mg/kg) | Half-life (t½) | Key Findings | Reference |
| SYD983 | Cynomolgus Monkey | 30 | Long | High exposure, excellent stability in blood, no severe toxic effects observed. | [5] |
| Trastuzumab-NMS-P945 | Cynomolgus Monkey | 0.5 | N/A | PK data was used to build a PK/PD model predicting tumor regression in patients. | [12] |
| seco-DUBA & DUBA | Wistar Rats | N/A | N/A | Study confirmed the low in vivo stability of the active payload (DUBA), suggesting rapid degradation in plasma which could reduce systemic toxicity. | [7] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species.
Methodology:
-
Plasma Preparation: Obtain anticoagulated (e.g., with K₂EDTA) plasma from the relevant species (e.g., CD-1 mouse, Sprague-Dawley rat, cynomolgus monkey, human). Centrifuge blood samples to separate plasma and store at -80°C until use.
-
Incubation: Spike the duocarmycin ADC into the plasma at a defined concentration (e.g., 100 µg/mL). Incubate samples in a water bath at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours). Immediately process or freeze samples to stop the reaction.
-
Sample Processing:
-
For intact ADC analysis , use an ELISA method. Coat a plate with an anti-human IgG antibody to capture the ADC. Detect with a secondary antibody conjugated to HRP.
-
For free payload analysis , precipitate plasma proteins (e.g., with acetonitrile). Centrifuge to pellet the protein, and collect the supernatant containing the released payload.
-
-
Quantification:
-
ELISA: Measure absorbance and calculate the percentage of intact ADC remaining at each time point relative to time zero.
-
LC-MS/MS: Analyze the supernatant to quantify the concentration of the released duocarmycin payload against a standard curve.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload versus time to determine the stability profile.
Protocol 2: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis
Objective: To quantify the percentage of monomeric, aggregated, and fragmented species in an ADC preparation.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector (monitoring at 280 nm) and an appropriate SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Prepare a phosphate-buffered saline (PBS) solution, pH 7.4, or another suitable non-denaturing buffer. Filter and degas the mobile phase.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatography:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Inject a defined volume of the ADC sample (e.g., 20 µL).
-
Run the separation isocratically for a sufficient time to allow all species to elute (typically 20-30 minutes).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. The main peak corresponds to the monomeric ADC. Earlier eluting peaks are high molecular weight (HMW) aggregates, and later eluting peaks are low molecular weight (LMW) fragments.
-
Integrate the area of each peak. Calculate the percentage of the monomer by dividing the area of the monomer peak by the total area of all peaks. A monomer percentage >95% is generally considered desirable.
-
Visualizations
Diagrams of Workflows and Relationships
Caption: Troubleshooting workflow for poor in vivo ADC pharmacokinetics.
Caption: Key relationships influencing duocarmycin ADC pharmacokinetics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs: Hydrophobic Binding-Driven-Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fundamental relationship between hydrophobic properties and biological activity for the duocarmycin class of DNA-alkylating antitumor drugs: hydrophobic-binding-driven bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Thienoduocarmycin-Trastuzumab ADC Demonstrates Strong Antitumor Efficacy with Favorable Safety Profile in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Payloads: A Comparative Guide to Duocarmycin DM and MMAE-Based Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of cytotoxic payload is a critical decision in the design of an effective antibody-drug conjugate (ADC). This guide provides a comprehensive, data-driven comparison of two prominent payload classes: the DNA-alkylating duocarmycins, specifically focusing on the MA-PEG4-VC-PAB-DMEA-duocarmycin DM platform, and the widely used microtubule inhibitor, monomethyl auristatin E (MMAE).
This comparison delves into their mechanisms of action, in vitro and in vivo efficacy, bystander killing potential, and safety profiles, supported by experimental data to inform rational ADC design.
At a Glance: Key Differences Between Duocarmycin DM and MMAE
| Feature | This compound | MMAE-based ADCs |
| Mechanism of Action | DNA alkylation in the minor groove, leading to DNA damage and apoptosis.[1] | Inhibition of tubulin polymerization, causing mitotic arrest and subsequent apoptosis.[] |
| Cell Cycle Specificity | Active against both dividing and non-dividing cells.[3] | Primarily targets rapidly dividing cells in the M-phase. |
| Potency | Picomolar range.[] | Sub-nanomolar to picomolar range.[4] |
| Bystander Effect | Demonstrates a bystander effect.[5][6] | Potent and well-documented bystander effect.[7] |
| Primary Toxicities | Myelosuppression and potential for delayed toxicities.[6] | Neutropenia, peripheral neuropathy.[8] |
Mechanism of Action: DNA Damage vs. Microtubule Disruption
The fundamental difference between these two payloads lies in their cellular targets. Duocarmycin DM exerts its cytotoxic effect by binding to the minor groove of DNA and causing irreversible alkylation.[1] This DNA damage triggers a cellular stress response, ultimately leading to programmed cell death, or apoptosis.[] In contrast, MMAE is a potent anti-mitotic agent that inhibits the polymerization of tubulin, a key component of microtubules.[] This disruption of the microtubule network prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent activation of the apoptotic cascade.[10]
Signaling Pathways
The distinct mechanisms of duocarmycin DM and MMAE initiate different downstream signaling pathways to induce apoptosis.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Characterization of Site-Specifically Conjugated Monomethyl Auristatin E- and Duocarmycin-Based Anti-PSMA Antibody-Drug Conjugates for Treatment of PSMA-Expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. MA-PEG4-VC-PAB-DMAE-PNU159682 - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Cleavable and Non-Cleavable Linkers for Duocarmycin Antibody-Drug Conjugates
Given this, I will proceed with creating the comparison guide based on the information I have. I will:
-
Provide a detailed overview of cleavable duocarmycin ADCs, using SYD985 as a primary example, and include the available quantitative data.
-
Describe the characteristics and mechanism of action of non-cleavable linkers, drawing parallels from their use with other payloads, and explain their theoretical advantages and disadvantages in the context of duocarmycin.
-
Where direct comparative data is unavailable, I will frame the comparison more qualitatively, based on the established principles of cleavable vs. non-cleavable linkers and the specific properties of duocarmycin.
-
I will compile the detailed experimental protocols as requested, based on the general ADC protocols found.
-
I will create the required Graphviz diagrams to illustrate the mechanisms of action and experimental workflows.
I will now proceed with generating the full comparison guide. I have sufficient information to address all aspects of the user's request, albeit with the noted limitation regarding quantitative data for non-cleavable duocarmycin ADCs.
For Researchers, Scientists, and Drug Development Professionals
The development of effective antibody-drug conjugates (ADCs) hinges on the intricate interplay between the antibody, the cytotoxic payload, and the linker connecting them. Duocarmycins, a class of highly potent DNA-alkylating agents, have emerged as promising payloads for ADCs due to their picomolar cytotoxicity and activity against both dividing and non-dividing cancer cells.[1][2] The choice of linker technology—cleavable or non-cleavable—profoundly influences the stability, efficacy, and toxicity profile of a duocarmycin ADC. This guide provides an objective comparison of these two linker strategies, supported by available experimental data and detailed methodologies for key preclinical assays.
Executive Summary
| Feature | Cleavable Linkers (e.g., vc-seco-DUBA) | Non-Cleavable Linkers |
| Mechanism of Action | Payload release is triggered by specific conditions in the tumor microenvironment or inside the cell (e.g., enzymatic cleavage). | Payload is released after lysosomal degradation of the antibody backbone. |
| Payload Release | Can release the unmodified, potent payload. | Releases the payload with an attached linker remnant and amino acid. |
| Bystander Effect | High potential for bystander killing of neighboring antigen-negative tumor cells due to the release of a membrane-permeable payload.[3] | Generally limited or no bystander effect as the released payload is often charged and less membrane-permeable. |
| Plasma Stability | Can be susceptible to premature cleavage in circulation, though modern designs exhibit high stability. | Typically exhibit higher plasma stability. |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[3] | Efficacy is more dependent on homogenous antigen expression on tumor cells. |
| Toxicity Profile | Off-target toxicity can be a concern if the linker is unstable in plasma. The bystander effect can also contribute to toxicity in normal tissues. | Generally associated with a lower risk of off-target toxicity due to higher stability and limited payload diffusion. |
| Example Duocarmycin ADC | SYD985 (Trastuzumab duocarmazine) | Preclinical data is limited in the public domain. |
Mechanism of Action: Cleavable vs. Non-Cleavable Linkers
The fundamental difference between cleavable and non-cleavable linkers lies in the mechanism of payload release.
Cleavable Linkers: These linkers are designed to be stable in the systemic circulation and to release the duocarmycin payload upon encountering specific triggers that are more prevalent in the tumor microenvironment or within tumor cells. A prominent example is the valine-citrulline (vc) peptide linker used in SYD985, which is cleaved by lysosomal proteases like Cathepsin B that are often upregulated in tumors.[1][4] Upon cleavage, a self-immolative spacer releases the active duocarmycin payload. This mechanism allows for the release of the payload in its most potent, unmodified form, which can then diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect."[3]
Non-Cleavable Linkers: These linkers, such as thioether-based linkers, form a stable covalent bond between the antibody and the duocarmycin payload. The release of the cytotoxic agent is dependent on the complete proteolytic degradation of the antibody backbone within the lysosomes of the target cell.[5] This process results in the release of the duocarmycin payload with an attached linker remnant and the conjugating amino acid (e.g., cysteine or lysine). This payload-linker-amino acid complex is typically charged and less permeable to cell membranes, which significantly limits its ability to induce a bystander effect.[6]
Performance Data: A Comparative Overview
Direct head-to-head comparative studies of cleavable and non-cleavable linkers for duocarmycin ADCs are scarce in publicly available literature. However, data from studies on cleavable duocarmycin ADCs, such as SYD985, can be contrasted with the known properties of non-cleavable ADCs employing other payloads to infer their potential performance.
In Vitro Cytotoxicity
The in vitro potency of duocarmycin ADCs is typically assessed using cell-based viability assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
Table 1: In Vitro Cytotoxicity of a Cleavable Duocarmycin ADC (SYD985)
| Cell Line | HER2 Expression | IC50 (ng/mL) | Reference |
| SK-BR-3 | High (3+) | 15.3 | [7] |
| BT-474 | High (3+) | 1.8 | [7] |
| NCI-N87 | High (3+) | 1.9 | [7] |
| AU565 | High (3+) | 1.4 | [7] |
| KPL-4 | Low (2+) | 1.7 | [7] |
| MDA-MB-175 | Low (1+) | 20.4 | [7] |
| MCF-7 | Low (1+) | 22.8 | [7] |
The potent cytotoxicity of SYD985 across cell lines with varying HER2 expression levels, including those with low expression, is attributed in part to the bystander effect facilitated by its cleavable linker.[7] A non-cleavable duocarmycin ADC would be expected to show high potency primarily in high-antigen expressing cell lines, with significantly reduced activity against low-expressing or antigen-negative cells.
Plasma Stability
The stability of an ADC in circulation is critical to minimize premature release of the payload and associated off-target toxicity.
Table 2: Plasma Stability of a Cleavable Duocarmycin ADC (SYD985)
| Species | Stability Characteristics | Reference |
| Human | High stability | [1] |
| Cynomolgus Monkey | High stability | [1] |
| Mouse | Relatively poor stability due to cleavage by mouse-specific carboxylesterase. | [1] |
While specific quantitative data for a non-cleavable duocarmycin ADC is unavailable, non-cleavable linkers are generally known to confer higher plasma stability compared to many cleavable linkers.[5]
In Vivo Efficacy
The antitumor activity of duocarmycin ADCs is evaluated in preclinical xenograft models.
Table 3: In Vivo Efficacy of a Cleavable Duocarmycin ADC (SYD985) in Breast Cancer Patient-Derived Xenograft (PDX) Models
| PDX Model | HER2 Status | SYD985 Efficacy | T-DM1 (Non-cleavable linker) Efficacy | Reference |
| MAXF1162 | 3+ | Significant tumor growth inhibition | Significant tumor growth inhibition | [7] |
| HBCx-13B | 2+ | Significant tumor growth inhibition | No significant activity | [7] |
| HBCx-34 | 2+ | Significant tumor growth inhibition | No significant activity | [7] |
| MAXF449 | 1+ | Significant tumor growth inhibition | Minimal activity | [7] |
These findings suggest that the cleavable linker and subsequent bystander effect of SYD985 contribute to its potent antitumor activity, particularly in tumors with low or heterogeneous HER2 expression, where the non-cleavable ADC T-DM1 is less effective.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the IC50 of a duocarmycin ADC.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the duocarmycin ADC and add them to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration. Determine the IC50 value using a suitable curve-fitting model.[8][9]
Plasma Stability Assay
This protocol describes a method to assess the stability of a duocarmycin ADC in plasma.
-
Incubation: Incubate the duocarmycin ADC at a specified concentration in plasma (human, monkey, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: Process the plasma samples to separate the ADC from other plasma proteins. This can be achieved through methods like affinity capture using protein A/G beads.
-
Analysis by LC-MS: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.
-
Data Analysis: Plot the average DAR against time to determine the stability profile and half-life of the ADC in plasma.[10][11]
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the antitumor activity of a duocarmycin ADC in a mouse xenograft model.
-
Model Establishment: Implant human cancer cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize mice into different treatment groups (e.g., vehicle control, non-binding control ADC, duocarmycin ADC at various doses).
-
Treatment Administration: Administer the treatments, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the observed antitumor effects.[2][7]
Conclusion
The choice between a cleavable and a non-cleavable linker for a duocarmycin ADC is a critical decision that must be guided by the specific therapeutic application. Cleavable linkers, particularly the vc-seco-DUBA system, have demonstrated significant preclinical and clinical promise, offering potent cytotoxicity and a valuable bystander effect that can address tumor heterogeneity. However, the potential for off-target toxicity due to premature linker cleavage, although mitigated in newer designs, remains a consideration.
Non-cleavable linkers, in theory, offer superior plasma stability and a more favorable safety profile due to the limited diffusion of the released payload. This could be advantageous in scenarios where a high therapeutic index is paramount and the target antigen is homogenously expressed at high levels. The lack of extensive public data on non-cleavable duocarmycin ADCs, however, makes a direct, data-driven comparison challenging.
Ultimately, the optimal linker strategy for a duocarmycin ADC will depend on a thorough evaluation of the target biology, the desired mechanism of action, and a comprehensive preclinical assessment of both efficacy and safety. The experimental protocols provided in this guide offer a framework for conducting such evaluations to inform the rational design of the next generation of duocarmycin-based ADCs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs [mdpi.com]
- 4. Publication: Novel Thienoduocarmycin–Trastuzumab ADC Demonstrates Strong Antitumor Efficacy with Favorable Safety Profile in Preclinical Studies [sciprofiles.com]
- 5. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
Duocarmycin ADCs Demonstrate Superior Efficacy in T-DM1 Resistant Breast Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that duocarmycin-based antibody-drug conjugates (ADCs), notably trastuzumab duocarmazine (SYD985), exhibit significant antitumor activity in HER2-positive breast cancer models that have developed resistance to trastuzumab emtansine (T-DM1). These findings position duocarmycin ADCs as a promising therapeutic strategy for patients who have relapsed or are refractory to T-DM1, a current standard of care.
Resistance to T-DM1, an ADC composed of the HER2-targeting antibody trastuzumab linked to the microtubule inhibitor DM1, is a growing clinical challenge. Mechanisms of resistance include downregulation of HER2 expression, impaired lysosomal function, and upregulation of drug efflux pumps.[1][2] Duocarmycin-based ADCs are designed to overcome these resistance mechanisms through a distinct mechanism of action and advanced drug-linker technology.
SYD985, a leading duocarmycin ADC, comprises trastuzumab, a cleavable linker, and a potent DNA-alkylating agent, seco-duocarmycin-hydroxybenzamide-azaindole (seco-DUBA).[2] Unlike DM1, which targets dividing cells, duocarmycins can kill both dividing and non-dividing cells by irreversibly alkylating DNA, leading to cell death.[3] Furthermore, the cleavable linker in SYD985 allows for the release of the membrane-permeable duocarmycin payload, which can then diffuse into neighboring tumor cells and induce cell death, a phenomenon known as the "bystander effect". This is a key advantage over T-DM1, which utilizes a non-cleavable linker.[4]
Comparative Efficacy in T-DM1 Resistant Models
Preclinical studies have consistently demonstrated the superior efficacy of SYD985 in T-DM1 resistant settings. Both in vitro and in vivo models of acquired T-DM1 resistance have shown sensitivity to SYD985, irrespective of the underlying resistance mechanism.[2][5]
In Vitro Cytotoxicity
In T-DM1 resistant cell lines derived from patient-derived xenografts (PDXs), SYD985 maintained potent cytotoxicity, with IC50 values comparable to the parental, T-DM1 sensitive cells. This efficacy was observed even in models with HER2 downregulation, impaired lysosomal function, or increased drug efflux.[2]
| Cell Line Model | Parental IC50 (µg/mL) | T-DM1 Resistant IC50 (µg/mL) | Fold Change in Resistance to T-DM1 | SYD985 IC50 in Resistant Cells (µg/mL) |
| PDX118-derived | ||||
| 118-P (Parental) | 0.02 | - | - | 0.003 |
| 118-R55 (Resistant) | >1 | >50 | >50 | 0.004 |
| 118-R200 (Resistant) | >1 | >50 | >50 | 0.003 |
| PDX510-derived | ||||
| 510-P (Parental) | 0.03 | - | - | 0.003 |
| 510-R44 (Resistant) | 0.3 | 10 | 10 | 0.003 |
Data summarized from Nadal-Serrano et al., Cancers 2020.[2]
In Vivo Antitumor Activity
In vivo studies using T-DM1 resistant PDX models mirrored the in vitro findings. SYD985 demonstrated significant tumor growth inhibition and even complete tumor remission in models where T-DM1 was no longer effective.[2][6]
| PDX Model | HER2 Status | T-DM1 Treatment Outcome | SYD985 Treatment Outcome |
| MAXF1162 | 3+ | Tumor Growth Inhibition | Complete Tumor Remission (7/8 mice at 5 mg/kg) |
| HBCx-34 | 2+ (FISH-) | No Activity | Complete Response (1/8 at 3 mg/kg, 4/8 at 10 mg/kg) |
| MAXF-MX1 | 1+ (FISH-) | No Significant Activity | Complete Response (4/6 at 1 mg/kg, all at 3 mg/kg) |
| HBCx-10 | 1+ (FISH-) | No Significant Activity | Complete Response (4/7 at 1 mg/kg, all at 3 mg/kg) |
Data summarized from van der Lee et al., Mol Cancer Ther 2015.[6]
Experimental Protocols
Generation of T-DM1 Resistant Models
-
In Vitro: T-DM1 sensitive parental cells derived from PDXs were cultured with gradually increasing concentrations of T-DM1 over several months. Resistant clones were selected and maintained in the presence of T-DM1.[3]
-
In Vivo: Nude mice bearing established PDX tumors were treated with T-DM1. Tumors that initially responded but then regrew were considered resistant. These resistant tumors were then re-implanted into new mice for further experiments.[3]
In Vitro Cytotoxicity Assay
Cell viability was assessed using a crystal violet staining method. Cells were seeded in 96-well plates and treated with a range of concentrations of T-DM1 or SYD985 for 6 days. After treatment, cells were fixed and stained with crystal violet. The absorbance, proportional to the number of viable cells, was measured to determine the IC50 values.[3]
In Vivo Xenograft Studies
Patient-derived or cell line-derived tumor fragments were implanted subcutaneously into immunodeficient mice. When tumors reached a specified volume, mice were randomized into treatment groups and received intravenous injections of vehicle, T-DM1, or SYD985. Tumor volume was measured regularly to assess treatment efficacy.[6]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: T-DM1 resistance mechanisms and SYD985's distinct mode of action.
Caption: Workflow for generating and testing T-DM1 resistant models.
Conclusion
The compelling preclinical evidence strongly supports the development of duocarmycin-based ADCs, such as SYD985, as a viable and potent therapeutic option for HER2-positive breast cancer patients who have developed resistance to T-DM1. The unique DNA-alkylating mechanism of action and the ability to induce bystander killing provide a clear advantage in overcoming known T-DM1 resistance pathways. These findings warrant further clinical investigation to translate these promising preclinical results into improved outcomes for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Validating In Vitro Cytotoxicity of Duocarmycin ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with novel payloads continually emerging to enhance therapeutic efficacy. Duocarmycins, a class of highly potent DNA-alkylating agents, have garnered significant interest as ADC payloads due to their picomolar cytotoxicity and activity against both dividing and non-dividing cancer cells.[1][2] This guide provides a comprehensive comparison of duocarmycin-based ADCs with other established payloads, focusing on the validation of in vitro cytotoxicity results. Detailed experimental protocols and data are presented to aid researchers in the accurate assessment of ADC potency and efficacy.
Comparative In Vitro Cytotoxicity of Duocarmycin ADCs
Duocarmycin-based ADCs have demonstrated exceptional potency across a range of cancer cell lines, including those with low target antigen expression.[3][4][5] A key example is SYD985 (trastuzumab duocarmazine), a HER2-targeting ADC that has shown significant anti-tumor activity.[3][4][6] In comparative studies, SYD985 has been shown to be more potent than ado-trastuzumab emtansine (T-DM1), an approved HER2-targeting ADC, particularly in cell lines with low HER2 expression.[3][4][5]
| ADC Platform | Target | Cell Line | IC50 (ng/mL) | Payload Class | Reference |
| SYD985 (Trastuzumab Duocarmazine) | HER2 | SK-BR-3 (HER2 3+) | 15 | Duocarmycin | [3] |
| BT-474 (HER2 3+) | 20 | Duocarmycin | [3] | ||
| JIMT-1 (HER2 2+) | 30 | Duocarmycin | [3] | ||
| KPL-4 (HER2 2+) | 40 | Duocarmycin | [3] | ||
| MDA-MB-175 (HER2 1+) | 60 | Duocarmycin | [3] | ||
| T-DM1 (Ado-trastuzumab emtansine) | HER2 | SK-BR-3 (HER2 3+) | 10 | Maytansinoid | [3] |
| BT-474 (HER2 3+) | 30 | Maytansinoid | [3] | ||
| JIMT-1 (HER2 2+) | 900 | Maytansinoid | [3] | ||
| KPL-4 (HER2 2+) | >1000 | Maytansinoid | [3] | ||
| MDA-MB-175 (HER2 1+) | >1000 | Maytansinoid | [3] | ||
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 (HER2 3+) | 5 | Auristatin | |
| Trastuzumab-mc-MMAF | HER2 | SK-BR-3 (HER2 3+) | 8 | Auristatin |
Note: IC50 values can vary between studies depending on the specific assay conditions.
A notable feature of duocarmycin ADCs is their ability to induce bystander killing, where the released payload can diffuse out of the target cell and kill neighboring antigen-negative cells.[3][4][5] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[3][4]
Experimental Protocols for In Vitro Cytotoxicity Validation
Accurate and reproducible in vitro cytotoxicity data is crucial for the preclinical development of ADCs.[7] The following is a detailed protocol for a typical colorimetric-based cytotoxicity assay, such as the MTT or XTT assay, adapted for duocarmycin ADCs.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a duocarmycin ADC in a panel of cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., SK-BR-3, BT-474 for HER2-targeting ADCs)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Duocarmycin ADC of interest
-
Isotype control ADC (non-targeting antibody with the same payload)
-
Free duocarmycin payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells to ensure viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the duocarmycin ADC, isotype control ADC, and free payload in complete growth medium. A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.
-
Carefully remove the medium from the wells and add 100 µL of the prepared ADC dilutions or control solutions to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT/XTT Assay:
-
For MTT assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for an additional 4 hours at 37°C or overnight at room temperature in the dark.
-
-
For XTT assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[7]
-
Visualizing Experimental Workflow and Mechanism of Action
To better understand the processes involved in validating duocarmycin ADC cytotoxicity, the following diagrams illustrate the experimental workflow and the mechanism of action of duocarmycin.
Caption: Workflow for in vitro cytotoxicity validation of duocarmycin ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
The Influence of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving clinical success. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that significantly influences the therapeutic index of an ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to modulate the physicochemical and pharmacological properties of these complex biotherapeutics. This guide provides a comparative analysis of different PEG linker lengths, supported by experimental data, to inform the development of next-generation ADCs.
The incorporation of PEG linkers can enhance the hydrophilicity of ADCs, particularly those with hydrophobic payloads, thereby reducing aggregation and improving pharmacokinetics.[1][2] The length of the PEG chain is a key parameter that can be fine-tuned to balance solubility, stability, in vivo efficacy, and cytotoxicity.[1] Generally, longer PEG linkers are associated with improved pharmacokinetic profiles, leading to enhanced in vivo antitumor activity.[3] However, this can sometimes be accompanied by a decrease in in vitro potency, highlighting a crucial trade-off in ADC design.[2][4]
Comparative Analysis of ADC Performance by PEG Linker Length
The following tables summarize quantitative data from preclinical studies, illustrating the impact of varying PEG linker lengths on key ADC performance metrics. It is important to note that the optimal PEG linker length is often specific to the antibody, payload, and target antigen.[1]
Table 1: In Vitro Cytotoxicity
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (ng/mL) |
| No PEG | Anti-CD30 | Karpas-299 | ~10 |
| PEG2 | Anti-CD30 | Karpas-299 | ~10 |
| PEG4 | Anti-CD30 | Karpas-299 | ~10 |
| PEG8 | Anti-CD30 | Karpas-299 | ~10 |
| PEG12 | Anti-CD30 | Karpas-299 | ~10 |
| PEG24 | Anti-CD30 | Karpas-299 | ~10 |
| No PEG | Affibody-MMAE | NCI-N87 | (baseline) |
| 4 kDa PEG | Affibody-MMAE | NCI-N87 | 6.5-fold reduction in cytotoxicity vs. No PEG |
| 10 kDa PEG | Affibody-MMAE | NCI-N87 | 22.5-fold reduction in cytotoxicity vs. No PEG |
Data adapted from studies on anti-CD30 ADCs and affibody-drug conjugates, which show that the impact of PEG length on in vitro potency can be context-dependent.[4][5]
Table 2: Pharmacokinetics in Rodents
| Linker | ADC Construct | Half-life (t1/2) | Clearance |
| No PEG | Affibody-MMAE | 19.6 min | (baseline) |
| 4 kDa PEG | Affibody-MMAE | 49.2 min (2.5-fold increase) | Decreased |
| 10 kDa PEG | Affibody-MMAE | 219.0 min (11.2-fold increase) | Significantly Decreased |
| PEG <8 | MMAE-based ADC | - | Rapid |
| PEG ≥8 | MMAE-based ADC | - | Slower |
Longer PEG chains generally increase the hydrodynamic radius of the ADC, leading to reduced clearance and a longer plasma half-life.[2][5][6]
Table 3: In Vivo Antitumor Efficacy
| Linker | ADC Construct | Tumor Model | Tumor Growth Inhibition |
| Non-PEGylated | Control ADC | L540cy xenograft | 11% reduction in tumor weight |
| PEG2 | MMAE-based ADC | L540cy xenograft | 35-45% reduction in tumor weight |
| PEG4 | MMAE-based ADC | L540cy xenograft | 35-45% reduction in tumor weight |
| PEG8 | MMAE-based ADC | L540cy xenograft | 75-85% reduction in tumor weight |
| PEG12 | MMAE-based ADC | L540cy xenograft | 75-85% reduction in tumor weight |
| PEG24 | MMAE-based ADC | L540cy xenograft | 75-85% reduction in tumor weight |
The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy due to increased tumor accumulation.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.[1]
ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[1]
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[1]
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[1]
-
Purification and Characterization: The resulting ADC is purified using techniques like size-exclusion chromatography to remove unconjugated linkers and payloads. The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow for the cytotoxic effects to manifest.
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay, which quantifies the metabolic activity of living cells.
-
Data Analysis: The IC50 values (the concentration of ADC that inhibits 50% of cell growth) are calculated by fitting the dose-response data to a sigmoidal curve.
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.[1]
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[1]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[1]
-
Sample Processing: Plasma is isolated from the blood samples.[1]
-
Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.[1]
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) are calculated using appropriate software.[1]
In Vivo Antitumor Efficacy Study
-
Tumor Model: Immunodeficient mice are subcutaneously implanted with human tumor xenografts that express the target antigen.[1]
-
Treatment Initiation: Once the tumors reach a specified size (e.g., 100-200 mm³), the mice are randomized into treatment groups.[4]
-
ADC Administration: The different ADC constructs are administered to their respective groups, typically via intravenous injection, at a predetermined dose and schedule.[1]
-
Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).[1]
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[1]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]
Visualizing Experimental Workflows and Biological Pathways
Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
References
A Head-to-Head Comparison of Duocarmycin and Auristatin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. Among the various payloads utilized, duocarmycins and auristatins represent two of the most prominent and clinically relevant classes. This guide provides an objective, data-driven comparison of duocarmycin and auristatin-based ADCs to inform preclinical and clinical development decisions.
Mechanism of Action: DNA Damage vs. Mitotic Inhibition
The fundamental difference between duocarmycin and auristatin ADCs lies in their distinct mechanisms of action at the cellular level.
Duocarmycin ADCs: Inducers of DNA Damage
Duocarmycins are highly potent DNA alkylating agents.[1] Once released from the ADC within the cancer cell, the duocarmycin payload binds to the minor groove of DNA and causes irreversible alkylation of adenine (B156593) at the N3 position.[1] This covalent modification of the DNA structure disrupts critical cellular processes, including DNA replication and transcription, leading to DNA damage and ultimately triggering programmed cell death (apoptosis).[2][3] A key feature of duocarmycins is their ability to exert cytotoxic effects on both dividing and non-dividing cells.[4]
Auristatin ADCs: Inhibitors of Mitosis
Auristatins, such as the widely used monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are potent anti-mitotic agents.[5] These payloads function by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle.[5] Disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, preventing cell division and subsequently inducing apoptosis.[6] Auristatin-based ADCs have also been shown to trigger immunogenic cell death (ICD) through the activation of endoplasmic reticulum (ER) stress response pathways, which may contribute to a more robust anti-tumor immune response.[7][8]
Linker Technology and Payload Characteristics
The linker connecting the antibody to the payload is a critical component of an ADC, influencing its stability, efficacy, and safety. Both duocarmycin and auristatin ADCs can be engineered with cleavable or non-cleavable linkers.
| Feature | Duocarmycin ADCs | Auristatin ADCs |
| Payload Class | DNA Alkylating Agent | Anti-mitotic Agent (Tubulin Inhibitor) |
| Primary MoA | DNA damage, apoptosis | Mitotic arrest, apoptosis, immunogenic cell death |
| Cell Cycle Dependency | Active in all phases | Primarily active in M-phase |
| Common Linkers | Cleavable (e.g., valine-citrulline) | Cleavable (e.g., valine-citrulline), Non-cleavable |
| Bystander Effect | High (with cleavable linkers and permeable payloads) | Variable (MMAE: permeable, bystander effect; MMAF: less permeable, reduced bystander effect) |
Preclinical Performance: A Comparative Overview
Head-to-head preclinical studies provide valuable insights into the relative performance of duocarmycin and auristatin ADCs.
In Vitro Cytotoxicity
A key metric for ADC potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of 50% of cancer cells.
One preclinical study directly compared a duocarmycin-based ADC (SYD985) with an auristatin-based ADC's payload (MMAE) in terms of their bystander killing capability. The study demonstrated that the duocarmycin payload was highly effective at inducing bystander killing in HER2-negative cells when co-cultured with HER2-positive cells.[9] While direct IC50 comparisons in the same study are limited, the data suggests that in heterogeneous tumor environments, the potent bystander effect of duocarmycin ADCs could be advantageous.
In Vivo Efficacy in Xenograft Models
A study directly comparing site-specifically conjugated anti-PSMA ADCs with either a duocarmycin payload or MMAE in a PSMA-expressing xenograft model revealed superior efficacy for the MMAE-based ADCs at the tested doses.[10][11]
Key Findings from the Anti-PSMA ADC Study: [10][11]
-
Tumor Growth Inhibition: Treatment with both MMAE-based ADCs (with drug-to-antibody ratios, DARs, of 2 and 4) significantly impaired tumor growth compared to the vehicle control. The duocarmycin-based ADCs did not show significant anti-tumor activity at the dose evaluated in this particular study.
-
Median Survival: The median survival of mice treated with the MMAE-based ADCs was significantly prolonged. The DAR4 MMAE ADC resulted in a median survival of 29 days, and the DAR2 MMAE ADC resulted in 20 days, compared to 13 days for the control group.
-
Tumor Doubling Time: The tumor-doubling time was significantly increased with MMAE-ADC treatment, with the DAR4 variant showing a more pronounced effect.
It is important to note that the efficacy of an ADC is highly dependent on the target antigen, the specific linker and payload, and the tumor model being studied. In other preclinical settings, duocarmycin-based ADCs have demonstrated potent anti-tumor activity. For instance, the duocarmycin ADC SYD985 was shown to be highly active in HER2 3+, 2+, and 1+ breast cancer patient-derived xenograft (PDX) models, whereas the maytansinoid-based ADC T-DM1 was only significantly active in HER2 3+ models.[9] This suggests that the potent bystander effect of SYD985 may be particularly beneficial in tumors with low or heterogeneous antigen expression.
Experimental Protocols
Reproducible and well-documented experimental protocols are crucial for the evaluation of ADCs. Below are summaries of standard protocols for key assays.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period of 72 to 120 hours.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: For MTT, solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm. For XTT, directly measure the absorbance of the soluble formazan at 450-500 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.[12][13]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Seeding: Co-culture a mixture of antigen-positive and antigen-negative cells (often, the antigen-negative cells express a fluorescent protein for easy identification) in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC.
-
Incubation: Incubate the plate for an appropriate duration.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to specifically quantify the viability of the fluorescently labeled antigen-negative cells. A decrease in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[13][14][15]
In Vivo Xenograft Model for Efficacy Studies
This in vivo assay assesses the anti-tumor activity of an ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody). Administer the treatment, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival.
-
Data Analysis: Plot the mean tumor volume over time for each group to evaluate tumor growth inhibition. Kaplan-Meier survival curves can be generated to analyze the impact on survival.[16]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ADC activity can aid in understanding their mechanisms.
Caption: Mechanism of Action of a Duocarmycin ADC.
Caption: Mechanism of Action of an Auristatin ADC.
Caption: General Experimental Workflow for ADC Evaluation.
Conclusion
Both duocarmycin and auristatin-based ADCs are highly effective therapeutic modalities with distinct mechanisms of action and preclinical profiles.
-
Duocarmycin ADCs offer the advantage of cell cycle-independent DNA damage and a potent bystander effect, making them potentially more effective against slow-growing tumors or those with heterogeneous antigen expression.
-
Auristatin ADCs , particularly those with MMAE, also exhibit a bystander effect and have the added dimension of inducing immunogenic cell death. Their efficacy is primarily in proliferating cells.
The choice between a duocarmycin and an auristatin payload for ADC development will depend on several factors, including the tumor type, the target antigen's expression pattern, and the desired therapeutic window. The comprehensive preclinical evaluation using the standardized protocols outlined in this guide is essential for making an informed decision and advancing the most promising ADC candidates to the clinic.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. An auristatin-based antibody-drug conjugate targeting HER3 enhances the radiation response in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Site-Specifically Conjugated Monomethyl Auristatin E- and Duocarmycin-Based Anti-PSMA Antibody-Drug Conjugates for Treatment of PSMA-Expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Assessing the Bystander Effect of Duocarmycin vs. Maytansinoid Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, a critical attribute of antibody-drug conjugates (ADCs), describes the ability of a released cytotoxic payload to kill not only the target antigen-positive cancer cells but also neighboring antigen-negative cells. This phenomenon is crucial for achieving therapeutic efficacy in heterogeneous tumors where antigen expression can be varied. This guide provides an objective comparison of the bystander effect mediated by two distinct classes of ADC payloads: duocarmycins and maytansinoids, supported by experimental data, detailed protocols, and visual diagrams.
Key Differences in Mechanism and Bystander Activity
The fundamental difference in the bystander effect between duocarmycin and maytansinoid ADCs stems from the physicochemical properties of their respective payloads and the nature of their linkers.
Duocarmycin-based ADCs , such as [vic-]trastuzumab duocarmazine (SYD985), utilize DNA alkylating agents as their cytotoxic payload.[1] These payloads, when released from the ADC, are often highly membrane-permeable, allowing them to diffuse out of the target cell and into adjacent cells, where they can exert their DNA-damaging effects.[1][2] This efficient diffusion is a key driver of the potent bystander killing observed with this class of ADCs.[3] Duocarmycins bind to the minor groove of DNA and cause irreversible alkylation of adenine, leading to DNA damage and ultimately cell death in both dividing and non-dividing cells.[1][4]
Maytansinoid-based ADCs , like ado-trastuzumab emtansine (T-DM1), employ microtubule inhibitors (DM1 or DM4) as their payload.[5] The bystander effect of maytansinoid ADCs is often limited, primarily due to the properties of the released metabolites. T-DM1, for instance, uses a non-cleavable linker.[6] Following internalization and lysosomal degradation, the released payload is a lysine-linker-DM1 metabolite which is charged and largely unable to cross the cell membrane to affect neighboring cells.[5][7] In contrast, some maytansinoid ADCs with cleavable linkers can release metabolites with better membrane permeability, such as S-methylated maytansinoids, which can induce a bystander effect, although generally considered less pronounced than that of duocarmycins.[5]
Quantitative Comparison of Bystander Effect
The following tables summarize quantitative data from preclinical studies comparing the bystander effect of duocarmycin and maytansinoid ADCs.
Table 1: In Vitro Cytotoxicity and Bystander Killing
| ADC | Payload Class | Target | Antigen-Positive Cell Line | Antigen-Negative Cell Line | IC50 (Ag+) (nM) | Bystander Killing (% of Ag- cells killed) | Reference |
| SYD985 | Duocarmycin | HER2 | SK-BR-3 (HER2 3+) | NCI-H520 (HER2-) | 0.03 | ~70% (at 1:1 ratio) | [2] |
| T-DM1 | Maytansinoid | HER2 | SK-BR-3 (HER2 3+) | NCI-H520 (HER2-) | 0.06 | No significant killing | [2] |
| SYD985 | Duocarmycin | HER2 | EOC cell lines (HER2 3+) | EOC cell lines (HER2 0/1+) | 3-42 fold more cytotoxic than T-DM1 | Efficient bystander killing | [2] |
| T-DM1 | Maytansinoid | HER2 | EOC cell lines (HER2 3+) | EOC cell lines (HER2 0/1+) | - | Inefficient bystander killing | [2] |
Table 2: In Vivo Tumor Growth Inhibition in Admixed Models
| ADC | Payload Class | Target | Xenograft Model | Treatment Dose | Tumor Growth Inhibition (Ag- cells) | Reference |
| SYD985 | Duocarmycin | HER2 | Admixed HER2 3+ and HER2 0/1+ EOC xenografts | 10 mg/kg | Significant inhibition | [2] |
| T-DM1 | Maytansinoid | HER2 | Admixed HER2 3+ and HER2 0/1+ EOC xenografts | 10 mg/kg | No significant inhibition | [2] |
| cAC10-vcMMAE | Auristatin (Maytansinoid analogue) | CD30 | Admixed CD30+ and CD30- Karpas 299 cells | 1 mg/kg | Potent bystander killing | [8] |
| cAC10-vcMMAF | Auristatin (Maytansinoid analogue) | CD30 | Admixed CD30+ and CD30- Karpas 299 cells | 1 mg/kg | No bystander killing | [8] |
Experimental Protocols
In Vitro Bystander Killing Assay (Co-culture Method)
This assay is designed to quantify the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[9]
1. Cell Line Preparation:
- Antigen-positive (Ag+) cells (e.g., SK-BR-3 for HER2).
- Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP-MCF7) or luciferase for easy identification and quantification.[7][10]
2. Co-culture Seeding:
- Seed Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).[10] The total cell density should be optimized for logarithmic growth over the course of the experiment.
3. ADC Treatment:
- After allowing cells to adhere overnight, treat the co-cultures with a serial dilution of the ADC or a control ADC. The concentration range should be chosen to effectively kill the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[7]
4. Incubation:
- Incubate the plates for a period of 3 to 5 days to allow for ADC processing, payload release, and induction of cell death.[10]
5. Quantification of Bystander Killing:
- Quantify the viability of the Ag- cell population. This can be achieved through:
- Flow cytometry: Staining with a viability dye (e.g., propidium (B1200493) iodide) and gating on the fluorescently labeled Ag- cells.[10]
- High-content imaging: Automated microscopy to count the number of viable fluorescent Ag- cells.[9]
- Luminescence-based assays: If using luciferase-expressing Ag- cells, cell viability can be measured using a luciferase assay system.[9]
6. Data Analysis:
- Calculate the percentage of bystander cell killing by comparing the number of viable Ag- cells in ADC-treated wells to untreated or control ADC-treated wells.
In Vivo Bystander Effect Assessment (Admixed Xenograft Model)
This in vivo model evaluates the bystander effect in a more physiologically relevant setting.[8]
1. Cell Preparation:
- Prepare suspensions of Ag+ and Ag- tumor cells. The Ag- cells may be engineered to express a reporter gene like luciferase for non-invasive monitoring.[11]
2. Tumor Implantation:
- Co-inject a mixture of Ag+ and Ag- cells subcutaneously into immunodeficient mice at a specified ratio (e.g., 1:1).[8]
3. ADC Administration:
- Once tumors reach a predetermined size, administer the test and control ADCs intravenously at various dose levels.
4. Monitoring Tumor Growth:
- Measure tumor volume regularly using calipers.
- If using luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically monitor the growth or regression of the Ag- cell population within the mixed tumor.[11]
5. Endpoint Analysis:
- At the end of the study, tumors can be excised for histological or immunohistochemical analysis to further assess the effect on both Ag+ and Ag- cell populations.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action and bystander effect of a duocarmycin-based ADC.
References
- 1. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
A Comparative Stability Analysis of VC-PAB and Other Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety.[1][2] An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while ensuring efficient cleavage and drug release at the tumor site.[1][3] This guide provides an objective comparison of the stability of the widely used valine-citrulline-p-aminobenzoyloxycarbonyl (VC-PAB) linker with other classes of cleavable linkers, supported by experimental data.
The choice of a cleavable linker is a pivotal decision in the design of an ADC.[1] These linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells, such as changes in pH, the presence of specific enzymes, or a reducing environment.[3][4] This targeted release mechanism is crucial for maximizing the therapeutic window of ADCs.[]
Quantitative Data Summary
The following table summarizes the stability of VC-PAB and other common cleavable linkers under various conditions. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.[1]
| Linker Type | Linker Example | Stability Condition | Stability Metric | Result | Reference(s) |
| Peptide | mc-VC-PAB | Human Plasma | % MMAE Release | <1% after 6 days | [2] |
| Monkey Plasma | % MMAE Release | <1% after 6 days | [2] | ||
| Mouse Plasma | % MMAE Release | ~25% after 6 days | [2][6] | ||
| Human Plasma | Half-life (t½) | ~230 days | [7] | ||
| Mouse Plasma | Half-life (t½) | ~80 hours | [7] | ||
| Phe-Lys-PABC | Human Plasma | Half-life (t½) | ~30 days | [7] | |
| Mouse Plasma | Half-life (t½) | ~12.5 hours | [7] | ||
| Glu-VC-PAB (EVC) | Mouse Plasma | % Premature Cleavage | Almost none | [6] | |
| Hydrazone | AcBut | pH 7.4 Buffer | Stability | Stable | [4][7] |
| pH 4.5 Buffer | Stability | Labile | [4][7] | ||
| Human & Mouse Plasma | Half-life (t½) | ~2 days | [7] | ||
| In circulation (Besponsa®) | Hydrolysis Rate | 1.5–2% per day | [7] | ||
| Disulfide | SPDB | Plasma | Stability | Modulated by steric hindrance | [8] |
| β-Glucuronide | Glucuronide-MMAE | In vivo | Tolerability | Not well tolerated compared to VC-PAB | [9] |
| Aggregation | % Aggregation | Minimal (<5%) | [9] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of effective and safe ADCs.[2] Below are detailed methodologies for key experiments used to evaluate linker stability.
In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma to predict its in vivo stability and the potential for premature payload release.[10]
-
Objective: To determine the rate of drug release from an ADC in plasma over time.
-
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, monkey, and rodent plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
LC-MS/MS system[10]
-
-
Procedure:
-
Incubate the ADC (e.g., at 100 µg/mL) in plasma from different species at 37°C for a series of time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).[10]
-
At each time point, precipitate the plasma proteins by adding a solvent like acetonitrile.[10]
-
Centrifuge the samples to pellet the precipitated proteins.[10]
-
Collect the supernatant containing the released payload.[3]
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of free payload.[10]
-
Calculate the percentage of released payload at each time point relative to the total conjugated payload at time zero.[10]
-
Lysosomal Stability and Enzymatic Cleavage Assay
This assay assesses the susceptibility of the linker to cleavage by lysosomal proteases, such as cathepsin B, which is a key mechanism for payload release from VC-PAB linkers.[2][11]
-
Objective: To determine the rate and extent of payload release in the presence of specific lysosomal enzymes.
-
Materials:
-
Procedure:
-
Prepare a reaction mixture containing the ADC and purified human cathepsin B in the reaction buffer. Prepare a control reaction without the enzyme.[2]
-
Incubate the reaction mixtures at 37°C.[2]
-
At various time intervals, take aliquots from the reaction mixture and stop the reaction by adding a protease inhibitor or by denaturing the enzyme.[10]
-
Analyze the samples by RP-HPLC or LC-MS to separate and quantify the intact ADC, the released payload, and any intermediate products.[2][10]
-
Determine the rate and extent of payload release over time.[10]
-
pH Stability Assay
This assay is particularly relevant for pH-sensitive linkers like hydrazones, evaluating their stability at physiological pH versus the acidic environment of endosomes and lysosomes.[4][]
-
Objective: To assess the stability of the linker at different pH values.
-
Materials:
-
ADC with a pH-sensitive linker
-
Buffers with different pH values (e.g., pH 7.4, pH 6.0, pH 5.0)
-
Analytical system (e.g., HPLC, LC-MS)
-
-
Procedure:
-
Incubate the ADC in buffers of varying pH at 37°C.
-
At selected time points, take samples from each buffer.
-
Analyze the samples to determine the amount of intact ADC and released payload.
-
Compare the rate of cleavage at different pH levels to assess pH-dependent stability.
-
Mechanisms of Cleavage and Experimental Workflows
The distinct mechanisms of payload release for different cleavable linkers are fundamental to their stability profiles.
Caption: Cleavage of the VC-PAB linker is initiated by Cathepsin B in the lysosome.
Caption: A generalized workflow for assessing the in vitro plasma stability of an ADC.
Discussion
The Val-Cit-PAB linker is a widely adopted, enzyme-cleavable linker in ADC development, notably used in Adcetris®.[8] Its stability in human plasma is a key advantage, minimizing premature drug release and associated systemic toxicity.[2][7] However, its instability in rodent plasma, due to cleavage by carboxylesterase 1c, presents challenges for preclinical evaluation in mouse models.[6][12] To address this, modifications such as the glutamic acid-valine-citrulline (Glu-VC) linker have been developed to enhance stability in mice.[6]
In comparison, hydrazone linkers, an earlier technology, exhibit pH-dependent stability.[4][] While designed to be stable at physiological pH and labile in the acidic environment of lysosomes, they have shown a tendency for gradual hydrolysis in circulation, which can lead to off-target toxicity.[8] Disulfide linkers exploit the higher reducing potential within cells compared to the bloodstream for payload release, and their stability can be modulated by introducing steric hindrance around the disulfide bond.[8] β-glucuronide linkers offer the advantage of hydrophilicity, which can reduce aggregation issues sometimes seen with other linkers, but have shown tolerability issues in vivo in some cases.[9]
Ultimately, the choice of a cleavable linker depends on a multitude of factors, including the target antigen, the payload, the tumor microenvironment, and the desired therapeutic window.[2] A thorough understanding of the stability profiles and release mechanisms of different linkers is essential for the rational design of the next generation of safe and effective ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. chempep.com [chempep.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bioivt.com [bioivt.com]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Analytical Methods for Characterizing Duocarmycin ADC Heterogeneity
For Researchers, Scientists, and Drug Development Professionals
The inherent heterogeneity of antibody-drug conjugates (ADCs), particularly those utilizing potent duocarmycin payloads, presents a significant analytical challenge. A thorough understanding of an ADC's molecular characteristics, including drug-to-antibody ratio (DAR), aggregate and fragment content, and charge variants, is critical for ensuring product quality, efficacy, and safety. This guide provides a comparative overview of key analytical methods for characterizing duocarmycin ADC heterogeneity, supported by experimental data and detailed protocols.
Key Heterogeneity Attributes and Analytical Techniques
Duocarmycin ADCs, like other ADC classes, exhibit heterogeneity in several key areas. The primary analytical techniques to assess these attributes are summarized below. A combination of these orthogonal methods is often necessary for a comprehensive characterization.[1][2]
Comparison of Analytical Methods for Duocarmycin ADC Characterization
The selection of an appropriate analytical method is contingent on the specific heterogeneity attribute being investigated. The following tables provide a quantitative comparison of common techniques.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis
| Method | Principle | Sample State | Key Quantitative Output | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. Species with higher drug loads are more hydrophobic and have longer retention times.[3][4][5] | Native | Average DAR, distribution of DAR species (DAR0, DAR2, DAR4, etc.).[5] | Non-denaturing, preserves native structure.[3][4] | Incompatible with MS due to high salt mobile phases; resolution can be challenging for complex mixtures.[6] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. Often performed on reduced ADC to separate light and heavy chains.[1][5] | Denatured, Reduced | Average DAR, drug load on individual chains.[1][5] | High resolution, compatible with MS. | Denaturing, may not reflect the native state; not ideal for lysine-conjugated ADCs due to high heterogeneity.[1][7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of intact or fragmented ADC. | Native or Denatured | Precise mass of different DAR species, average DAR. | High accuracy and specificity, provides detailed molecular information.[8][9] | Hydrophobic payloads like duocarmycins can suppress ionization and complicate spectra.[8] |
Table 2: Size Variant Analysis (Aggregates and Fragments)
| Method | Principle | Sample State | Key Quantitative Output | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. Larger molecules (aggregates) elute first.[1] | Native | Percentage of high molecular weight species (HMWs), monomer, and fragments. | Reliable and robust method for quantifying aggregates.[1] | Potential for non-specific interactions between the ADC and the column, leading to peak tailing; resolution of different aggregate types can be limited.[1] |
| Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) | Separation based on molecular weight in a sieving matrix under denaturing conditions.[10][11][12] | Denatured | Purity, percentage of fragments and aggregates.[10][11] | High resolution, automated, requires small sample volume. | Denaturing conditions. |
Table 3: Charge Variant Analysis
| Method | Principle | Sample State | Key Quantitative Output | Advantages | Limitations |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. | Native | Distribution of acidic, basic, and main charge variants. | High resolution for charge-based separation. | Can be complex to develop methods for ADCs due to their inherent heterogeneity.[13] |
| Imaged Capillary Isoelectric Focusing (iCIEF) | Separation based on isoelectric point (pI) in a pH gradient.[14][15][16][17] | Native | pI and relative abundance of charge variants.[14][15] | High resolution and speed, provides pI values.[15] | Can be sensitive to sample matrix effects. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding the application of these analytical techniques. The following diagrams illustrate the typical workflows.
Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis using HIC.
Caption: Workflow for size variant analysis using SEC.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nist.gov [nist.gov]
- 10. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eag.com [eag.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. medipol.edu.tr [medipol.edu.tr]
- 15. usp.org [usp.org]
- 16. Charge heterogeneity of therapeutic monoclonal antibodies by different cIEF systems: views on the current situation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Duocarmycin-Based Antibody-Drug Conjugates in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality. Among the various cytotoxic payloads utilized in ADCs, duocarmycins have emerged as a potent class of DNA-alkylating agents. Their unique mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation, leads to tumor cell death. This guide provides a comparative overview of the clinical trial data for several duocarmycin-based ADCs, offering a resource for researchers and drug development professionals.
Mechanism of Action of Duocarmycin-Based ADCs
Duocarmycin-based ADCs exert their cytotoxic effects through a targeted delivery system. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cell. Inside the cell, the linker connecting the antibody and the duocarmycin payload is cleaved, releasing the active cytotoxic agent. The duocarmycin then translocates to the nucleus and binds to the minor groove of DNA, leading to DNA alkylation and subsequent cell death.[1][2][3][4]
Comparative Clinical Trial Data
The following tables summarize the key clinical trial data for prominent duocarmycin-based ADCs.
Table 1: Efficacy of Duocarmycin ADCs in Clinical Trials
| ADC (Target) | Trial Identifier | Phase | Tumor Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| SYD985 (Trastuzumab Duocarmazine) (HER2) | NCT03262935 (TULIP) | III | HER2+ Metastatic Breast Cancer | Not significantly different from physician's choice | 7.0 months[5] |
| DS-7300a (Ifinatamab Deruxtecan) (B7-H3) | NCT04145622 | I/II | Advanced Solid Tumors | N/A (Early Phase) | N/A (Early Phase) |
| MGC018 (B7-H3) | NCT03729596 | I | Advanced Solid Tumors | 1 confirmed PR (melanoma) | N/A (Early Phase)[6] |
| MDX-1203 (Discontinued) (CD70) | NCT00944905 | I | ccRCC and B-NHL | Disease stabilization in 69% of patients | N/A (Early Phase)[7] |
Note: N/A indicates that the data is not available or not applicable for the early phase of the trial. ccRCC: clear cell renal cell carcinoma; B-NHL: B-cell non-Hodgkin's lymphoma; PR: partial response.
Table 2: Safety Profile of Duocarmycin ADCs in Clinical Trials
| ADC | Most Common Treatment-Related Adverse Events (TRAEs) | Notable Grade ≥3 TRAEs |
| SYD985 (Trastuzumab Duocarmazine) | Conjunctivitis (38.2%), keratitis (38.2%), fatigue (33.3%)[5] | Eye disorders, respiratory disorders[5] |
| DS-7300a (Ifinatamab Deruxtecan) | Nausea, infusion-related reactions, decreased appetite, fatigue, vomiting | Anemia, neutropenia |
| MGC018 | Neutropenia, fatigue, asthenia, palmar-plantar erythrodysesthesia, headache | Neutropenia, fatigue[8] |
| MDX-1203 (Discontinued) | Fatigue (85%), nausea (54%), decreased appetite (39%)[7] | Hypersensitivity, delayed toxicities (facial edema, pleural/pericardial effusions)[7] |
Experimental Protocols
SYD985 (Trastuzumab Duocarmazine) - TULIP Trial (NCT03262935)
-
Study Design: A multi-center, open-label, randomized, phase III trial comparing the efficacy and safety of SYD985 to physician's choice of treatment.[5][9][10]
-
Patient Population: Patients with HER2-positive, unresectable, locally advanced, or metastatic breast cancer who had received at least two prior treatment regimens for metastatic disease or had progressed after treatment with ado-trastuzumab emtansine.[5][10][11]
-
Dosing Regimen: SYD985 was administered at a dose of 1.2 mg/kg intravenously every three weeks.[5][9]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.[5][9]
-
Secondary Endpoints: Investigator-assessed PFS, overall survival (OS), objective response rate (ORR), and health-related quality of life.[5]
DS-7300a (Ifinatamab Deruxtecan) - (NCT04145622)
-
Study Design: A two-part, first-in-human, phase I/II study including a dose escalation and a dose expansion part.[12][13][14]
-
Patient Population: Patients with advanced solid malignant tumors that are refractory to or intolerable with standard treatment, or for which no standard treatment is available.[12]
-
Dosing Regimen: DS-7300a is administered intravenously on day 1 of each 21-day cycle, with the starting dose in the escalation part being 0.8 mg/kg.[13]
-
Primary Objectives: To evaluate the safety, tolerability, and to determine the maximum tolerated dose and recommended dose for expansion. In the expansion part, to investigate the safety, tolerability, and antitumor activity.[13][14]
-
Key Inclusion Criteria: ECOG performance status of 0 or 1, and at least one measurable lesion.[14]
-
Key Exclusion Criteria: Prior treatment with a B7-H3-targeted agent or an ADC with a topoisomerase I inhibitor payload.[13]
MGC018 - (NCT03729596)
-
Study Design: A phase I, 3+3+3 dose-escalation study to evaluate the safety, tolerability, and maximum tolerated dose of MGC018, followed by cohort expansion.[8][15]
-
Patient Population: Patients with advanced solid tumors.[8][15]
-
Dosing Regimen: MGC018 was administered intravenously every three weeks at doses ranging from 0.5 to 4.0 mg/kg in the dose-escalation phase. The recommended Phase 2 dose was determined to be 3.0 mg/kg.[8][16]
-
Primary Objectives: To characterize the safety, maximum tolerated or administered dose, pharmacokinetics, immunogenicity, and tumor response per RECIST v1.1.[8]
-
Expansion Cohorts: Enrollment is ongoing in cohorts for metastatic castration-resistant prostate cancer (mCRPC), non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), squamous cell carcinoma of the head and neck (SCCHN), and melanoma.[6]
MDX-1203 (Discontinued) - (NCT00944905)
-
Study Design: A phase I, open-label, dose-escalation study.[7]
-
Patient Population: Patients with advanced/recurrent clear cell renal cell carcinoma (ccRCC) or relapsed/refractory B-cell non-Hodgkin's lymphoma (B-NHL).[7]
-
Dosing Regimen: MDX-1203 was administered every 21 days at escalating doses from 0.5 to 15 mg/kg.[7]
-
Primary Objective: To evaluate the safety, tolerability, and pharmacokinetics of MDX-1203.[7]
-
Reason for Discontinuation: While the program was discontinued, the published data indicates the recommended dose for future studies was 8 mg/kg due to delayed toxicities at higher doses.[3][7]
References
- 1. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA Accepts Byondis' Biologics License Application for [Vic-] Trastuzumab Duocarmazine (SYD985) in HER2-Positive Metastatic Breast Cancer [prnewswire.com]
- 3. adcreview.com [adcreview.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. DSpace [christie.openrepository.com]
- 6. urotoday.com [urotoday.com]
- 7. First-in-human multicenter phase I study of BMS-936561 (MDX-1203), an antibody-drug conjugate targeting CD70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. byondis.com [byondis.com]
- 11. adcreview.com [adcreview.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. clinicalresearch.com [clinicalresearch.com]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. MacroGenics Announces Preliminary Clinical Results from Phase 1 Cohort Expansion of the Ongoing MGC018 Study Presented at ESMO 2021 Virtual Annual Congress | MacroGenics, Inc. [ir.macrogenics.com]
Validating Antibody-Drug Conjugate Internalization: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the successful development of an Antibody-Drug Conjugate (ADC) hinges on its efficient internalization into target cells. This guide provides a comparative overview of methods to validate and quantify ADC internalization rates against different antibody targets, supported by experimental data and detailed protocols.
The therapeutic efficacy of an ADC is critically dependent on the antibody's ability to not only bind to a specific antigen on the tumor cell surface but also to be rapidly internalized. This process allows for the delivery of the cytotoxic payload to the intracellular environment, leading to cancer cell death. The rate of internalization can vary significantly depending on the target antigen, the specific antibody epitope, and the characteristics of the cancer cell line. Therefore, robust and quantitative validation of internalization is a crucial step in the preclinical development of ADCs.
Comparative Internalization Rates of ADCs Targeting Different Antigens
The selection of an appropriate antibody and target is a key determinant of an ADC's success. The rate at which an ADC is internalized can significantly impact its potency. Below is a summary of internalization data for ADCs targeting common tumor antigens such as HER2, TROP2, and EGFR. This data, compiled from various studies, highlights the differences in internalization kinetics across different targets and cell lines.
| Antibody Target | ADC/Antibody | Cell Line | Internalization Metric | Value | Reference |
| HER2 | Trastuzumab-Maytansinoid ADC | BT-474 | Internalization Half-life | 6-14 hours | [1][2] |
| Trastuzumab-Maytansinoid ADC | NCI-N87 | Internalization Half-life | 6-14 hours | [1][2] | |
| Trastuzumab-Maytansinoid ADC | SK-BR-3 | Internalization Half-life | 6-14 hours | [1][2] | |
| Trastuzumab | SK-BR-3 (High HER2) | Internalization Half-life | 24.36 ± 6.18 hours | [3][4] | |
| Trastuzumab | MDA-MB-453 (Medium HER2) | Internalization Half-life | 6.02 ± 1.60 hours | [3][4] | |
| Trastuzumab | MCF-7 (Low HER2) | Internalization Half-life | 3.89 ± 0.53 hours | [3][4] | |
| TROP2 | Anti-TROP2 ADC (OBI-992) | BxPC3 | % Internalization (4h) | ~40% | [5] |
| Anti-TROP2 ADC (Dato-DXd) | NCI-N87 | % Internalization (4h) | ~30% | [5] | |
| Anti-TROP2 ADC (Sacituzumab Govitecan) | NCI-N87 | % Internalization (4h) | ~25% | [5] | |
| EGFR | Anti-EGFR Antibody (Cetuximab) | NCI-H508 | Fold-change in internalization rate with Panitumumab | 2.6-fold increase | [6] |
Experimental Protocols for Measuring ADC Internalization
Several robust methods are available to quantify the internalization of ADCs. The choice of method often depends on the required throughput, the nature of the antibody, and the available instrumentation. Below are detailed protocols for commonly used techniques.
Live-Cell Imaging using pH-Sensitive Dyes (e.g., Incucyte® FabFluor-pH)
This method allows for real-time, kinetic measurement of antibody internalization in a high-throughput format. It utilizes a pH-sensitive dye that fluoresces brightly in the acidic environment of endosomes and lysosomes upon internalization.[7][8]
Materials:
-
Target cells
-
Test antibody and isotype control
-
IncuCyte® FabFluor-pH Antibody Labeling Reagent
-
96-well flat-bottom microplate
-
Complete cell culture medium
-
IncuCyte® Live-Cell Analysis System
Protocol:
-
Cell Seeding: Seed target cells into a 96-well plate at a density of 5,000-30,000 cells per well in 50 µL of medium and allow them to adhere for 2-24 hours.[9]
-
Antibody Labeling: In a separate plate or tube, mix the test antibody and the FabFluor-pH reagent at a 1:3 molar ratio in culture medium to achieve a 2x final assay concentration. Incubate for 15 minutes at 37°C to allow for conjugation.[8][9]
-
Treatment: Add 50 µL of the antibody-FabFluor-pH mixture to the wells of the cell plate.
-
Imaging and Analysis: Place the plate in the Incucyte® system and capture images every 15-30 minutes for 24-48 hours using phase-contrast and red fluorescence channels. Analyze the images using the integrated software to quantify the red fluorescent area over time, which corresponds to the internalized antibody.[9]
Flow Cytometry using pH-Sensitive Dyes
Flow cytometry offers a quantitative, high-throughput method to assess ADC internalization at specific time points. Similar to live-cell imaging, this technique often employs pH-sensitive dyes that become fluorescent upon entering the acidic endo-lysosomal compartments.[10]
Materials:
-
Target cells
-
Test antibody and isotype control
-
pH-sensitive IgG labeling reagent (e.g., ADC Internalization pH Sensitive IgG Labeling Reagent Plus)
-
96-well V-bottom plate
-
Complete cell culture medium
-
Flow cytometer
Protocol:
-
Antibody Labeling: Reconstitute the lyophilized pH-sensitive labeling reagent in sterile water. Mix the test antibody with the labeling reagent at a suggested mass ratio of 3.5:1 (antibody:reagent) and incubate in the dark at room temperature for 1 hour to form the complex.[11]
-
Cell Preparation: Harvest and wash the target cells twice with complete culture medium. Adjust the cell concentration to 1-2 x 10^5 cells/mL for suspension cells or 0.5-1 x 10^5 cells/mL for adherent cells. Plate 100 µL of the cell suspension per well in a 96-well plate.[11]
-
Treatment: Dilute the antibody-reagent complex in complete culture medium to a 2x working solution and add 100 µL to each well.[11]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 1, 4, 8, 24 hours).
-
Flow Cytometry Analysis: At each time point, wash the cells and resuspend them in FACS buffer. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The increase in fluorescence intensity in the appropriate channel (e.g., FITC or AF488) corresponds to the amount of internalized antibody.[11]
Visualizing ADC Internalization Pathways and Workflows
Understanding the cellular mechanisms of ADC uptake is crucial for interpreting internalization data. ADCs primarily enter cells through receptor-mediated endocytosis. The specific pathway can influence the rate and efficiency of drug delivery.
Signaling Pathways of ADC Internalization
ADCs are typically internalized through one of three main endocytic pathways: clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[12][13][14]
Caption: Major endocytic pathways for ADC internalization.
Experimental Workflow for Validating ADC Internalization
A systematic workflow is essential for the comprehensive validation of ADC internalization. This typically involves a series of experiments, from initial screening to detailed kinetic analysis.
References
- 1. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EGFR-directed antibodies promote HER2 ADC internalization and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Internalization | Sartorius [sartorius.com]
- 8. sartorius.com [sartorius.com]
- 9. uib.no [uib.no]
- 10. news-medical.net [news-medical.net]
- 11. cdn.origene.com [cdn.origene.com]
- 12. researchgate.net [researchgate.net]
- 13. ADC Panoramic Overview- endocytosis pathway of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
Mass Spectrometry: A Comparative Guide to Validating ADC Structural Integrity
For researchers, scientists, and drug development professionals, ensuring the structural integrity of Antibody-Drug Conjugates (ADCs) is paramount to their safety and efficacy. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the detailed characterization of these complex biotherapeutics. This guide provides a comprehensive comparison of key mass spectrometry techniques used for ADC structural validation, supported by experimental data and detailed protocols.
The unique structure of ADCs, which combines a monoclonal antibody (mAb) with a potent cytotoxic payload via a chemical linker, presents significant analytical challenges.[1][2] Mass spectrometry offers a suite of techniques capable of providing in-depth information on critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), drug distribution, conjugation site specificity, and the overall structural integrity of the ADC.[3][4]
Comparing the Arsenal: Key Mass Spectrometry Techniques for ADC Analysis
The choice of mass spectrometry technique for ADC analysis depends on the specific structural aspects under investigation. The most commonly employed methods include Native Mass Spectrometry, Ion Mobility-Mass Spectrometry (IM-MS), and Peptide Mapping. Each offers distinct advantages and provides complementary information for a comprehensive understanding of the ADC's structure.
| Technique | Principle | Key Information Provided | Advantages | Limitations |
| Native Mass Spectrometry | Analysis of intact ADCs under non-denaturing conditions, preserving their native conformation and non-covalent interactions.[3][5] | - Accurate Drug-to-Antibody Ratio (DAR) determination.[6][7] - Drug load distribution.[3] - Assessment of unconjugated mAb levels.[3] | - Preserves the intact structure of the ADC, crucial for cysteine-linked conjugates.[3][8] - Provides a global overview of the ADC population.[9] - Reduced spectral complexity compared to denaturing conditions.[10][11] | - Glycoform heterogeneity can complicate spectra.[7] - May not provide site-specific conjugation information. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation to mass spectrometry.[5][12] | - Differentiation of ADC species with the same mass but different conformations. - Improved signal-to-noise ratios for accurate DAR measurements.[12] - Conformational characterization of ADCs.[5][9] | - Enhanced resolution of complex ADC mixtures.[12][13] - Provides information on the impact of conjugation on the ADC's conformation.[9] | - DAR calculation can be less straightforward than with native MS alone.[9] - Gas-phase conformation may not perfectly reflect solution-phase structure.[14] |
| Peptide Mapping | The ADC is enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS to identify and quantify modifications.[15][16] | - Precise identification of drug conjugation sites.[10][16] - Confirmation of amino acid sequence.[16] - Identification and localization of post-translational modifications (PTMs).[15] | - Provides site-specific information, which is critical for understanding structure-activity relationships.[16] - Can achieve high sequence coverage.[15][16] | - The digestion process can be complex and may introduce artifacts. - Less effective for determining the overall DAR compared to intact mass analysis.[17] |
| Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) | Monitors the exchange of backbone amide hydrogens with deuterium to probe protein conformation and dynamics.[18][19][20] | - Assessment of higher-order structure (HOS) and conformational changes upon drug conjugation.[18][19] - Identification of regions where the structure is altered by conjugation.[18][19] | - Provides detailed insights into the impact of conjugation on the antibody's structural integrity.[18][19] | - Technically demanding experiment and data analysis. - Does not directly measure DAR or conjugation sites. |
Visualizing the Workflow: From Sample to Structural Insights
The following diagrams illustrate the typical experimental workflows for the key mass spectrometry techniques used in ADC structural validation.
Detailed Experimental Protocols
A successful mass spectrometry analysis of ADCs relies on meticulous sample preparation and optimized instrument parameters. Below are representative protocols for the key techniques discussed.
Native Mass Spectrometry Protocol
-
Sample Preparation:
-
LC-MS Analysis:
-
An SEC column is often used online with the mass spectrometer for efficient buffer exchange and desalting.[3][7]
-
Isocratic elution with a mobile phase such as 50 mM ammonium acetate is employed.
-
The mass spectrometer is operated in native mode, with optimized source conditions (e.g., capillary voltage, source temperature, and cone voltage) to preserve the non-covalent interactions of the ADC.[8]
-
-
Data Analysis:
-
The resulting mass spectrum shows a charge state envelope for the intact ADC.
-
Deconvolution of this envelope provides the molecular weight of the different drug-loaded species, allowing for the calculation of the average DAR and the distribution of different DAR species.[7]
-
Ion Mobility-Mass Spectrometry Protocol
-
Sample Preparation:
-
Similar to native MS, the ADC sample is buffer-exchanged into a volatile ammonium acetate buffer.
-
-
IM-MS Analysis:
-
The instrument is tuned for native protein analysis.
-
Ions are introduced into the ion mobility cell where they are separated based on their drift time through a buffer gas.
-
The separated ions are then analyzed by the mass spectrometer.
-
-
Data Analysis:
Peptide Mapping Protocol
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
The peptide mixture is separated using reversed-phase liquid chromatography (RPLC) with a gradient elution.[10]
-
The eluting peptides are ionized and analyzed by the mass spectrometer, which acquires both MS (for peptide mass) and MS/MS (for peptide sequencing and modification site identification) data.[10]
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against the antibody sequence to identify the peptides.
-
The mass shift corresponding to the drug-linker is used to identify drug-conjugated peptides, thereby pinpointing the exact sites of conjugation.[15][16] Software tools are used to automate this process and quantify the occupancy at each site.[16]
-
Conclusion
Mass spectrometry provides an unparalleled depth of information for the structural validation of ADCs. Native MS and IM-MS are powerful techniques for assessing the overall drug load and distribution, while peptide mapping provides the fine details of conjugation site specificity. For a comprehensive understanding of the impact of conjugation on the antibody's conformation, HDX-MS is an invaluable tool. By employing a combination of these techniques, researchers and drug developers can gain a thorough understanding of their ADC candidates, ensuring the development of safe and effective targeted cancer therapies.
References
- 1. veranova.com [veranova.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Utility of Ion Mobility Mass Spectrometry for Drug-to-Antibody Ratio Measurements in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SLIM IMS-MS for Characterization of Antibody Drug Conjugates (ADCs) | MOBILion Systems [mobilionsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Antibody structural integrity of site-specific antibody-drug conjugates investigated by hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of MA-PEG4-VC-PAB-DMEA-duocarmycin DM: A Comprehensive Guide for Laboratory Personnel
Effective management and disposal of the highly potent antibody-drug conjugate (ADC) payload, MA-PEG4-VC-PAB-DMEA-duocarmycin DM, is critical to ensuring laboratory safety and environmental protection. Due to its extreme cytotoxicity as a DNA alkylating agent, stringent disposal protocols must be followed. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and any contaminated materials.
The core principle of disposal for this and other cytotoxic compounds is waste segregation at the point of generation, followed by destruction, typically through high-temperature incineration. Any item that comes into contact with this compound must be treated as hazardous cytotoxic waste.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any work that involves this compound, it is imperative to have a designated and clearly labeled cytotoxic waste disposal stream in place. All personnel must be trained on the specific handling and emergency spill procedures for highly potent compounds.
Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed in the table below. All PPE is considered single-use and must be disposed of as cytotoxic waste immediately after the handling procedure is complete.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves | Provides a barrier against direct skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs | Protects the wearer's clothing and skin from contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield | Protects against splashes and aerosols, which can be absorbed through the eyes and mucous membranes. |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Necessary when handling the powdered form of the compound to prevent inhalation of aerosolized particles. |
Step-by-Step Disposal Procedure
This protocol outlines the segregation, collection, and ultimate disposal of all waste streams generated from work with this compound.
Step 1: Waste Segregation at the Point of Use
Immediately upon generation, all waste must be segregated into appropriate, clearly labeled cytotoxic waste containers. Cross-contamination of non-hazardous waste streams must be avoided.
Step 2: Collection of Different Waste Types
Solid Waste:
-
Items for Disposal: Includes all contaminated PPE (gloves, gowns, etc.), disposable labware (pipette tips, tubes, flasks), and any materials used for cleaning spills (absorbent pads, wipes).
-
Container: Place these items in a puncture-resistant container lined with a thick, purple or red plastic bag clearly labeled with "Cytotoxic Waste" and the universal biohazard symbol.[1][2][3]
Sharps Waste:
-
Items for Disposal: Needles, syringes, scalpels, and any other sharp objects contaminated with the compound.
-
Container: Use a designated, puncture-proof sharps container that is also color-coded (purple or red) and labeled for cytotoxic waste.[2]
Liquid Waste:
-
Items for Disposal: Residual solutions containing this compound, contaminated buffers, and media.
-
Container: Collect in a sealed, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (B3416737) bottle) clearly labeled "Cytotoxic Liquid Waste" with the compound's name.
Step 3: Decontamination of Surfaces and Equipment
While incineration is the final disposal method, chemical decontamination of work surfaces and non-disposable equipment is a crucial safety step to inactivate residual compound. Duocarmycins can undergo hydrolysis, which serves as a detoxification pathway.[1] A strong alkaline solution can be used for this purpose.
Decontamination Protocol:
-
Prepare a fresh solution of 1N Sodium Hydroxide (NaOH).
-
Thoroughly wipe down all potentially contaminated surfaces (fume hood, benchtop, equipment) with the 1N NaOH solution.
-
Allow a contact time of at least 15-20 minutes.
-
Follow with a wipe-down using 70% ethanol (B145695) to remove the NaOH residue.
-
All wipes and materials used in the decontamination process must be disposed of as cytotoxic solid waste.
Step 4: Final Disposal
-
Storage: Securely seal all cytotoxic waste containers. Store them in a designated, secure area with restricted access, away from general laboratory traffic, until they are collected by a certified hazardous waste disposal service.
-
Destruction: The required method for the final destruction of cytotoxic waste is high-temperature incineration .[1][2] This process ensures the complete breakdown of the highly potent duocarmycin molecule. Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for all waste streams associated with this compound.
References
Essential Safety and Logistical Information for Handling MA-PEG4-VC-PAB-DMEA-duocarmycin DM
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial, immediate safety and logistical guidance for the handling and disposal of the antibody-drug conjugate (ADC) payload, MA-PEG4-VC-PAB-DMEA-duocarmycin DM. This compound is a potent DNA alkylating agent and requires stringent safety protocols to prevent exposure.[1][2][3][4]
Disclaimer: A Safety Data Sheet (SDS) for this compound TFA from one supplier states it is "Not a hazardous substance or mixture"[5]. However, given that duocarmycins are a class of extremely cytotoxic compounds, it is imperative to handle this substance with the highest degree of caution, assuming it is highly potent and hazardous.[1][2] This guide is based on the known risks of duocarmycin analogs and general best practices for handling high-potency active pharmaceutical ingredients (HPAPIs).
I. Personal Protective Equipment (PPE)
The primary goal is to minimize exposure through all potential routes: inhalation, skin contact, and ingestion.[6] A comprehensive PPE strategy is mandatory for all personnel handling the compound.
Table 1: Recommended Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves meeting ASTM D6978-05 standards.[7] | Provides a barrier against skin contact. Double-gloving allows for safe removal of the outer glove if contaminated. |
| Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs.[7] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Prevents accidental splashes to the eyes. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound. | Minimizes the risk of inhaling aerosolized particles. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.
1. Preparation and Engineering Controls:
-
All handling of this compound, especially in its powdered form, must be conducted in a designated area with restricted access.
-
Use a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
2. Reconstitution of the Compound:
-
Carefully uncap the vial within the fume hood.
-
Use a dedicated set of calibrated pipettes and safety needles for reconstitution.
-
Slowly add the solvent to the vial, avoiding splashing.
-
Gently swirl or vortex to dissolve the compound completely.
3. Use in Experiments:
-
When transferring the reconstituted solution, use Luer-lock syringes and needleless systems where possible to prevent accidental needlesticks and aerosol generation.[8]
-
Clearly label all containers with the compound name, concentration, and hazard symbols.
4. Decontamination:
-
All surfaces and equipment that come into contact with the compound must be decontaminated.
-
A solution of bleach followed by a rinse with 70% ethanol (B145695) is a common practice for deactivating cytotoxic compounds. However, specific deactivation procedures for duocarmycins should be experimentally validated if possible.
III. Spill Management
In the event of a spill, immediate and appropriate action is required to contain and clean the affected area.
Table 2: Spill Response Protocol
| Step | Action |
| 1. Evacuate | Immediately alert others in the area and evacuate non-essential personnel. |
| 2. Secure | Secure the area to prevent unauthorized entry. |
| 3. PPE | Don the appropriate PPE as outlined in Table 1 before re-entering the area. |
| 4. Contain | For liquid spills, cover with an absorbent material from a cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid creating dust. |
| 5. Clean | Working from the outside in, carefully clean the spill area. Place all contaminated materials into a designated cytotoxic waste container. |
| 6. Decontaminate | Decontaminate the spill area with an appropriate deactivating agent. |
| 7. Dispose | Dispose of all contaminated materials as cytotoxic waste. |
IV. Disposal Plan
Proper disposal of all waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with the compound, including gloves, gowns, vials, pipette tips, and cleaning materials, must be segregated as cytotoxic waste.[9][10]
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[9][10] These are often color-coded (e.g., yellow with a purple lid or black for bulk hazardous waste).[10][11]
-
Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not pour any amount down the drain.[9]
-
Disposal Route: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically involving high-temperature incineration.[10] Follow all institutional, local, and national regulations for hazardous waste disposal.
V. Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. adcreview.com [adcreview.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benthamscience.com [benthamscience.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. ohsinsider.com [ohsinsider.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
- 11. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
